Methyl 4-hydroxymethylcubanecarboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRBVFDZGSZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590397 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60462-19-3 | |
| Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-hydroxymethylcubanecarboxylate: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Emergence of Cubane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the more esoteric yet profoundly impactful structures to emerge is the cubane core. Initially a subject of theoretical interest due to its highly strained, cage-like structure, cubane has transitioned into a molecule of significant practical importance in medicinal chemistry.[1][2] Its rigid, three-dimensional framework serves as a non-aromatic bioisostere for the ubiquitous benzene ring, a common motif in a vast array of pharmaceuticals.[3][4]
The strategic replacement of a phenyl group with a cubane moiety can confer several advantages upon a drug candidate. These include enhanced metabolic stability, owing to the absence of aromatic π-systems susceptible to oxidative metabolism, and improved solubility.[3] Furthermore, the unique geometry of the cubane cage allows for a precise spatial arrangement of substituents, enabling the exploration of novel interactions with biological targets.[1]
This guide focuses on a key derivative that unlocks the potential of the cubane scaffold: Methyl 4-hydroxymethylcubanecarboxylate . This bifunctional molecule, possessing both a reactive hydroxymethyl group and a modifiable ester, is a critical building block for the synthesis of more complex, biologically active cubane derivatives.[5] Its utility lies in its capacity for selective chemical transformations, making it an invaluable tool for researchers and scientists in the field of drug development.[5] This document will provide a comprehensive overview of its properties, a detailed, field-proven synthesis protocol, and an exploration of its applications.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. Its rigid, saturated hydrocarbon framework is the defining feature, with eight carbon atoms situated at the vertices of a cube. This high degree of strain, with bond angles forced to 90°, results in a molecule of remarkable kinetic stability.[2]
| Property | Value | Source |
| CAS Number | 60462-19-3 | |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Physical Form | Solid | |
| Predicted Boiling Point | 278.3 ± 13.0 °C at 760 mmHg | |
| Purity | Typically ≥97% | [6] |
| Storage | 2-8°C, dry conditions | [5] |
Strategic Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with the commercially available Dimethyl cubane-1,4-dicarboxylate. The overall strategy hinges on the selective manipulation of one of the two ester groups. This is achieved through a controlled saponification to yield the mono-acid, followed by the selective reduction of the newly formed carboxylic acid.
}
Part 1: Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic acid
The initial step involves the selective hydrolysis of one of the two methyl ester groups of Dimethyl cubane-1,4-dicarboxylate. This is a critical transformation that relies on using a stoichiometric amount of base to favor the formation of the mono-acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol.[7]
-
Saponification: Add a solution of sodium hydroxide (1.0 eq) in methanol to the flask. The use of a single equivalent of base is the key to selectivity; it statistically favors the hydrolysis of only one ester group.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove any unreacted starting material.[7]
-
Acidification and Isolation: Carefully acidify the aqueous layer to a pH of approximately 3 using 6N HCl. This will precipitate the desired product, 4-(Methoxycarbonyl)cubane-1-carboxylic acid.[7]
-
Purification: Collect the white, solid product by vacuum filtration, wash with cold water, and dry under vacuum.[7] The product is typically of sufficient purity for the next step.
Part 2: Synthesis of this compound
With the mono-acid in hand, the next stage is the selective reduction of the carboxylic acid to a primary alcohol. A common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reduction.
Experimental Protocol:
-
Acid Chloride Formation: Suspend 4-(Methoxycarbonyl)cubane-1-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) and heat the mixture to reflux. The completion of this step is often indicated by the cessation of gas evolution and the formation of a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step is crucial to prevent unwanted side reactions in the subsequent reduction.
-
Reduction: Dissolve the resulting crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise. The borohydride is a sufficiently mild reducing agent to reduce the acid chloride without affecting the ester group.
-
Quenching and Work-up: After the reduction is complete, as monitored by TLC, cautiously quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the successful synthesis of this compound is achieved through a combination of standard spectroscopic techniques. The expected spectral data provides a benchmark for researchers to validate their results.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cubane protons, a singlet for the methyl ester protons, and a characteristic signal for the hydroxymethyl protons. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Resonances for the cubane cage carbons, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon of the hydroxymethyl group. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and C-H stretches of the cubane core. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 192.21 g/mol . |
Applications in Drug Development and Research
The true value of this compound lies in its role as a versatile intermediate for the synthesis of novel pharmaceutical agents. The presence of two distinct functional groups allows for a wide range of chemical modifications.
}
-
Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further coupling reactions. Alternatively, it can be converted to a leaving group for nucleophilic substitution, or used in ether and ester formation to introduce a variety of side chains.
-
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. It can also be reduced to a second hydroxymethyl group, yielding the symmetric 1,4-bis(hydroxymethyl)cubane.
The ability to selectively functionalize either end of the cubane-1,4-dicarboxylate scaffold, as enabled by intermediates like this compound, is a powerful tool for medicinal chemists. It allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. For instance, the cubane core has been incorporated into analogues of existing drugs to improve their metabolic stability and solubility, leading to potentially more effective and safer therapeutics.[3]
Conclusion and Future Outlook
This compound is more than just a chemical curiosity; it is a key enabler in the expanding field of cubane-based medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The protocols outlined in this guide provide a reliable pathway for its preparation, empowering researchers to access this valuable building block.
As the demand for novel drug candidates with improved properties continues to grow, the strategic use of unique scaffolds like cubane is set to increase. This compound will undoubtedly play a central role in this endeavor, providing the chemical versatility needed to unlock the full therapeutic potential of this fascinating and highly functional molecular framework. The ongoing development of new synthetic methods for the functionalization of the cubane core will further enhance the utility of this and related derivatives in the design of next-generation pharmaceuticals.
References
- 1. Collection - Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks - Organic Letters - Figshare [figshare.com]
- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cubanes in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-(hydroxymethyl)cubane-1-carboxylate [myskinrecipes.com]
- 6. calpaclab.com [calpaclab.com]
- 7. prepchem.com [prepchem.com]
An In-Depth Technical Guide to Methyl 4-hydroxymethylcubanecarboxylate
CAS Number: 60462-19-3
Abstract
This technical guide provides a comprehensive overview of Methyl 4-hydroxymethylcubanecarboxylate, a unique bifunctional cubane derivative with significant potential in medicinal chemistry and materials science. The guide details the synthesis of this compound, starting from the well-established precursor, dimethyl cubane-1,4-dicarboxylate, via a selective mono-saponification followed by reduction. Key physicochemical and spectroscopic properties are presented, offering a foundational dataset for researchers. Furthermore, the guide explores the rationale behind its use in drug discovery as a rigid, three-dimensional bioisostere for para-substituted benzene rings, a strategy aimed at improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of the cubane scaffold.
Introduction: The Allure of the Cubane Scaffold
The cubane framework, a synthetic C₈H₈ cage, has captivated chemists since its first synthesis in 1964.[1] Its perfectly cubic geometry and high degree of strain result in a unique combination of kinetic stability and high potential energy.[2] In recent years, cubane derivatives have emerged as valuable building blocks in drug discovery.[2][3][4] The rigid, non-planar structure of the cubane cage makes it an excellent bioisostere for aromatic rings, particularly the para-substituted benzene ring.[3][5] By replacing a flat aromatic moiety with a three-dimensional cubane scaffold, medicinal chemists can modulate key drug properties such as solubility, metabolic stability, and receptor binding interactions, a concept often referred to as "escaping from flatland."[6]
This compound is a particularly interesting derivative as it possesses two distinct functional groups: a methyl ester and a primary alcohol. This bifunctionality allows for orthogonal chemical modifications, making it a versatile synthon for the construction of more complex molecules.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from the commercially available dimethyl cubane-1,4-dicarboxylate. The key to this synthesis is the selective transformation of one of the two identical ester groups.
Step 1: Selective Mono-saponification of Dimethyl cubane-1,4-dicarboxylate
The first step involves the selective hydrolysis of one of the methyl ester groups of dimethyl cubane-1,4-dicarboxylate to yield the corresponding monoacid-monoester, 4-(methoxycarbonyl)cubane-1-carboxylic acid. This selective reaction is crucial and can be achieved by carefully controlling the stoichiometry of the base.
Experimental Protocol:
-
Dissolve dimethyl cubane-1,4-dicarboxylate in a suitable solvent such as methanol or a mixture of THF and water.
-
Add one equivalent of a base, such as sodium hydroxide or lithium hydroxide, dropwise at room temperature.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction stops at the mono-hydrolyzed product.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) to precipitate the monoacid-monoester.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.[7]
The causality behind this selective reaction lies in the statistical probability of one ester group reacting before the second, coupled with careful control of the limiting reagent (the base). Once the mono-anion is formed, its negative charge disfavors a second deprotonation at the other ester, thus favoring the mono-hydrolysis product.
Caption: Selective mono-saponification of dimethyl cubane-1,4-dicarboxylate.
Step 2: Reduction of the Carboxylic Acid
The second step involves the selective reduction of the carboxylic acid group of the monoacid-monoester to a primary alcohol. This transformation is typically achieved using a reducing agent that is more reactive towards carboxylic acids than esters, or by protecting the ester group prior to reduction. However, a more direct approach involves the use of a selective reducing agent like borane (BH₃) or its complexes.
Experimental Protocol:
-
Suspend the 4-(methoxycarbonyl)cubane-1-carboxylic acid in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction carefully by the slow addition of methanol or water.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
The choice of borane as the reducing agent is critical for the selectivity of this step. Borane selectively reduces carboxylic acids in the presence of esters, thus preserving the methyl ester functionality.
Caption: Selective reduction of the monoacid-monoester to the target compound.
Physicochemical and Spectroscopic Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 60462-19-3 |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Predicted Boiling Point | 278.3 ± 13.0 °C |
| Predicted Density | 1.720 ± 0.06 g/cm³ |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.7 ppm), a singlet or AB quartet for the methylene protons of the hydroxymethyl group (around 3.5-4.0 ppm), and a complex multiplet for the six cubane cage protons (in the region of 4.0-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon (around 170-175 ppm), a signal for the methyl ester carbon (around 52 ppm), a signal for the methylene carbon of the hydroxymethyl group (around 60-65 ppm), and distinct signals for the carbons of the cubane cage (in the region of 45-65 ppm).
-
FT-IR: The infrared spectrum will be characterized by a strong absorption band for the ester carbonyl group (around 1730 cm⁻¹), a broad absorption for the hydroxyl group (around 3400 cm⁻¹), and C-H stretching vibrations of the cubane cage (around 3000 cm⁻¹).[9]
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of novel therapeutic agents.[2][3][4] Its utility stems from the unique properties of the cubane scaffold as a benzene bioisostere.
The Cubane Scaffold as a Benzene Bioisostere
The para-substituted benzene ring is a common motif in many drug molecules. However, its aromatic nature can lead to metabolic liabilities through oxidative pathways mediated by cytochrome P450 enzymes.[5] The cubane core, being a saturated, strained hydrocarbon, is generally more resistant to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[5]
Caption: The cubane scaffold as a 3D bioisostere for the benzene ring.
Synthetic Utility
The two distinct functional groups of this compound allow for a variety of subsequent chemical transformations:
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.
-
Alcohol Modification: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to various leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.
These transformations enable the incorporation of the cubane scaffold into diverse molecular architectures, providing medicinal chemists with a powerful tool to explore new chemical space and design drug candidates with enhanced properties.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials is well-established, and its unique structural and chemical properties make it an attractive alternative to traditional aromatic scaffolds. As the demand for novel, three-dimensional molecular frameworks in drug design continues to grow, the importance of synthons like this compound is expected to increase significantly. This guide provides the foundational knowledge for researchers to confidently incorporate this unique molecule into their research and development programs.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(60462-19-3)FT-IR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxymethylcubanecarboxylate
Introduction: The Unique Landscape of Cubane Scaffolds in Modern Chemistry
The quest for novel molecular architectures with precisely controlled three-dimensional orientations has led to a resurgence of interest in strained polycyclic systems. Among these, the cubane scaffold stands out as a unique and fascinating motif. First synthesized by Philip Eaton and Thomas Cole in 1964, cubane was initially a testament to the ingenuity of synthetic organic chemistry, defying predictions of its instability due to extreme bond angle strain.[1] Today, cubane and its derivatives are recognized for their remarkable kinetic stability and are increasingly explored for their potential applications in medicinal chemistry, materials science, and energetic materials.[2]
This technical guide focuses on a specific, bifunctional cubane derivative: Methyl 4-hydroxymethylcubanecarboxylate . This molecule is of particular interest to researchers in drug discovery and development as it combines the rigid, non-aromatic cubane core with two key functional groups—a methyl ester and a hydroxymethyl group—offering versatile handles for further chemical modification. The cubane core often serves as a bioisostere for a benzene ring, offering a similar spatial arrangement of substituents but with distinct electronic and metabolic properties.[2] Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthetic protocols, formulation studies, and as a building block for more complex molecular entities.
This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed experimental protocols for their determination, and expert insights into how the unique cubane structure influences these characteristics.
Predicted Physicochemical Properties
Direct experimental data for all physical properties of this compound are not extensively reported in the literature. However, based on the known properties of the parent cubane molecule and the constituent functional groups, we can predict a reliable profile for this compound.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Appearance | White to off-white solid | Based on the solid nature of cubane and many of its derivatives.[1] |
| Melting Point | Expected to be a crystalline solid with a sharp melting point. The exact value is not reported but is likely to be influenced by the polar functional groups. | Cubane has a melting point of 130-131 °C.[4] The presence of hydrogen bonding capability (hydroxyl group) and dipole-dipole interactions (ester group) would likely increase the melting point compared to unsubstituted cubane. |
| Boiling Point | 278.3 ± 13.0 °C (at 760 mmHg) | [5] |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and ethyl acetate. | The cubane core is lipophilic, while the hydroxyl and ester groups introduce polarity.[6] Cubane itself has low solubility in polar solvents but is soluble in nonpolar solvents like hexane. The functional groups on this compound will enhance its affinity for more polar organic solvents. |
Experimental Protocols for Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory techniques.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
Methodology: Capillary Melting Point Method
This is a standard and reliable method for determining the melting point of a solid organic compound.[7][8]
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by gently tapping it on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
-
Measurement:
-
For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range.
-
For a precise measurement, start heating the block at a slow, controlled rate (approximately 1-2°C per minute) when the temperature is about 15-20°C below the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the substance.
-
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of a new chemical entity is crucial for its application in various fields, including medicinal chemistry and materials science.[9]
Methodology: Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.[10]
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, ethyl acetate) in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.
-
Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and identity of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Due to the high symmetry of the cubane cage, the proton NMR spectrum of 1,4-disubstituted cubanes is relatively simple. For this compound, we would expect to see:
-
A singlet for the methyl ester protons (-OCH₃).
-
A singlet or a doublet for the hydroxymethyl protons (-CH₂OH), which may couple with the hydroxyl proton depending on the solvent.
-
A singlet for the hydroxyl proton (-OH), which is often broad and its chemical shift is solvent-dependent.
-
Signals corresponding to the cubane cage protons. The protons on the substituted carbons will be distinct from the other six equivalent protons on the unsubstituted carbons of the cage.[11]
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the symmetry of the molecule. We would expect to see:
-
A signal for the methyl ester carbon (-OCH₃).
-
A signal for the hydroxymethyl carbon (-CH₂OH).
-
A signal for the ester carbonyl carbon (C=O).
-
Signals for the cubane cage carbons. The two substituted carbons will be distinct from the six equivalent unsubstituted carbons.[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[13]
For this compound, the following characteristic absorption bands are expected:
-
O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[14]
-
C-H Stretch (sp³): Absorptions in the 2850-3000 cm⁻¹ range due to the C-H bonds of the cubane cage and the hydroxymethyl group.[15]
-
C=O Stretch (Ester): A strong, sharp absorption around 1735 cm⁻¹ characteristic of a saturated ester.[16]
-
C-O Stretch (Ester and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.
-
Cubane Cage Vibrations: The cubane skeleton itself gives rise to characteristic absorptions, for instance, a notable peak around 851 cm⁻¹ in the parent cubane.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (192.21 g/mol ) should be observed.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the hydroxymethyl group (-CH₂OH), and cleavage of the ester functionality. The cubane cage itself is relatively stable under mass spectrometry conditions.
The Influence of the Cubane Scaffold: An Expert's Perspective
The unique, highly strained cubic structure of the core has profound implications for the physical properties of this compound.
-
Rigidity and Shape: The rigid, three-dimensional nature of the cubane cage dictates a precise spatial arrangement of the methyl ester and hydroxymethyl substituents. This is in stark contrast to more flexible acyclic or monocyclic systems. This rigidity is a key feature exploited in drug design, where precise pharmacophore presentation is essential for biological activity.
-
Lipophilicity and Solubility: While the cubane core is hydrocarbon-based and thus lipophilic, its non-planar structure disrupts the π-π stacking interactions that are common with aromatic rings like benzene.[2] This can lead to an increase in aqueous solubility compared to the corresponding benzene analogue, a desirable trait for drug candidates. The presence of the polar hydroxyl and ester groups in this compound further contributes to its potential for improved solubility in polar media compared to unsubstituted cubane.
-
Metabolic Stability: The C-H bonds on the cubane cage are exceptionally strong due to the high s-character of the exocyclic carbon orbitals.[2] This makes the cubane core resistant to oxidative metabolism, a significant advantage in drug development where metabolic stability is a critical parameter for determining a drug's half-life and bioavailability.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physical properties and detailed, actionable protocols for their experimental determination. A thorough understanding of these fundamental characteristics, coupled with an appreciation for the unique influence of the cubane scaffold, will empower researchers to fully leverage the potential of this intriguing molecule in their scientific endeavors.
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. chemscene.com [chemscene.com]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. 60462-19-3 | CAS DataBase [m.chemicalbook.com]
- 6. Properties [ch.ic.ac.uk]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Methyl 4-hydroxymethylcubanecarboxylate molecular structure
An In-depth Technical Guide to the Molecular Structure of Methyl 4-hydroxymethylcubanecarboxylate
Abstract
The cubane scaffold, a unique and highly strained polycyclic hydrocarbon, has emerged from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective non-aromatic bioisostere for the benzene ring, offering significant advantages in metabolic stability and solubility.[1][2] This guide provides a comprehensive technical overview of this compound, a bifunctional building block poised for broad application in drug discovery. We will dissect its molecular architecture, detail a robust synthetic pathway, provide an in-depth analysis of its expected spectroscopic signature, and explore its utility as a versatile scaffold for the development of novel therapeutics.
Part 1: Molecular Architecture of a Bioisostere Scaffold
The intrigue of this compound begins with its core, the cubane cage. First synthesized by Philip Eaton and Thomas Cole in 1964, the cubane molecule (C₈H₈) consists of eight carbon atoms arranged at the vertices of a cube.[3] This geometry forces the C-C-C bond angles to an unusually sharp 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This deviation results in substantial ring strain (approximately 166 kcal/mol), which, paradoxically, contributes to its high kinetic stability, as decomposition pathways are energetically unfavorable.[3]
In this compound, two functional groups are attached at opposite corners of the cube, in a 1,4- or para-relationship. This specific orientation geometrically mimics the substitution pattern of a para-substituted benzene ring, making it an ideal bioisostere.
The two key functional groups are:
-
Methyl Carboxylate (-COOCH₃): An ester group that provides a site for hydrolysis to the corresponding carboxylic acid or conversion into amides, hydrazides, and other derivatives.
-
Hydroxymethyl (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.
The presence of these two chemically distinct handles on a rigid, metabolically stable core makes this molecule a highly valuable and versatile starting point for chemical library synthesis.
References
An In-depth Technical Guide to the Predicted Spectral Characteristics of Methyl 4-hydroxymethylcubanecarboxylate
Disclaimer: As of the latest data retrieval, publicly accessible, experimentally verified spectral data for Methyl 4-hydroxymethylcubanecarboxylate is not available. This guide has been constructed by a Senior Application Scientist to provide a robust, in-depth prediction and interpretation of the expected spectral data based on first principles, spectral databases, and analysis of analogous cubane structures. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers working with this or similar novel cage compounds.
Introduction: The Unique Challenge of the Cubane Scaffold
This compound is a bifunctional derivative of cubane, a platonic hydrocarbon renowned for its unique geometry and high degree of ring strain. The cubane cage is a C₈H₈ polyhedron where the carbon atoms occupy the vertices of a cube. This arrangement forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, leading to fascinating chemical properties and reactivity. Its derivatives are of significant interest in medicinal chemistry, materials science, and as energetic materials.
The spectral characterization of such a rigid, highly symmetric, and strained system presents a unique challenge. Unlike flexible aliphatic or aromatic systems, the protons and carbons of the cubane cage exist in a distinct electronic environment. This guide provides a detailed predictive analysis of the key spectral data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that one would expect to observe for this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum
The ¹H NMR spectrum is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, the high symmetry of the 1,4-disubstituted cubane core simplifies the spectrum, but the strain and substituent effects create unique chemical shifts.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data, assuming a standard deuterated chloroform (CDCl₃) solvent.
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale |
| Ha | 3.90 - 4.10 | Triplet (t) | 6H | Jab ≈ 2.5 Hz (four-bond) | Cubane protons adjacent to the ester group are deshielded. The triplet arises from coupling to the two equivalent Hb protons. |
| Hb | 3.70 - 3.90 | Triplet (t) | 1H | Jab ≈ 2.5 Hz (four-bond) | Cubane proton adjacent to the hydroxymethyl group. Deshielded, but slightly less than Ha. Coupling to two Ha protons. |
| Hc | 3.75 | Singlet (s) | 3H | - | Classic methyl ester protons. |
| Hd | 3.65 | Singlet (s) | 2H | - | Methylene protons of the hydroxymethyl group. Deshielded by the adjacent oxygen. |
| He | 1.50 - 2.50 | Broad Singlet (br s) | 1H | - | Hydroxyl proton; chemical shift and multiplicity are solvent and concentration dependent. |
Causality and Interpretation
The proton environment of the cubane cage is distinct. Unsubstituted cubane exhibits a single peak at approximately 6.0 ppm, a remarkably downfield shift for an sp³ C-H bond, attributed to the high s-character of the C-H bonds and the unique magnetic anisotropy of the cage.
For this 1,4-disubstituted derivative, we predict two sets of signals for the cubane cage protons.
-
Ha Protons: The six protons on the carbons adjacent to the methyl ester substituent are magnetically equivalent due to the molecule's symmetry. The electron-withdrawing nature of the ester group deshields these protons, shifting them downfield.
-
Hb Proton: The single proton on the carbon adjacent to the hydroxymethyl group is also deshielded.
-
Coupling: A key feature of cubane systems is the presence of observable long-range coupling. The four-bond coupling (⁴J) between Ha and Hb is predicted to be around 2.5 Hz, leading to the triplet multiplicity for both signals[1].
The protons of the substituent groups (Hc , Hd , He ) are predicted based on standard chemical shift values for methyl esters, primary alcohols, and hydroxyl protons, respectively[2].
Caption: Labeled structure for ¹H NMR assignment.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data
| Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ccarbonyl | 170 - 175 | The carbonyl carbon of the methyl ester group. |
| Calcohol | 60 - 65 | The methylene carbon of the hydroxymethyl group, deshielded by the attached oxygen. |
| Cq-ester | 55 - 60 | The quaternary cubane carbon attached to the ester group. Deshielded by the substituent. |
| Cmethoxy | 51 - 53 | The methyl carbon of the ester group. |
| Ca | 48 - 52 | The three equivalent methine carbons of the cubane cage adjacent to Cq-ester. |
| Cb | 45 - 49 | The three equivalent methine carbons of the cubane cage adjacent to Cq-alcohol. |
| Cq-alcohol | 40 - 45 | The quaternary cubane carbon attached to the hydroxymethyl group. |
Causality and Interpretation
The carbons of the parent cubane cage resonate at 47.4 ppm[3]. The introduction of substituents breaks this symmetry and shifts the resonances of the nearby carbons.
-
Quaternary Carbons (Cq-ester, Cq-alcohol): The carbons directly attached to the substituents will be significantly shifted. The electron-withdrawing ester group will cause a downfield shift for Cq-ester. The hydroxymethyl group will also induce a downfield shift for Cq-alcohol, though likely less pronounced.
-
Methine Carbons (Ca, Cb): The chemical shifts of the C-H carbons of the cage will also be influenced by the substituents. We predict two distinct signals for these two sets of equivalent carbons.
-
Substituent Carbons: The carbonyl, methoxy, and hydroxymethyl carbons are predicted based on well-established chemical shift ranges for these functional groups[4][5].
Caption: Labeled structure for ¹³C NMR assignment.
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrations.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3500 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| ~3000 | Medium | sp³ C-H stretch (cubane cage) |
| 2980 - 2850 | Medium-Weak | sp³ C-H stretch (methyl, methylene) |
| ~1735 | Strong | C=O stretch (ester) |
| 1250 - 1000 | Strong | C-O stretches (ester and alcohol) |
| ~850 | Medium | Cubane cage deformation |
Causality and Interpretation
The IR spectrum will be dominated by the vibrations of the functional groups.
-
O-H Stretch: A broad and prominent peak between 3500-3200 cm⁻¹ is the hallmark of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.
-
C-H Stretches: The C-H bonds of the cubane cage are expected to absorb around 3000 cm⁻¹, a characteristic region for sp³ C-H bonds[6]. This will likely overlap with the C-H stretches from the methyl and methylene groups.
-
C=O Stretch: The most intense and diagnostically useful peak will be the ester carbonyl (C=O) stretch, predicted to appear strongly around 1735 cm⁻¹.
-
C-O Stretches: The fingerprint region will contain strong absorptions corresponding to the C-O stretching vibrations of both the ester and the alcohol moieties.
-
Cubane Core: The parent cubane molecule shows characteristic absorptions at 1231 and 851 cm⁻¹[6]. The band around 850 cm⁻¹ is particularly characteristic of the cage deformation and is expected to be present in the derivative.
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.
Predicted Key Fragments
-
Molecular Ion (M⁺): m/z = 192.0786 (Calculated for C₁₁H₁₂O₃)
-
Key Fragments:
| m/z | Predicted Loss | Fragment Structure |
| 161 | -OCH₃ | [M - 31]⁺ |
| 133 | -COOCH₃ | [M - 59]⁺ |
| 105 | -COOCH₃, -CO | [M - 59 - 28]⁺ |
| 91 | Cubane cage fragmentation | [C₇H₇]⁺ (Tropylium-like ion) |
| 77 | Cubane cage fragmentation | [C₆H₅]⁺ (Phenyl-like ion) |
Causality and Interpretation
Upon electron ionization, this compound will form a molecular ion (M⁺) at m/z 192.
-
Alpha-Cleavage: The most common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group. Loss of the methoxy radical (•OCH₃) is highly probable, leading to a strong peak at m/z 161[7][8].
-
Loss of the Ester Group: Cleavage of the bond between the cubane ring and the carbonyl group would result in the loss of the entire carbomethoxy group (•COOCH₃), giving a fragment at m/z 133.
-
Cage Fragmentation: Due to the high strain energy, fragmentation of the cubane cage itself is also expected. This can lead to a cascade of rearrangements and the formation of stable aromatic-like ions such as the tropylium ion (m/z 91) or the phenyl cation (m/z 77), which are common in the mass spectra of cyclic and polycyclic systems.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols for Spectral Acquisition
To obtain actual data for this compound, the following standard, field-proven protocols should be employed.
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the built-in clamp.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
-
Sample Spectrum Acquisition: Collect the spectrum of the sample.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized based on the compound's volatility).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.
Conclusion
This guide provides a comprehensive, theory-grounded prediction of the spectral characteristics of this compound. The key identifying features are expected to be:
-
¹H NMR: Two distinct triplet signals for the cubane cage protons with characteristic four-bond coupling.
-
¹³C NMR: Seven unique carbon signals, including two quaternary and two sets of methine carbons for the cubane core.
-
IR: A strong ester C=O stretch near 1735 cm⁻¹ and a broad O-H stretch from the alcohol.
-
MS: A molecular ion at m/z 192, with major fragments at m/z 161 (loss of -OCH₃) and m/z 133 (loss of -COOCH₃).
While predictive, these data points form a robust analytical framework. Experimental verification using the protocols described herein will be essential for confirming the structure and purity of this novel and scientifically valuable molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
The Resonant Cage: An In-depth Technical Guide to ¹H and ¹³C NMR of Substituted Cubanes
Abstract
The unique strained-ring system of the cubane cage presents a fascinating landscape for Nuclear Magnetic Resonance (NMR) spectroscopy. Its rigid, highly symmetric framework gives rise to distinctive chemical shifts and through-bond, as well as through-space, coupling phenomena that are highly sensitive to substitution. This guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectroscopy of substituted cubanes, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practical applications of NMR in the characterization of these intriguing molecules. We will delve into the causal relationships between substituent effects and spectral parameters, present detailed experimental insights, and provide a framework for the confident structural elucidation of novel cubane derivatives.
Introduction: The Cubane Cage - A Unique NMR Environment
Cubane (C₈H₈) is a synthetic, platonic hydrocarbon with its eight carbon atoms arranged at the corners of a cube. This geometry enforces significant bond angle strain, leading to a rehybridization of the carbon atoms. The endocyclic C-C bonds possess a high degree of p-character, which in turn imparts a high degree of s-character to the exocyclic C-H bonds[1]. This unique electronic structure profoundly influences the NMR active nuclei within the cubane framework, making NMR spectroscopy an invaluable tool for its characterization. Unsubstituted cubane itself exhibits a remarkably simple NMR spectrum due to its perfect octahedral symmetry, showing a single sharp resonance in both ¹H and ¹³C NMR[2]. This simplicity, however, gives way to rich and complex spectra upon substitution, providing a wealth of structural information.
¹H NMR Spectroscopy of Substituted Cubanes
The proton NMR spectra of substituted cubanes are characterized by chemical shifts that are highly dependent on the electronic nature of the substituents and coupling patterns that reveal the through-bond and through-space relationships between protons on the cage.
Chemical Shifts: The Influence of Substituents
The protons on a substituted cubane cage are significantly deshielded compared to typical alkanes, with the parent cubane protons resonating at approximately 4.0 ppm[1]. This downfield shift is a direct consequence of the high s-character of the C-H bonds[1].
Upon substitution, the chemical shifts of the remaining cubane protons are altered in a predictable manner. The effect of a substituent on the chemical shifts of the protons at the α, β, and γ positions can be quantified. For monosubstituted and 1,4-disubstituted cubanes, the substituent effects on chemical shifts can be expressed using additivity parameters, allowing for the prediction of chemical shifts to within a few hertz at 100 MHz[3].
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂CH₃) cause a downfield shift (deshielding) of the adjacent cubane protons. This effect diminishes with distance from the substituent.
-
Electron-donating groups (e.g., -NH₂, -OCH₃) lead to an upfield shift (shielding) of the nearby protons.
The following table summarizes the ¹H NMR chemical shifts for a selection of monosubstituted cubanes, illustrating the impact of various functional groups.
| Substituent (X) | δ (H-2, H-6, H-7) (ppm) | δ (H-3, H-5, H-8) (ppm) | δ (H-4) (ppm) |
| -H | 4.04 | 4.04 | 4.04 |
| -COOH | 4.22 | 4.16 | 4.16 |
| -COOCH₃ | 4.18 | 4.12 | 4.12 |
| -Br | 4.21 | 4.11 | 4.11 |
| -I | 4.20 | 4.07 | 4.07 |
| -NH₂ | 3.82 | 3.90 | 3.90 |
Data compiled from various sources, including[3][4]. Chemical shifts are typically reported in CDCl₃.
Coupling Constants: Through-Bond and Through-Space Interactions
The rigid geometry of the cubane cage gives rise to observable long-range couplings between protons. These couplings can be categorized based on the number of bonds separating the interacting protons:
-
³J (ortho-coupling): Coupling between protons on adjacent carbons (along an edge of the cube).
-
⁴J (meta-coupling): Coupling between protons across the face of the cube.
-
⁵J (para-coupling): Coupling between protons on diagonally opposite carbons.
These coupling constants show small but consistent variations with substituent electronegativity[3]. The magnitude of these couplings is a valuable tool for assigning the relative positions of substituents.
Of particular interest in cubane systems is the phenomenon of through-space coupling . Due to the close proximity of protons across the cage, direct magnetic interactions that are not mediated by the bonding framework can be observed[5][6][7]. This is especially prominent for ⁴J (meta) and ⁵J (para) couplings, where the through-space contribution can be significant.
Figure 1: A diagram illustrating the different types of proton-proton couplings in a cubane system.
¹³C NMR Spectroscopy of Substituted Cubanes
The ¹³C NMR spectra of substituted cubanes provide complementary information to the ¹H NMR data, offering direct insight into the carbon framework.
Chemical Shifts: Sensitivity to Strain and Substitution
The carbon atoms of the parent cubane molecule resonate at approximately 47.5 ppm in CDCl₃[2]. This upfield shift, relative to other saturated polycyclic hydrocarbons, is a consequence of the unique hybridization and strain within the cage.
Substitution on the cubane framework leads to significant changes in the ¹³C chemical shifts. The ipso-carbon (the carbon directly attached to the substituent) experiences the largest shift, while the effects on the ortho-, meta-, and para-carbons are also pronounced. The magnitude and direction of these shifts are dependent on the electronic properties of the substituent.
-
Electronegative substituents cause a downfield shift of the ipso-carbon and generally deshield the other carbons in the cage[8][9].
-
The effect of substituents on ¹³C chemical shifts can be rationalized by considering inductive and resonance effects, although the rigid nature of the cubane system modulates these effects in a unique way compared to aromatic or flexible aliphatic systems[10][11].
The following table presents the ¹³C NMR chemical shifts for several monosubstituted cubanes.
| Substituent (X) | δ (C-1) (ppm) | δ (C-2, C-3, C-5) (ppm) | δ (C-4, C-6, C-8) (ppm) | δ (C-7) (ppm) |
| -H | 47.5 | 47.5 | 47.5 | 47.5 |
| -COOH | 58.1 | 46.9 | 46.9 | 51.2 |
| -COOCH₃ | 57.9 | 47.1 | 47.1 | 51.0 |
| -Br | 49.9 | 51.3 | 51.3 | 50.8 |
| -I | 20.1 | 54.1 | 54.1 | 51.2 |
Data compiled from various sources, including[12][13]. Chemical shifts are typically reported in CDCl₃.
Carbon-Proton Coupling Constants (¹JCH)
The one-bond carbon-proton coupling constant (¹JCH) in cubane is approximately 160 Hz[1]. This relatively large value is a direct reflection of the high s-character of the exocyclic C-H bonds, as predicted by the empirical relationship between ¹JCH and hybridization. This parameter can be a useful diagnostic tool for confirming the presence of a cubane framework.
Experimental Protocols: A Practical Approach
The acquisition of high-quality NMR spectra of substituted cubanes requires careful attention to experimental parameters.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for cubane derivatives due to its good dissolving power and relatively inert nature. Other deuterated solvents such as benzene-d₆, acetone-d₆, or DMSO-d₆ can be used depending on the solubility of the compound and to study solvent-induced shifts[14].
-
Concentration: A concentration of 5-10 mg of the cubane derivative in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.
-
Internal Standard: While the residual solvent peak can be used for referencing, for accurate chemical shift determination, an internal standard such as tetramethylsilane (TMS) is recommended. Interestingly, cubane itself has been proposed as an excellent internal standard for NMR due to its sharp singlet and chemical inertness[2][15].
NMR Data Acquisition
-
¹H NMR:
-
A standard single-pulse experiment is usually sufficient.
-
Ensure an adequate relaxation delay (D1) of at least 5 times the longest T₁ to obtain accurate integrations.
-
For resolving complex coupling patterns, 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton connectivities.
-
-
¹³C NMR:
-
Proton-decoupled ¹³C NMR is the standard experiment to obtain a spectrum with single lines for each unique carbon.
-
Due to the often-long relaxation times of quaternary carbons in the cubane cage, a longer relaxation delay may be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are useful for distinguishing between CH, CH₂, and CH₃ groups, although in most substituted cubanes, only CH and quaternary carbons are present.
-
2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assigning carbon resonances by correlating them to their attached or nearby protons.
-
Figure 2: A generalized workflow for the NMR analysis of substituted cubanes.
Advanced Topics and Future Outlook
The study of substituted cubanes by NMR spectroscopy continues to evolve. The use of computational methods, such as Density Functional Theory (DFT), to predict NMR parameters is becoming increasingly accurate and can be a powerful aid in structural assignment, especially for complex or novel derivatives[16][17][18]. The investigation of long-range and through-space couplings in more complex, multiply substituted cubanes will undoubtedly reveal further intricacies of magnetic interactions within this unique molecular architecture[19][20][21]. As the applications of cubanes in medicinal chemistry and materials science expand, the role of NMR spectroscopy as a primary characterization tool will only grow in importance[22][23][24].
Conclusion
The NMR spectroscopy of substituted cubanes offers a rich field of study, where the unique electronic and geometric properties of the cubane cage are directly reflected in the spectral parameters. A thorough understanding of the principles governing chemical shifts and coupling constants, combined with modern multi-dimensional NMR techniques, provides a robust platform for the unambiguous structural elucidation of these fascinating molecules. This guide has provided a foundational understanding for researchers to confidently apply NMR spectroscopy in their work with substituted cubanes, paving the way for further discoveries and applications of this remarkable class of compounds.
References
- 1. Properties [ch.ic.ac.uk]
- 2. connectsci.au [connectsci.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 18. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 22. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
solubility of Methyl 4-hydroxymethylcubanecarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4-hydroxymethylcubanecarboxylate in Organic Solvents
Abstract
This compound is a unique bifunctional molecule built upon a highly strained, three-dimensional cubane scaffold. Its rigid structure and well-defined stereochemistry make it an attractive building block in medicinal chemistry and materials science. However, the successful application of this compound in drug discovery pipelines, from screening to formulation, is contingent upon a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of determining the . We delve into the molecular features governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and discuss the implications of this data for researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of Cubane Scaffolds
The cubane cage, a synthetic hydrocarbon with the formula C₈H₈, is a landmark in organic chemistry due to its perfect cubic geometry and immense strain energy (approximately 166 kcal/mol).[1][2] While the parent hydrocarbon is a crystalline solid, its derivatives are of increasing interest as bioisosteres for aromatic rings and as scaffolds for creating precisely oriented functional groups. This compound (Figure 1) is one such derivative, featuring both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (ester group) on a rigid, lipophilic core.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane-1-carboxylate
-
Molecular Formula: C₁₁H₁₂O₃
The solubility of such a molecule is not immediately intuitive. The dense, non-polar cubane core suggests poor solubility in polar solvents, while the polar functional groups would suggest the opposite. This guide aims to deconstruct these competing factors and provide a robust framework for empirical solubility determination.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental starting point. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
The Cubane Core: The parent cubane is a non-polar hydrocarbon. It is known to be soluble in non-polar solvents like hexane (18 wt%).[1][6] This suggests that the core of this compound will contribute favorably to its solubility in non-polar organic solvents. The high density of cubane (1.29 g/cm³) may also influence packing in the solid state, affecting the energy required to break the crystal lattice.[1][2][7]
-
The Functional Groups:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol group is capable of acting as both a hydrogen bond donor and acceptor. This will significantly enhance interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, acetone).
-
Methyl Ester Group (-COOCH₃): The ester group is a polar, aprotic functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. This group will promote solubility in a wide range of polar solvents.
-
Inference from Structurally Related Compounds: Direct quantitative solubility data for this compound is not readily available in the public domain. However, we can draw inferences:
-
Cubane-1,4-dicarboxylic acid: This precursor is known to have limited solubility in common organic solvents.[8] Its corresponding dimethyl ester, however, shows improved solubility, a common strategy to enhance the processability of cubane derivatives.[8][9] This highlights the positive contribution of the ester group to solubility.
-
Methyl 4-hydroxybenzoate: While electronically and structurally different, this compound contains the same key functional groups (methyl ester, hydroxyl group) as our target molecule, albeit on a planar aromatic ring. It is reported to be soluble in ethanol, ether, and acetone.[10][11] This suggests that solvents capable of hydrogen bonding will be effective for this compound.
Predicted Solubility Profile: Based on this analysis, this compound is expected to exhibit a broad solubility profile, with highest solubility in polar organic solvents such as DMSO, DMF, and lower-chain alcohols, and moderate solubility in solvents like ethyl acetate and acetone. Solubility is expected to be lower in non-polar hydrocarbon solvents like hexane, where only the cubane core can interact favorably.
Experimental Protocol for Thermodynamic Solubility Determination
To move from theoretical prediction to actionable data, a robust experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium state of a saturated solution.[12][13][14]
Rationale for the Shake-Flask Method
This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.[13][15] The supernatant is then filtered and its concentration is measured. This approach is considered highly reliable because it directly measures the point of saturation, avoiding the kinetic artifacts that can arise in faster, high-throughput methods.[13][16]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for shake-flask solubility determination.
Step-by-Step Methodology
Materials:
-
This compound (purity >98%)
-
Analytical grade organic solvents (e.g., DMSO, Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
2 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.01 mg)
-
Calibrated pipettes
-
0.45 µm syringe filters (ensure compatibility with the solvent)
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is reached, especially for compounds that dissolve slowly.
-
Sample Collection: After equilibration, remove the vial and let it stand undisturbed for 30 minutes to allow the excess solid to settle.
-
Separation: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). A pre-established calibration curve with standards of known concentrations is required for accurate quantification.
-
Calculation: Calculate the original solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High | [To be determined] |
| Ethanol | 5.2 | Polar Protic | High | [To be determined] |
| Acetone | 5.1 | Polar Aprotic | Moderate to High | [To be determined] |
| Dichloromethane (DCM) | 3.1 | Halogenated | Moderate | [To be determined] |
| Ethyl Acetate (EtOAc) | 4.4 | Ester | Moderate | [To be determined] |
| Toluene | 2.4 | Aromatic | Low to Moderate | [To be determined] |
| Hexane | 0.1 | Non-polar | Low | [To be determined] |
Interpreting the Results: The solubility data will directly inform the utility of this compound in various applications:
-
High Solubility (e.g., in DMSO): Ideal for primary stock solutions in high-throughput screening (HTS) campaigns.
-
Moderate Solubility (e.g., in Ethanol, EtOAc): Suitable for reaction media, purification (crystallization), and formulation studies.
-
Low Solubility (e.g., in Hexane): Can be exploited for purification, where hexane could be used as an anti-solvent to induce crystallization.
Factors Influencing Solubility: A Deeper Dive
The relationship between the solute, solvent, and resulting solubility is complex. The diagram below illustrates the key factors at play.
References
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. webqc.org [webqc.org]
- 3. This compound | 60462-19-3 [chemicalbook.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. Properties [ch.ic.ac.uk]
- 7. Cubane - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifechemicals.com [lifechemicals.com]
An In-Depth Technical Guide to the Landmark Synthesis of Cubane by Philip Eaton
Introduction: Conquering the Impossible
In the landscape of synthetic organic chemistry, few molecules have captured the imagination like cubane (C₈H₈). A member of the Platonic hydrocarbons, its structure is one of elegant simplicity: eight carbon atoms positioned at the vertices of a cube.[1][2] For decades, the synthesis of such a molecule was deemed impossible.[3] The severe deviation of its C-C-C bond angles to a stark 90° from the ideal 109.5° for sp³-hybridized carbon was predicted to induce an insurmountable level of strain.[2][3][4]
However, in 1964, Philip E. Eaton and his graduate student Thomas W. Cole at the University of Chicago achieved what many believed to be a synthetic fantasy.[2][4][5] Their landmark synthesis was not merely the creation of a new molecule but a powerful demonstration that kinetic stability could triumph over thermodynamic instability. Eaton proved that even highly strained structures could be isolated and handled if no low-energy pathway for decomposition is available.[2][3] This guide provides a detailed technical analysis of Eaton's original, multi-step synthesis, exploring the causality behind the experimental choices and the profound chemical principles that underpinned this monumental achievement.
Part 1: The Strategic Blueprint: A Step-by-Step Deconstruction of the 1964 Synthesis
Eaton's approach was a masterclass in strategic chemical transformations. Instead of attempting to construct the cubic framework directly, he devised a pathway that assembled a larger, more complex cage structure which was then systematically tailored and contracted into the final cubane skeleton. The overall workflow relied on a powerful sequence of classic organic reactions, each chosen for its specific ability to forge the necessary bonds and stereochemistry.
Figure 1: Overall workflow of Philip Eaton's 1964 cubane synthesis.
Part 2: Core Methodologies and Mechanistic Insights
Step 1: Synthesis of the Key Diene: 2-Bromocyclopentadienone
The entire synthesis hinges on the creation of a highly reactive, transient diene. Eaton's choice of 2-bromocyclopentadienone was critical, as its electronic properties and substitution pattern were perfectly primed for the subsequent cycloadditions.
Experimental Protocol:
-
Allylic Bromination: 2-Cyclopentenone is treated with N-bromosuccinimide (NBS) in carbon tetrachloride. This is a radical-mediated reaction that selectively installs a bromine atom at the allylic position.[2][4]
-
Alkene Bromination: Molecular bromine (Br₂) is then added across the double bond, yielding 2,3,4-tribromocyclopentanone.[2][6]
-
Double Dehydrobromination: The tribrominated ketone is treated with a non-nucleophilic base, diethylamine (Et₂NH), in diethyl ether. This induces two successive E2 eliminations of hydrogen bromide, producing the highly reactive diene, 2-bromocyclopentadienone.[2][4]
Causality and Expertise: The choice of NBS is classic for minimizing competing reactions like addition to the double bond. The subsequent double elimination is a clever and efficient way to generate the unstable diene in situ, allowing it to react immediately without being isolated.
Step 2 & 3: Building the Cage - Diels-Alder and Photocycloaddition
With the diene in hand, the construction of the core polycyclic framework could begin. This was achieved through two sequential and powerful cycloaddition reactions.
Protocol:
-
[4+2] Diels-Alder Dimerization: The 2-bromocyclopentadienone, being an electron-deficient diene, spontaneously reacts with itself in a Diels-Alder fashion.[2][4] This dimerization proceeds with high endo-selectivity, a crucial factor for the next step.[5]
-
[2+2] Photochemical Cycloaddition: The endo-dimer is irradiated with a high-pressure mercury lamp.[7] The ultraviolet light excites one of the alkene π-systems, leading to an intramolecular [2+2] cycloaddition between the two proximal double bonds, thereby closing the cage.[2][4]
Causality and Expertise: The success of this sequence is a direct consequence of the endo stereochemistry of the Diels-Alder adduct. This arrangement places the two double bonds in perfect spatial proximity for an intramolecular reaction, a textbook example of pre-organization in synthesis. Intermolecular photocycloadditions are often inefficient, but by tethering the two alkenes together, the entropic barrier is overcome, and the cage-forming reaction proceeds efficiently.[8][9]
Figure 2: The key cage-forming sequence.
Step 4 & 7: The Cornerstone Reaction - The Favorskii Rearrangement
The Favorskii rearrangement is the intellectual cornerstone of the entire synthesis. Eaton used this powerful ring-contraction reaction twice to convert the six-membered rings within the cage into the five-membered rings of a homocubane system, which could then be further manipulated.
Protocol (First Rearrangement):
-
The photochemical adduct, which contains an α-bromoketone moiety, is treated with a strong base, typically aqueous potassium hydroxide (KOH).[2][4]
-
The base abstracts an acidic α'-proton, forming an enolate.
-
The enolate undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.
-
The hydroxide ion then attacks the carbonyl carbon of the cyclopropanone.
-
The resulting tetrahedral intermediate collapses, cleaving a C-C bond to form the most stable carbanion, which is subsequently protonated by water. This sequence results in the contraction of a six-membered ring to a five-membered carboxylic acid.[10][11]
Causality and Expertise: This was a brilliant choice. The reaction specifically targets the α-haloketone and uses the existing carbon framework to execute a complex skeletal rearrangement, excising one carbon from the ring system. This process was repeated later in the synthesis on a different ketone group to perform the second critical ring contraction.[2][10]
Figure 3: Generalized mechanism of the Favorskii Rearrangement.
Step 5 & 8: Removing the Scaffolding - Decarboxylation
The carboxylic acid groups generated by the Favorskii rearrangements were merely synthetic handles used to drive the desired transformation. To arrive at the final hydrocarbon, these groups had to be cleanly removed without destroying the strained cage.
Protocol:
-
Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂).[2][6]
-
Perester Formation: The acid chloride is then reacted with tert-butyl hydroperoxide in the presence of pyridine to form a tert-butyl perester.[2][6]
-
Thermal Decarboxylation: The perester is gently heated, causing it to decompose. This process generates a cubyl radical, which then abstracts a hydrogen atom from the solvent to yield the final decarboxylated product.[2][5]
Causality and Expertise: Standard decarboxylation methods often require harsh conditions that the strained cubane framework would not survive. The perester method is a milder, radical-based alternative that proved compatible with the molecule's delicate nature, cleanly cleaving the C-C bond and replacing the functional group with a hydrogen atom.
Part 3: Data and Characterization
The verification of the cubane structure was a significant challenge in 1964. However, the extreme symmetry of the molecule provided a clear and unmistakable spectroscopic fingerprint.
| Intermediate/Product | Formula | Key Spectroscopic Data |
| Cubane | C₈H₈ | ¹H NMR: Single sharp peak at δ ≈ 4.04 ppm (in CCl₄).[12] ¹³C NMR: Single peak at δ ≈ 47.3 ppm.[12] The presence of only one signal for all protons and one for all carbons is definitive proof of the molecule's cubic symmetry.[13] |
| Cubanecarboxylic Acid | C₉H₈O₂ | NMR spectra show loss of symmetry with distinct signals for the unique protons on the substituted cage. |
| Photochemical Adduct | C₁₀H₈Br₂O₂ | Complex NMR and IR spectra consistent with a caged diketone structure, showing signals for both alkene and aliphatic protons prior to photocycloaddition, and only aliphatic signals after. |
Conclusion: A Legacy in a Cage
The synthesis of cubane by Philip Eaton and Thomas Cole was more than a chemical curiosity; it was a paradigm shift. It shattered preconceived notions about the limits of chemical bonding and stability, proving that molecules with immense strain energy could be tamed in the laboratory through rational and elegant synthetic design.[3]
This seminal work laid the foundation for the field of strained-ring chemistry and inspired the synthesis of other "impossible" molecules. Today, the cubane core is no longer just a theoretical marvel. It is actively being investigated as a bioisostere for benzene rings in medicinal chemistry, with the goal of improving drug properties like metabolic stability and solubility.[14][15] Furthermore, its high density and energy content have made its derivatives, such as octanitrocubane, targets for advanced energetic materials.[1][16] Eaton's synthesis remains a cornerstone of chemical education and a testament to the power of human ingenuity to build the unimaginable, one carefully chosen reaction at a time.
References
- 1. petrolpark.co.uk [petrolpark.co.uk]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. The curious case of cubane [berkeleysciencereview.com]
- 4. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. synarchive.com [synarchive.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adichemistry.com [adichemistry.com]
- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 12. One moment, please... [denmarkgroup.web.illinois.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. prezi.com [prezi.com]
An In-Depth Technical Guide to Methyl 4-(Hydroxymethyl)cubane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 4-(hydroxymethyl)cubane-1-carboxylate, a unique bifunctional molecule with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, explore the rationale behind its synthesis, provide detailed characterization protocols, and discuss its applications, grounded in the principles of scientific integrity and practical laboratory insights.
Nomenclature and Structural Elucidation
The correct and unambiguous naming of complex molecules is paramount for clear scientific communication. The subject of this guide is methyl 4-(hydroxymethyl)cubane-1-carboxylate .
IUPAC Name: Methyl 4-(hydroxymethyl)cubane-1-carboxylate
Systematic Name: Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate
CAS Number: 60462-19-3
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
The cubane core is a Platonic hydrocarbon, a synthetic C₈H₈ cage-like structure with carbon atoms at the vertices of a cube. This unique geometry imparts significant strain, yet the molecule exhibits remarkable kinetic stability.[1][2] For substituted cubanes, the numbering of the carbon atoms is critical. In a 1,4-disubstituted cubane, the substituents are located at opposite corners of the cube, maximizing their separation.
It is crucial to distinguish this compound from the similarly named methyl 4-hydroxycubane-1-carboxylate. The "hydroxymethyl" designation in our target molecule indicates a -CH₂OH group, whereas "hydroxy" would imply a direct -OH bond to the cubane cage. This seemingly minor difference in nomenclature reflects a significant structural and chemical distinction.
References
Methodological & Application
Synthesis of Methyl 4-hydroxymethylcubanecarboxylate: An Application Note
Introduction
Cubane, a synthetic hydrocarbon with a unique cage-like structure, has emerged as a fascinating building block in medicinal chemistry and materials science. Its rigid, three-dimensional scaffold offers a bioisosteric replacement for benzene rings, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] The functionalization of the cubane core is therefore of paramount importance for its application in drug discovery and development. This application note provides a detailed, two-step protocol for the synthesis of Methyl 4-hydroxymethylcubanecarboxylate, a versatile bifunctional cubane derivative. This compound serves as a valuable intermediate, featuring both a methyl ester and a primary alcohol, allowing for orthogonal chemical modifications.
The synthetic strategy commences with the commercially available Dimethyl cubane-1,4-dicarboxylate and proceeds through a selective mono-saponification followed by a chemoselective reduction of the resulting carboxylic acid. This protocol is designed for researchers and scientists in organic synthesis and drug development, providing not just a procedural outline but also the underlying chemical principles for each step.
Overall Synthetic Scheme
The synthesis of this compound is achieved in two sequential steps starting from Dimethyl cubane-1,4-dicarboxylate. The first step involves a selective hydrolysis of one of the two methyl ester groups to yield the mono-acid mono-ester intermediate, 1-carboxy-4-carbomethoxycubane. The second step is a selective reduction of the carboxylic acid functionality to a primary alcohol, affording the target molecule.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 1-carboxy-4-carbomethoxycubane
Principle and Experimental Rationale
The first step in the synthesis is the selective mono-saponification of Dimethyl cubane-1,4-dicarboxylate. By carefully controlling the stoichiometry of the base (sodium hydroxide), one of the two ester groups is hydrolyzed to a carboxylate salt, which upon acidic workup yields the carboxylic acid. The use of one equivalent of NaOH ensures that the reaction preferentially stops at the mono-hydrolyzed product. Methanol is used as the solvent to maintain the solubility of the starting material and the intermediate.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Dimethyl cubane-1,4-dicarboxylate | 220.22 | 3.10 g | 14.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.560 g | 14.1 |
| Methanol (MeOH) | 32.04 | 75 mL | - |
| Diethyl ether (Et2O) | 74.12 | ~200 mL | - |
| Chloroform (CHCl3) | 119.38 | ~200 mL | - |
| 6N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |
Detailed Protocol
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3.10 g (14.1 mmol) of Dimethyl cubane-1,4-dicarboxylate in 75 mL of methanol by gentle heating.[2]
-
Saponification: To the solution, add 0.560 g (14.1 mmol) of solid sodium hydroxide.[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 13-15 hours under a nitrogen atmosphere.[2]
-
Cooling and Dilution: After the reflux period, allow the reaction mixture to cool to room temperature. Dilute the mixture with 120 mL of deionized water.[2]
-
Extraction of Unreacted Starting Material: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (1 x 75 mL, then 3 x 25 mL) to remove any unreacted starting material.[2] Combine the organic layers and dry over anhydrous sodium sulfate. This fraction can be concentrated to recover unreacted dimethyl ester.
-
Acidification: Carefully acidify the aqueous layer to a pH of approximately 3 using 6N hydrochloric acid. A white precipitate of the product should form.[2]
-
Product Extraction: Extract the acidified aqueous layer with chloroform (4 x 50 mL).[2]
-
Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-carboxy-4-carbomethoxycubane as a white powder.[2]
Expected Yield: Approximately 2.25 g (77%).[2] Melting Point: 178-179 °C.[2]
Part 2: Synthesis of this compound
Principle and Experimental Rationale
The second step involves the selective reduction of the carboxylic acid group of 1-carboxy-4-carbomethoxycubane to a primary alcohol. Borane (BH3) is the reagent of choice for this transformation as it selectively reduces carboxylic acids in the presence of esters.[3][4] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced by excess borane. The use of borane-tetrahydrofuran complex (BH3•THF) or borane-dimethyl sulfide complex (BH3•SMe2) provides a convenient and safe way to handle gaseous diborane.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (mmol) |
| 1-carboxy-4-carbomethoxycubane | 206.20 | 2.25 g | 10.9 |
| Borane-tetrahydrofuran complex (1M in THF) | - | 33 mL | 33 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| 1N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Ethyl acetate (EtOAc) | 88.11 | ~150 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | 84.01 | ~50 mL | - |
| Brine | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - |
Detailed Protocol
-
Reaction Setup: In a dry 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve 2.25 g (10.9 mmol) of 1-carboxy-4-carbomethoxycubane in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add 33 mL (33 mmol) of 1M borane-tetrahydrofuran complex solution dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding 1N hydrochloric acid at 0 °C until the bubbling ceases.
-
Extraction: Add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: Yields can vary but are typically in the range of 70-85% for this type of reduction.
Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable building block for medicinal chemistry and materials science. The two-step synthesis, involving a selective mono-saponification and a chemoselective borane reduction, is a practical approach for obtaining this bifunctional cubane derivative. The principles and procedures outlined herein are intended to enable researchers to successfully synthesize this compound and utilize it in their respective fields of study.
References
Multi-Step Synthesis of 1,4-Disubstituted Cubanes: A Guide to Bioisostere Construction
An Application Note and Protocol Guide for Researchers
Abstract
The cubane scaffold, a highly strained, cage-like hydrocarbon (C₈H₈), has transitioned from a synthetic curiosity to a valuable building block in modern drug discovery.[1] Its rigid, three-dimensional structure serves as an excellent non-aromatic bioisostere for the phenyl group, offering a unique geometry to explore chemical space, modulate pharmacokinetic properties, and escape the metabolic liabilities associated with aromatic rings.[2] This guide provides a comprehensive overview and detailed experimental protocols for the multi-step synthesis of symmetrically and asymmetrically 1,4-disubstituted cubanes, starting from the cornerstone intermediate, cubane-1,4-dicarboxylic acid. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Value of the Cubane Scaffold
First synthesized by Philip Eaton and Thomas Cole in 1964, the cubane molecule was initially considered an "impossible" structure due to its severe bond-angle strain (90° vs. the ideal 109.5° for sp³ carbons).[3] However, this strain does not translate to kinetic instability; cubane lacks low-energy decomposition pathways, making it surprisingly robust under typical synthetic conditions.[3]
In medicinal chemistry, the 1,4-disubstituted cubane core is particularly valuable as a bioisosteric replacement for para-substituted benzene rings. The distance between carbons 1 and 4 of the cubane cage closely mimics the geometry of a 1,4-disubstituted phenyl ring.[4] This substitution allows chemists to retain the critical spatial arrangement of functional groups required for biological activity while introducing a saturated, non-planar core. This strategic exchange can lead to significant improvements in:
-
Metabolic Stability: Replacing an aromatic ring with a saturated cubane cage eliminates common metabolic pathways like aromatic hydroxylation.
-
Solubility: The non-planar, lipophilic nature of the cubane core can alter a molecule's solubility profile.
-
Novelty and IP Position: The incorporation of unique scaffolds like cubane can lead to novel chemical entities with strong intellectual property protection.
The synthetic accessibility of 1,4-disubstituted cubanes hinges on the availability of a key intermediate: cubane-1,4-dicarboxylic acid or its corresponding dimethyl ester.[5] These compounds are now commercially available, albeit at a high cost, but can also be prepared on a laboratory scale.[6][7] This guide will focus on the derivatization of this central building block.
Synthetic Strategy and Workflow
The overall strategy for accessing a diverse library of 1,4-disubstituted cubanes originates from a common precursor, dimethyl cubane-1,4-dicarboxylate. This diester provides two identical handles for functionalization. By either modifying both esters simultaneously or selectively modifying one, both symmetrical and asymmetrical derivatives can be achieved. The Curtius rearrangement is a cornerstone transformation, enabling the efficient conversion of carboxylic acid moieties into versatile primary amines.[8][9]
Caption: Synthetic workflow for 1,4-disubstituted cubanes.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reactions involving azides (e.g., sodium azide, DPPA) pose a potential explosion risk and must be handled with extreme care, using a blast shield, especially on a larger scale.[10] Isocyanates are toxic and should not be inhaled.
Protocol 1: Preparation of the Gateway Intermediate (Dimethyl Cubane-1,4-dicarboxylate)
This protocol provides a high-level summary of the multi-step synthesis leading to the key diester intermediate. For detailed, step-by-step procedures from cyclopentanone, the work of Tsanaktsidis and co-workers is highly recommended.[6][11] The final two steps, hydrolysis and esterification from the crude cage dione product, are detailed below.
A. Double Favorskii Rearrangement and Hydrolysis This step converts the caged dione intermediate into the cubane diacid. The mechanism involves a double ring contraction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude cage dione intermediate in water.
-
Base Addition: Add a 25-30% (w/v) aqueous solution of sodium hydroxide (NaOH). A molar ratio of approximately 20:1 NaOH to the cage dione is effective.[7]
-
Scientific Rationale: A high concentration of strong base is required to drive the two sequential Favorskii rearrangements, which are mechanistically complex and require deprotonation steps.
-
-
Reaction: Heat the mixture to reflux for 3-4 hours. The solution will typically turn dark brown.[7]
-
Acidification: Cool the reaction mixture in an ice bath to 0 °C. Carefully and slowly add concentrated hydrochloric acid (HCl) until the pH is ~1-2. A tan or brown solid, the crude cubane-1,4-dicarboxylic acid, will precipitate.
-
Scientific Rationale: Acidification protonates the disodium carboxylate salt, causing the much less water-soluble dicarboxylic acid to precipitate, enabling its isolation.
-
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with ice-cold water and a small amount of ice-cold methanol to remove residual salts and impurities. Dry the solid under high vacuum. This crude diacid can often be used directly in the next step.
B. Fischer Esterification This classic method converts the crude dicarboxylic acid to its more soluble and easily purified dimethyl ester.
-
Reaction Setup: Suspend the crude cubane-1,4-dicarboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and under an argon or nitrogen atmosphere.
-
Acid Catalyst: Cool the suspension to 0 °C and add a catalytic amount of a strong acid. Thionyl chloride (SOCl₂) (1.2-1.5 eq) or concentrated sulfuric acid (H₂SO₄) can be used.[3][12] Alternatively, a strong acidic cation exchange resin can be used for a simpler workup.[2][13]
-
Scientific Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours, until TLC or LC-MS analysis indicates complete conversion.
-
Workup: Cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution to neutralize excess acid, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting white solid can be further purified by recrystallization from methanol or by column chromatography to yield pure dimethyl cubane-1,4-dicarboxylate.[14]
Protocol 2: Synthesis of Symmetrical 1,4-Disubstituted Cubanes
A. Preparation of Cubane-1,4-dicarboxylic Acid (via Hydrolysis) This protocol is for researchers starting with the commercially available diester.
-
Reaction Setup: Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water.[3]
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (20 eq).
-
Scientific Rationale: LiOH is a strong base that effectively saponifies the esters. The large excess ensures the reaction goes to completion. THF is used as a co-solvent to improve the solubility of the organic diester in the aqueous medium.
-
-
Reaction: Stir the mixture at 50 °C for 16 hours.[3]
-
Workup: Remove the THF under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous phase in an ice bath and acidify to pH ~1 with concentrated HCl.
-
Extraction: Extract the aqueous phase multiple times with diethyl ether or ethyl acetate. Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield cubane-1,4-dicarboxylic acid as a white solid.[3]
B. Synthesis of a Symmetrical Diamide This protocol uses a standard peptide coupling method to form amide bonds.
-
Reaction Setup: To a solution of cubane-1,4-dicarboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (2.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq).[15]
-
Scientific Rationale: Direct reaction between a carboxylic acid and an amine is an unfavorable acid-base reaction. EDC is a coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is a good leaving group.[16] HOBt is an additive that minimizes side reactions and reduces potential racemization if chiral amines are used.
-
-
Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Dilute the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting diamide by column chromatography or recrystallization.
Protocol 3: Synthesis of Asymmetrical 1,4-Disubstituted Cubanes
This pathway is crucial for creating drug-like molecules with differentiated functional groups. The key is the selective modification of only one of the two ester groups.
A. Selective Mono-Saponification of Dimethyl Cubane-1,4-dicarboxylate [12]
-
Reaction Setup: Dissolve dimethyl cubane-1,4-dicarboxylate (1.0 eq) in methanol.
-
Base Addition: At room temperature, add a solution of potassium hydroxide (KOH) (1.0 eq) in methanol dropwise over 1 hour.
-
Scientific Rationale: By using only one equivalent of the base, the reaction can be controlled to favor the hydrolysis of just one ester group. A slow addition helps to maintain this selectivity and prevent the formation of the diacid byproduct.
-
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and wash with diethyl ether to remove unreacted diester.
-
Isolation: Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4. The mono-acid mono-ester product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
B. Curtius Rearrangement to Methyl 4-aminocubane-1-carboxylate [12] This protocol converts the single carboxylic acid group into a primary amine.
-
Acyl Chloride Formation: Suspend the mono-acid mono-ester (1.0 eq) in anhydrous toluene containing a catalytic amount of DMF. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Scientific Rationale: Oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst for this transformation via the formation of a Vilsmeier intermediate.
-
-
Acyl Azide Formation: In a separate flask, prepare a solution of sodium azide (NaN₃) (2.0 eq) in a minimal amount of water and add it to a stirring solution of acetone. Cool this suspension to 0 °C. Add the previously prepared acyl chloride solution dropwise to the NaN₃ suspension.
-
Reaction: Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Isocyanate Formation (Rearrangement): Carefully transfer the reaction mixture to a separatory funnel and add ice-cold water. Extract the acyl azide into toluene. Heat the toluene solution gently to reflux (approx. 80-100 °C) until nitrogen gas evolution stops. This step converts the acyl azide to the isocyanate.
-
Scientific Rationale: Heating provides the energy for the concerted rearrangement where the cubyl group migrates to the nitrogen atom with simultaneous expulsion of dinitrogen gas, which is an excellent leaving group both thermodynamically and entropically.[1]
-
-
Amine Formation: Cool the isocyanate solution and add 6M HCl. Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the intermediate carbamic acid.
-
Isolation: Cool the mixture, separate the aqueous layer, and wash it with diethyl ether. Basify the aqueous layer with solid NaOH or concentrated NaOH solution to pH >12 and extract the product into DCM. Dry the organic extracts, concentrate, and purify to obtain the asymmetrical amine-ester.
Data Summary Table
| Starting Material | Key Reagents | Product Class | Strategic Value |
| Dimethyl Cubane-1,4-dicarboxylate | 1. LiOH, THF/H₂O; 2. HCl | 1,4-Dicarboxylic Acid | Precursor for symmetrical derivatives |
| Cubane-1,4-dicarboxylic Acid | EDC, HOBt, Amine (R-NH₂) | Symmetrical 1,4-Diamide | Bioisostere for terephthalamides |
| Cubane-1,4-dicarboxylic Acid | 1. (COCl)₂; 2. NaN₃; 3. Heat; 4. H₃O⁺ | Symmetrical 1,4-Diamine | Symmetrical linker, core for further building |
| Dimethyl Cubane-1,4-dicarboxylate | KOH (1.0 eq), MeOH | Mono-acid Mono-ester | Key intermediate for asymmetrical synthesis |
| Mono-acid Mono-ester | 1. (COCl)₂; 2. NaN₃; 3. Heat; 4. H₃O⁺ | Asymmetrical Amine-Ester/Amine-Acid | Access to diverse, drug-like cubane scaffolds |
References
- 1. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate [energetic-materials.org.cn]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Unlocking Precision in Molecular Design: Methyl 4-hydroxymethylcubanecarboxylate as a Rigid Chemical Linker
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Cubane Advantage: A Paradigm Shift from Flexible Linkers
For decades, flexible linkers, predominantly based on polyethylene glycol (PEG) or alkyl chains, have been the workhorses of bioconjugation.[1] While effective in many applications, their conformational freedom can lead to a lack of precise spatial control between the linked moieties. This can negatively impact the efficacy and pharmacokinetic properties of complex biomolecules like ADCs.[2][3]
The cubane scaffold offers a compelling alternative. As a highly strained, saturated hydrocarbon, cubane is a rigid and metabolically stable platform.[4][5][6] Its cubic geometry provides a precise and predictable spatial arrangement of substituents, making it an ideal bioisostere for the phenyl ring.[7][8] This rigidity can be instrumental in:
-
Optimizing Drug-Antibody Ratio (DAR): In ADCs, a well-defined linker length and rigidity can help achieve a more homogenous DAR, leading to improved safety and therapeutic performance.[3]
-
Enhancing Stability: The inherent stability of the cubane core can contribute to the overall stability of the bioconjugate in circulation, preventing premature payload release.[3][9]
-
Improving Pharmacokinetics: By providing a rigid spacer, cubane linkers can influence the hydrophilicity and steric hindrance of the conjugate, positively impacting its pharmacokinetic profile.[2][10]
-
Precise Spatial Positioning: The fixed geometry of the cubane cage allows for the precise positioning of payloads or other functional molecules, which is critical for probing biological interactions and designing targeted therapies.[4][5]
Methyl 4-hydroxymethylcubanecarboxylate, a commercially available derivative, presents two distinct functional handles for orthogonal conjugation strategies: a carboxylate group and a primary alcohol.[11][12] This dual functionality allows for a variety of activation and coupling chemistries, making it a versatile building block in the molecular architect's toolbox.
Core Properties and Specifications
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₃ | [11] |
| Molecular Weight | 192.21 g/mol | [11] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as DCM, THF, and DMF | N/A |
| CAS Number | 60462-19-3 | [11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the activation and conjugation of this compound. These are intended as a starting point, and optimization may be necessary for specific applications.
Protocol 1: Activation of the Carboxylate Group for Amide Bond Formation
This protocol describes the conversion of the methyl ester to a reactive N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amines on a biomolecule.
Workflow for Carboxylate Activation and Conjugation
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A minimal model for stabilization of biomolecules by hydrocarbon cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 60462-19-3 [chemicalbook.com]
- 12. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
Application Notes and Protocols: Derivatization of Methyl 4-hydroxymethylcubanecarboxylate for Drug Discovery
Introduction: The Cubane Scaffold in Modern Drug Discovery
The cubane scaffold, a unique, highly strained, and synthetically challenging polycyclic hydrocarbon, has emerged as a compelling bioisostere for the benzene ring in medicinal chemistry.[1][2][3][4] Its three-dimensional, rigid structure offers a distinct spatial arrangement of substituents compared to the planar phenyl group, potentially leading to improved pharmacological properties. The replacement of a benzene ring with a cubane moiety can enhance metabolic stability, increase solubility, and provide novel intellectual property opportunities for drug candidates.[2][5][6] Methyl 4-hydroxymethylcubanecarboxylate is a key building block, offering two distinct functional handles—a primary alcohol and a methyl ester—for chemical diversification to explore the chemical space around this privileged scaffold.
These application notes provide a comprehensive guide for the derivatization of this compound, addressing the inherent steric hindrance of the cubane core. The protocols detailed below are designed to be robust and adaptable for the synthesis of diverse libraries of cubane-containing molecules for drug discovery programs.
Strategic Approaches to Derivatization
The derivatization of this compound centers on the selective modification of its two functional groups: the primary hydroxyl group and the methyl ester. The compact and rigid nature of the cubane cage presents significant steric hindrance around these functionalities, necessitating the use of carefully selected reagents and reaction conditions.
Derivatization of the Hydroxymethyl Group
The primary alcohol at the 4-position of the cubane core is a versatile handle for introducing a variety of functionalities. Key transformations include esterification, etherification, and conversion to other functional groups.
-
Esterification: The formation of esters from the sterically hindered primary alcohol requires potent activation of the coupling partner (a carboxylic acid) to overcome the steric barrier.
-
Etherification: Synthesis of ethers from this hindered alcohol can be challenging with traditional methods like the Williamson ether synthesis. More advanced techniques are often required to achieve reasonable yields.
Derivatization of the Methyl Ester Group
The methyl ester at the 1-position provides a gateway to amides, which are prevalent in many pharmaceutical agents. Direct amidation of the sterically hindered ester is often sluggish and requires specific activation.
-
Amidation: The direct conversion of the methyl ester to an amide often necessitates the use of strong bases or the in situ formation of highly reactive intermediates.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. While many cubane derivatives are biologically innocuous, some can be potent explosives, particularly when highly nitrated.[7] Always handle new compounds with care and consult safety data sheets (SDS) for all reagents.[7][8][9]
Protocol 1: Esterification of the Hydroxymethyl Group via Carbodiimide Activation
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-hydroxybenzotriazole (HOBt) to activate a carboxylic acid for efficient coupling with the sterically hindered primary alcohol of this compound.[2][10]
Workflow Diagram:
Caption: Esterification of this compound using EDCI/HOBt activation.
Materials:
-
This compound
-
Carboxylic acid of interest (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM, add HOBt (1.5 equivalents) and EDCI (1.5 equivalents).
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Expected Outcome: Formation of the corresponding cubane ester derivative. The yield will vary depending on the steric bulk of the carboxylic acid used.
Protocol 2: Synthesis of Ethers via Electrochemical Carbocation Generation
This advanced protocol is suitable for the synthesis of sterically hindered ethers by generating a reactive carbocation intermediate from a carboxylic acid, which is then trapped by the hydroxymethyl group of the cubane.[3]
Workflow Diagram:
Caption: Electrochemical synthesis of cubane ethers.
Materials:
-
This compound
-
Carboxylic acid (as the carbocation precursor, 2.0 equivalents)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Electrochemical cell (undivided) with graphite electrodes
Procedure:
-
In an undivided electrochemical cell equipped with graphite electrodes, dissolve this compound (1.0 equivalent), the carboxylic acid (2.0 equivalents), and the supporting electrolyte in the anhydrous solvent.
-
Apply a constant current to the cell and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, stop the electrolysis and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: Formation of the corresponding cubane ether derivative. This method is particularly useful for accessing highly congested ethers that are difficult to synthesize via traditional methods.
Protocol 3: Amidation of the Methyl Ester via Acyl Fluoride Intermediate
This protocol describes the conversion of the sterically hindered methyl ester to an amide by first forming a more reactive acyl fluoride intermediate, which then readily reacts with an amine.[5][6][11]
Workflow Diagram:
Caption: Amidation of the cubane ester via an acyl fluoride intermediate.
Materials:
-
This compound
-
Cyanuric fluoride (or another suitable fluorinating agent) (1.1 equivalents)
-
Amine of interest (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the fluorinating agent (1.1 equivalents) and stir the mixture at room temperature for a designated time to form the acyl fluoride in situ.
-
In a separate flask, dissolve the amine (1.5 equivalents) and DIPEA (3.0 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the acyl fluoride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome: Formation of the desired cubane amide derivative. This method is generally effective for coupling with a wide range of amines, including those that are sterically hindered or electron-deficient.[11]
Characterization of Cubane Derivatives
The structural elucidation of the synthesized cubane derivatives is crucial. A combination of spectroscopic techniques is recommended for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The high symmetry of the cubane core often leads to simplified proton NMR spectra. For 1,4-disubstituted cubanes, the cage protons typically appear as a complex multiplet or, in some cases of high symmetry, a singlet. The chemical shifts of the cubane protons are influenced by the nature of the substituents.[1] The protons of the hydroxymethyl group and the methyl ester will have characteristic chemical shifts.
-
¹³C NMR: The carbon atoms of the cubane cage typically resonate in a specific region of the ¹³C NMR spectrum. Due to the high s-character of the C-H bonds, the chemical shifts are distinct from those of typical sp³ carbons.[12]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized derivatives.
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl stretch of the ester or amide, and the O-H stretch of the alcohol. The cubane cage itself has characteristic vibrations, although they may be weak.[13]
Data Summary Table
| Derivative Type | General Structure | Key Analytical Data (Expected) |
| Ester | Cubane-CH₂-O-C(=O)-R | ¹H NMR: Appearance of signals corresponding to the 'R' group. IR: Strong C=O stretch (~1735 cm⁻¹). MS: Molecular ion peak corresponding to the expected mass. |
| Ether | Cubane-CH₂-O-R | ¹H NMR: Appearance of signals for the 'R' group and a shift in the -CH₂- protons. IR: C-O stretch (~1100 cm⁻¹). MS: Molecular ion peak corresponding to the expected mass. |
| Amide | Cubane-C(=O)-NH-R | ¹H NMR: Disappearance of the methyl ester singlet and appearance of an amide N-H proton signal and signals for the 'R' group. IR: Strong C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). MS: Molecular ion peak corresponding to the expected mass. |
Conclusion
The derivatization of this compound provides a powerful platform for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in these application notes offer robust starting points for accessing a wide range of cubane-containing esters, ethers, and amides. While the steric hindrance of the cubane core presents challenges, the use of modern synthetic methodologies can overcome these limitations, enabling the exploration of this exciting area of chemical space. Careful characterization using a combination of spectroscopic techniques is paramount to confirm the identity and purity of the synthesized compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. High energy derivatives of Cubane [ch.ic.ac.uk]
Application Notes and Protocols: Versatile Reactions of the Hydroxymethyl Group on the Cubane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cubane Scaffold in Modern Chemistry
The cubane scaffold, a synthetic, highly strained, saturated hydrocarbon (C₈H₈), has transitioned from a subject of theoretical interest to a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique spatial arrangement of substituents, making it an attractive bioisostere for benzene and other aromatic systems.[2][3] This replacement can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates, such as enhanced metabolic stability and solubility.[2][3] The functionalization of the cubane core is paramount to its application, and the hydroxymethyl group (-CH₂OH) serves as a versatile and crucial entry point for a wide array of chemical transformations.
This guide provides a detailed overview of the key reactions of the hydroxymethyl group on the cubane scaffold, complete with mechanistic insights and field-tested experimental protocols. The transformations discussed herein enable the synthesis of a diverse range of cubane derivatives, including aldehydes, carboxylic acids, ethers, esters, and amines, thereby expanding the chemical space available for drug discovery and materials science.
I. Preparation of the Starting Material: Hydroxymethylcubane (Cubanemethanol)
The common precursor for many functionalized cubanes is cubanecarboxylic acid, which can be synthesized from commercially available starting materials like cubane-1,4-dicarboxylate.[4][5][6] The reduction of cubanecarboxylic acid or its corresponding ester to hydroxymethylcubane is a fundamental step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently carrying out this transformation.
Protocol 1: Reduction of Methyl Cubanecarboxylate to Hydroxymethylcubane
Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻) that readily reduce esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the methoxy group and a second hydride attack on the intermediate aldehyde. An acidic workup is necessary to protonate the resulting alkoxide and neutralize any remaining reducing agent.
Materials:
-
Methyl cubanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl cubanecarboxylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude hydroxymethylcubane.
-
Purify the product by column chromatography on silica gel if necessary.
II. Oxidation of Hydroxymethylcubane
The oxidation of the primary alcohol functionality of hydroxymethylcubane provides access to cubanecarboxaldehyde and cubanecarboxylic acid, two key intermediates for further derivatization, such as reductive amination or amide bond formation. The choice of oxidant determines the final product.
A. Synthesis of Cubanecarboxaldehyde
Dess-Martin Periodinane (DMP) is a mild and highly selective oxidizing agent for the conversion of primary alcohols to aldehydes, with the advantage of proceeding under neutral conditions and at room temperature.
Protocol 2: Oxidation of Hydroxymethylcubane to Cubanecarboxaldehyde using Dess-Martin Periodinane
Causality: The hypervalent iodine(V) center in DMP acts as the oxidizing agent. The reaction proceeds through a periodinane ester intermediate, followed by an intramolecular E2-type elimination to furnish the aldehyde, acetic acid, and an iodinane byproduct. The mildness of the conditions prevents over-oxidation to the carboxylic acid.
Materials:
-
Hydroxymethylcubane
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve hydroxymethylcubane (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford cubanecarboxaldehyde, which can be purified by column chromatography.
B. Synthesis of Cubanecarboxylic Acid
For the complete oxidation of the hydroxymethyl group to a carboxylic acid, stronger oxidizing agents are required. Jones oxidation (chromium trioxide in sulfuric acid and acetone) is a classic and effective method for this transformation.
III. Etherification of Hydroxymethylcubane
The formation of ethers from hydroxymethylcubane can be achieved through the Williamson ether synthesis, a robust and versatile method. This reaction is crucial for introducing a variety of alkyl or aryl groups, which can significantly modulate the lipophilicity and steric profile of the cubane scaffold.
Protocol 3: Williamson Ether Synthesis of Cubylmethyl Ether
Causality: The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and a primary alkyl halide or tosylate. In this protocol, hydroxymethylcubane is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding cubylmethoxide nucleophile. This nucleophile then displaces a halide from an alkyl halide to form the ether linkage.
Materials:
-
Hydroxymethylcubane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of hydroxymethylcubane (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting cubylmethyl ether by column chromatography.
IV. Esterification of Hydroxymethylcubane
Esterification of hydroxymethylcubane is a common strategy to introduce functional groups that can act as prodrug moieties or as handles for further chemical modification. The reaction with acyl chlorides is a highly efficient method for ester formation.
Protocol 4: Esterification of Hydroxymethylcubane with Benzoyl Chloride
Causality: Acyl chlorides are highly reactive acylating agents. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the oxygen in the hydroxymethyl group attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine is used as a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Materials:
-
Hydroxymethylcubane
-
Benzoyl chloride
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve hydroxymethylcubane (1.0 equivalent) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Add anhydrous pyridine (1.5 equivalents), followed by the dropwise addition of benzoyl chloride (1.2 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Dilute the mixture with DCM and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the cubylmethyl benzoate.
V. Nucleophilic Substitution via Activation of the Hydroxyl Group
The hydroxyl group of hydroxymethylcubane is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate. This "activation" step opens the door to the introduction of a wide range of nucleophiles, including azides, cyanides, and amines.
A. Synthesis of Cubylmethyl Tosylate
Protocol 5: Tosylation of Hydroxymethylcubane
Causality: The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine results in the formation of a tosylate ester. The tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This reaction proceeds with retention of configuration at the carbinol carbon.
Materials:
-
Hydroxymethylcubane
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Ice-cold 5% aqueous HCl
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve hydroxymethylcubane (1.0 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4 hours, then store at 4 °C overnight.
-
Pour the reaction mixture into ice-cold 5% HCl and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give cubylmethyl tosylate, which can be used in the next step without further purification.
B. Nucleophilic Substitution of Cubylmethyl Tosylate
The resulting cubylmethyl tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of various functional groups. The synthesis of aminomethylcubane is a particularly important transformation for medicinal chemistry applications.
Protocol 6: Synthesis of Aminomethylcubane via Azide Substitution and Reduction
Causality: This two-step sequence involves an initial Sₙ2 reaction of the tosylate with sodium azide to form cubylmethyl azide. Azide is an excellent nucleophile for this purpose. The subsequent reduction of the azide, commonly achieved with lithium aluminum hydride or by catalytic hydrogenation, yields the primary amine. This method avoids the potential for over-alkylation that can occur in direct amination reactions.
Materials:
-
Cubylmethyl tosylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
Procedure (Step 1: Azide Formation):
-
Dissolve cubylmethyl tosylate (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) and heat the mixture to 60-70 °C for 12 hours.
-
Cool the reaction mixture to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and carefully concentrate under reduced pressure to obtain cubylmethyl azide. Caution: Organic azides can be explosive and should be handled with care.
Procedure (Step 2: Reduction to Amine):
-
Following the procedure in Protocol 1, reduce the cubylmethyl azide with LiAlH₄ in anhydrous diethyl ether.
-
After quenching and workup, the resulting aminomethylcubane can be purified by distillation or conversion to its hydrochloride salt.
Summary of Key Transformations
| Starting Material | Reaction Type | Reagents | Product |
| Methyl Cubanecarboxylate | Reduction | LiAlH₄, Et₂O | Hydroxymethylcubane |
| Hydroxymethylcubane | Oxidation (to Aldehyde) | Dess-Martin Periodinane, DCM | Cubanecarboxaldehyde |
| Hydroxymethylcubane | Oxidation (to Carboxylic Acid) | CrO₃, H₂SO₄, Acetone | Cubanecarboxylic Acid |
| Hydroxymethylcubane | Williamson Ether Synthesis | NaH, Alkyl Halide, THF | Cubylmethyl Ether |
| Hydroxymethylcubane | Esterification | Acyl Chloride, Pyridine, DCM | Cubylmethyl Ester |
| Hydroxymethylcubane | Tosylation | TsCl, Pyridine | Cubylmethyl Tosylate |
| Cubylmethyl Tosylate | Nucleophilic Substitution | NaN₃, DMF; then LiAlH₄ | Aminomethylcubane |
Visualizing the Reaction Pathways
References
- 1. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks - Organic Letters - Figshare [figshare.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note & Protocol: High-Efficiency Saponification of Methyl 4-Hydroxymethylcubanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cubane Scaffold in Modern Drug Discovery
The cubane scaffold, a highly strained, synthetic C₈H₈ hydrocarbon, has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure and unique electronic properties make it an effective bioisostere for para-substituted benzene rings. Replacing aromatic moieties with cubane cages can lead to compounds with improved metabolic stability, enhanced solubility, and novel intellectual property positioning. The synthesis and modification of functionalized cubanes are therefore of critical importance.
This application note provides a detailed, field-proven protocol for a fundamental transformation: the hydrolysis of a cubane methyl ester to its corresponding carboxylic acid. Specifically, we will focus on the saponification of Methyl 4-hydroxymethylcubanecarboxylate. This conversion is a gateway to further derivatization, such as amide bond formation, which is crucial for the development of novel therapeutics.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
Ester hydrolysis can be achieved under either acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process, requiring a large excess of water to drive the reaction toward the product side.[1][2][3] Incomplete conversion and the need for forcing conditions can be significant drawbacks.
-
Base-Catalyzed Hydrolysis (Saponification) : This method is the preferred industrial and laboratory-scale route for ester cleavage.[1] The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt.[4] This energetically favorable acid-base reaction drives the entire process to completion, typically resulting in higher yields and cleaner product profiles.
The mechanism for the saponification of this compound proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack : A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation : This attack forms a transient, negatively charged tetrahedral intermediate.
-
Leaving Group Elimination : The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Acid-Base Reaction : The liberated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding methanol and the highly stable cubane-carboxylate salt. This final step renders the reaction irreversible.[5]
-
Protonation : A final acidification step during the work-up is required to protonate the carboxylate salt and yield the desired neutral carboxylic acid product.[1][6]
Experimental Protocol: Saponification of this compound
This protocol is adapted from established procedures for the hydrolysis of substituted cubane esters, ensuring robustness and high yield.[6]
Materials & Equipment
Reagents:
-
This compound (Starting Material)
-
Lithium hydroxide monohydrate (LiOH·H₂O, ACS reagent grade, ≥98%)
-
Tetrahydrofuran (THF, HPLC grade)
-
Deionized Water (H₂O)
-
Diethyl ether (Et₂O, ACS grade)
-
Hydrochloric acid (HCl, concentrated, ~37%)
-
Magnesium sulfate (MgSO₄, anhydrous)
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Filtration apparatus (Buchner funnel, filter paper)
Quantitative Reaction Data
The following table outlines the reagent quantities for a representative reaction scale.
| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 194.22 | 1.00 g | 5.15 | 1.0 |
| LiOH·H₂O | 41.96 | 4.32 g | 103.0 | 20.0 |
| THF | - | 20 mL | - | - |
| Deionized Water | - | 10 mL | - | - |
| Reaction Temperature | - | 50 °C | - | - |
| Reaction Time | - | 16 h | - | - |
Causality Note : A large excess (20 equivalents) of LiOH·H₂O is used to ensure the reaction goes to completion, especially given the potential for reduced reactivity of the sterically hindered cubane system.[6] The THF/water solvent system is crucial for creating a single phase where both the organic-soluble ester and the water-soluble hydroxide base can interact effectively.[2]
Step-by-Step Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.15 mmol).
-
Solvent Addition : Add THF (20 mL) and deionized water (10 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Base Addition : Add lithium hydroxide monohydrate (4.32 g, 103.0 mmol).
-
Heating : Attach a reflux condenser, place the flask in an oil bath, and heat the mixture to 50 °C. Maintain stirring at this temperature for 16 hours.
-
Solvent Removal : After 16 hours, cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Purification of Salt) : Dissolve the remaining aqueous residue in deionized water (20 mL). Transfer the solution to a separatory funnel and extract with diethyl ether (1 x 50 mL) to remove any unreacted starting material or neutral organic impurities. Discard the organic layer.
-
Acidification : Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise while stirring until the pH of the solution is approximately 1 (verify with pH paper). A white precipitate of the carboxylic acid should form.
-
Product Extraction : Extract the acidified aqueous phase with diethyl ether (5 x 30 mL).
-
Rationale : Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase.
-
-
Drying and Isolation : Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-hydroxymethylcubanecarboxylic acid as a white solid.
-
Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically high (90-99%).[6]
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire protocol, from setup to final product isolation.
Caption: Workflow for the saponification of a cubane methyl ester.
Concluding Remarks
This application note details a robust and high-yielding protocol for the hydrolysis of this compound. The use of base-catalyzed saponification ensures an irreversible reaction, leading to excellent conversion and simplifying product isolation. This fundamental transformation is a critical step for researchers engaged in the synthesis of complex cubane-containing molecules for applications in drug discovery and materials science. Adherence to this self-validating protocol will enable the consistent and efficient production of the target carboxylic acid, paving the way for subsequent synthetic manipulations.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes & Protocols: Methyl 4-Hydroxymethylcubanecarboxylate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Cubane Scaffold - A Paradigm Shift in Bioisosterism
In the landscape of medicinal chemistry, the strategic replacement of molecular scaffolds to enhance drug-like properties is a cornerstone of rational drug design. For decades, the benzene ring has been a ubiquitous motif in pharmaceuticals. However, its aromatic nature often predisposes drug candidates to metabolic liabilities, primarily through oxidative pathways. The quest for non-aromatic, three-dimensional bioisosteres has led to a resurgence of interest in strained ring systems, with the cubane scaffold emerging as a particularly compelling candidate.[1][2]
Cubane, a synthetic C₈H₈ hydrocarbon, presents a unique geometric and electronic profile. Its rigid, cage-like structure provides a fixed spatial arrangement of substituents, closely mimicking the vector relationships of a 1,4-disubstituted (para) benzene ring.[3][4] The distance across the body diagonal of cubane is remarkably similar to the para-distance of a benzene ring, allowing it to serve as an effective bioisostere.[2][5] The key advantage of this bioisosteric replacement lies in the cubane's saturated, sp³-hybridized nature. This imparts significantly higher C-H bond dissociation energies, rendering the scaffold highly resistant to metabolic oxidation and potentially improving the pharmacokinetic profile of a drug candidate.[3][6][7]
Methyl 4-hydroxymethylcubanecarboxylate is a versatile building block that capitalizes on these advantageous properties. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable ester, provides medicinal chemists with a powerful tool for introducing the cubane scaffold into a wide array of molecular architectures. This guide provides an in-depth exploration of the applications and experimental protocols associated with this unique reagent.
Physicochemical Properties and Advantages
The substitution of a benzene ring with a cubane moiety, facilitated by building blocks like this compound, can confer several benefits to a drug candidate:
| Property | Benzene Moiety | Cubane Moiety | Advantage of Cubane |
| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation) | Highly resistant to oxidative metabolism | Reduced formation of potentially toxic metabolites and improved in vivo half-life.[6][8][7] |
| Solubility | Generally lower aqueous solubility | Often demonstrates enhanced aqueous solubility | Improved bioavailability and formulation options.[7][9] |
| Three-Dimensionality | Planar | Non-planar, rigid 3D structure | Enables exploration of new chemical space and can improve binding affinity to protein targets.[2] |
| Toxicity | Benzene itself is a known carcinogen | The cubane core is considered biologically innocuous and not inherently toxic.[2][10] | Favorable toxicity profile. |
| Lipophilicity | Contributes significantly to overall lipophilicity | Can modulate lipophilicity, which may be advantageous depending on the target.[9][10] | Tunable physicochemical properties. |
Synthetic Overview & Logical Workflow
The primary utility of this compound stems from its orthogonal reactivity. The hydroxymethyl group can be readily oxidized or converted to a leaving group for nucleophilic substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations. This allows for a stepwise and controlled elaboration of the cubane scaffold.
Caption: Orthogonal reactivity of this compound.
Application Notes & Protocols
Application 1: Bioisosteric Replacement of p-Substituted Benzyl Alcohols in Kinase Inhibitors
Rationale: Many kinase inhibitors feature a para-substituted benzene ring, often with a hydroxymethyl group that interacts with the solvent front or forms hydrogen bonds within the ATP binding pocket. Replacing this phenyl ring with a 1,4-disubstituted cubane can enhance metabolic stability and solubility while preserving the key interactions. The rigid cubane scaffold can also reduce the entropic penalty upon binding, potentially improving binding affinity.
Protocol: Synthesis of a Cubane-based Kinase Inhibitor Fragment
This protocol describes the conversion of this compound to a key intermediate, 4-(azidomethyl)cubanecarboxylic acid, which can be further elaborated.
Step 1: Hydrolysis of the Methyl Ester
-
Objective: To generate the free carboxylic acid for subsequent amide coupling.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxymethylcubanecarboxylic acid as a white solid.
-
-
Causality: The use of LiOH provides a clean hydrolysis with minimal side reactions. The acidic workup ensures the carboxylic acid is in its protonated form for efficient extraction.
Step 2: Activation of the Hydroxymethyl Group
-
Objective: To convert the hydroxyl group into a good leaving group for nucleophilic substitution.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add triethylamine (TEA, 2.5 eq).
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting mesylate is often used directly in the next step without further purification.
-
-
Causality: Mesylation is a reliable method for activating primary alcohols. TEA acts as a base to neutralize the HCl generated during the reaction.
Step 3: Nucleophilic Substitution with Azide
-
Objective: To introduce an azide moiety, a versatile functional group for "click chemistry" or reduction to an amine.
-
Procedure:
-
Dissolve the crude mesylate from Step 2 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-70 °C.
-
Stir for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers thoroughly with water and brine to remove DMF.
-
Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 4-(azidomethyl)cubanecarboxylic acid.
-
-
Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The excess of sodium azide drives the reaction to completion.
Caption: Synthesis of 4-(azidomethyl)cubanecarboxylic acid.
Application 2: Development of Novel GABA Receptor Modulators
Rationale: The gamma-aminobutyric acid (GABA) receptor family is a critical target for therapeutics treating anxiety, epilepsy, and other neurological disorders. The spatial arrangement of functional groups is paramount for receptor subtype selectivity. The rigid cubane core of this compound can serve as a scaffold to position pharmacophoric elements with high precision, potentially leading to novel modulators with improved selectivity and reduced side effects.
Protocol: Synthesis of a Cubane-based Amide
This protocol details the direct use of the ester and hydroxyl functionalities to create a simple amide derivative, illustrating a divergent synthetic approach.
Step 1: Oxidation of the Hydroxymethyl Group
-
Objective: To convert the alcohol to an aldehyde, a versatile handle for reductive amination or other C-C bond-forming reactions.
-
Procedure:
-
Suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous DCM containing powdered 4 Å molecular sieves.
-
Add a solution of this compound (1.0 eq) in DCM dropwise.
-
Stir the mixture at room temperature for 2-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield methyl 4-formylcubanecarboxylate.
-
-
Causality: PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. Molecular sieves absorb water, which can interfere with the reaction.
Step 2: Reductive Amination
-
Objective: To couple the aldehyde with a primary amine to form a secondary amine, a common feature in CNS-active compounds.
-
Procedure:
-
Dissolve methyl 4-formylcubanecarboxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired secondary amine.
-
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations. It is less basic than other hydride reagents, minimizing side reactions.
Step 3: Amide Formation via Aminolysis
-
Objective: To directly convert the methyl ester to an amide using the newly installed amine (intramolecularly, if applicable) or another amine (intermolecularly). This example shows an intermolecular reaction.
-
Procedure:
-
The product from Step 2 can be directly converted to an amide. For simplicity, this protocol describes the aminolysis of the starting material's ester.
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a high concentration of the desired amine (e.g., a 40% aqueous solution of methylamine or a 7M solution of ammonia in methanol).
-
Seal the reaction vessel and heat to 50-60 °C for 24-48 hours.
-
Cool the reaction and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
-
-
Causality: Direct aminolysis of an unactivated ester requires elevated temperatures and a high concentration of the amine nucleophile to drive the equilibrium towards the thermodynamically stable amide product.
Conclusion
This compound is a potent and versatile building block for modern medicinal chemistry. Its strategic deployment allows for the introduction of the cubane scaffold as a metabolically robust, three-dimensional bioisostere for the ubiquitous benzene ring.[6] The orthogonal reactivity of its ester and hydroxymethyl functionalities provides chemists with multiple avenues for synthetic elaboration, enabling the creation of novel drug candidates with potentially superior pharmacokinetic and pharmacodynamic properties.[7] As synthetic methodologies for cubane derivatives continue to advance, the integration of such building blocks into drug discovery pipelines is set to expand, unlocking new regions of biologically relevant chemical space.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 10. Applications [ch.ic.ac.uk]
- 11. 研究者格付けチェック【Nature 論文のアブストラクトはどっち?】 | Chem-Station (ケムステ) [chem-station.com]
The Strategic Incorporation of Cubane Derivatives in Advanced Materials: A Guide for Researchers
Once relegated to the realm of academic curiosity, the synthetically challenging cubane (C₈H₈) molecule is now at the forefront of materials science innovation.[1] Its unique three-dimensional, highly strained cage structure offers a compelling combination of properties, including exceptional density, high strain energy, and kinetic stability, making its derivatives highly sought-after building blocks for a new generation of advanced materials.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of cubane derivatives in materials science, complete with detailed application notes and protocols.
The Allure of the Cube: Intrinsic Properties Driving Innovation
The remarkable characteristics of the cubane core are the primary drivers for its adoption in materials science. Understanding these properties is crucial for appreciating the rationale behind its various applications.
High Density and Energy: Cubane is one of the densest hydrocarbons known, with a density of 1.29 g/cm³.[2] This, coupled with its significant strain energy of approximately 166 kcal/mol, makes it a thermodynamic powerhouse.[4][5] While kinetically stable, decomposing only above 220°C, the release of this stored energy upon decomposition is the cornerstone of its use in energetic materials.[4][6]
Rigid Molecular Scaffold: The rigid, well-defined geometry of the cubane cage provides a unique platform for the precise spatial arrangement of functional groups.[7] This has profound implications for the design of materials with tailored properties, from polymers with specific thermal behaviors to liquid crystals with novel optical characteristics.[7]
Biostability and Lipophilicity: The cubane framework is generally considered biologically innocuous and lipophilic.[1][7] This has opened doors for its use in biomedical applications, where it can serve as a stable, non-toxic scaffold for drug delivery systems and as a bioisostere for benzene in pharmaceutical design.[8][9][10]
Application I: High-Energy-Density Materials (HEDMs)
The most prominent and well-researched application of cubane derivatives is in the field of high-energy-density materials, including explosives and propellants.[1] The combination of high density and a large positive heat of formation makes nitrated cubanes, such as octanitrocubane (ONC), exceptionally powerful.[4]
Key Advantages of Cubane-Based Energetic Materials:
-
Increased Power: The high density of cubane derivatives allows for more energetic material to be packed into a given volume, leading to a significant increase in explosive power.[1] Predictions suggest that octanitrocubane could be 15-30% more powerful than conventional explosives like HMX.[4]
-
Smokeless Propellants: Certain cubane derivatives, like ONC, are designed to be hydrogen-free. Upon combustion, they produce gaseous products like carbon dioxide and nitrogen without forming water vapor, resulting in a smokeless exhaust plume. This "low-signature" characteristic is highly desirable for military applications.
-
Enhanced Stability: Despite their high energy content, many energetic cubane derivatives exhibit remarkable thermal stability and shock insensitivity, making them safer to handle and store than many traditional explosives.
Comparative Data of Energetic Materials:
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| TNT | 1.65 | 6.9 | 19 |
| RDX | 1.82 | 8.7 | 34 |
| HMX | 1.91 | 9.1 | 39 |
| Octanitrocubane (Predicted) | ~2.0 | ~10.1 | ~50 |
Note: Data for conventional explosives are established values. Data for Octanitrocubane are theoretical predictions.
Protocol: Synthesis of a 1,4-Disubstituted Energetic Cubane Precursor
This protocol outlines a generalized approach to synthesizing a key precursor for energetic materials, 1,4-dinitrocubane, starting from the more accessible cubane-1,4-dicarboxylic acid.
Workflow for 1,4-Dinitrocubane Synthesis
A generalized synthetic workflow.
Step 1: Bromodecarboxylation (Hunsdiecker-type Reaction)
-
Rationale: This step converts the carboxylic acid groups into bromine atoms, which are better leaving groups for the subsequent nitration step.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cubane-1,4-dicarboxylic acid and mercuric oxide (HgO) in carbon tetrachloride (CCl₄).
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine (Br₂) in CCl₄ to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter to remove mercuric bromide, and wash the filtrate with a sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-dibromocubane.
-
Step 2: Nucleophilic Substitution with Nitrite
-
Rationale: The bromine atoms are displaced by nitrite ions to introduce the energetic nitro groups onto the cubane core.
-
Procedure:
-
Dissolve 1,4-dibromocubane in dimethylformamide (DMF) in a round-bottom flask.
-
Add sodium nitrite (NaNO₂) to the solution.
-
Heat the reaction mixture with stirring. The reaction progress should be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 1,4-dinitrocubane.
-
Application II: Advanced Polymers
The incorporation of the rigid cubane cage into polymer backbones or as pendant groups offers a novel way to tailor the properties of polymeric materials.[11][12] Cubane-containing polymers have shown potential in applications ranging from energetic binders for propellants to materials with unique thermal and optical properties.[12][13]
Key Advantages of Cubane-Containing Polymers:
-
Enhanced Thermal Stability: The rigid cubane unit can increase the thermal stability of polymers.[11]
-
Controlled Degradation: The strained cubane cage can be induced to rearrange, for example, to cyclooctatetraene, offering a mechanism for controlled degradation or modification of the polymer's properties.[7]
-
High Density: The inclusion of cubane moieties increases the overall density of the polymer, a desirable trait for energetic binders.[12]
-
Tunable Properties: The ability to functionalize the cubane core allows for the synthesis of polymers with a wide range of properties, including solubility and thermoresponsive behavior.[11][14]
Protocol: Synthesis of a Cubane-Containing Norbornene-Based Polymer via ROMP
This protocol describes the synthesis of a polymer with pendant cubane groups using Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for polymerizing strained cyclic olefins.
Workflow for ROMP of a Cubane-Norbornene Monomer
Synthesis of a cubane-pendant polymer.
Step 1: Monomer Synthesis (Esterification)
-
Rationale: This step tethers the cubane moiety to a polymerizable norbornene unit via an ester linkage.
-
Procedure:
-
Convert cubanecarboxylic acid to its acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
In a separate flask, dissolve 5-norbornene-2-methanol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and slowly add the cubanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting ester monomer by column chromatography.
-
Step 2: Ring-Opening Metathesis Polymerization (ROMP)
-
Rationale: The strained norbornene ring of the monomer readily undergoes ROMP in the presence of a suitable catalyst, such as Grubbs' catalyst, to form a high molecular weight polymer with pendant cubane groups.
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the cubane-norbornene monomer in an anhydrous, deoxygenated solvent (e.g., DCM or toluene).
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation) in the same solvent.
-
Stir the reaction at the desired temperature. Polymerization is often rapid.
-
Quench the polymerization by adding an excess of a vinyl ether, such as ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Application III: Nanoelectronics and Molecular Machines
The rigid, well-defined structure of cubane makes it an attractive building block for the burgeoning field of nanoelectronics and molecular machines.[15] Its cage-like structure can act as a rigid spacer or a component in molecular-scale devices.
Potential Roles of Cubane in Nanoelectronics:
-
Molecular Wires: Functionalized polycubanes, or "cubylcubanes," have been proposed as precursors to molecular wires. The defined geometry of the linked cages could facilitate electron transport.
-
Molecular Switches: The photochemical or thermal rearrangement of a cubane unit within a larger molecule to a cyclooctatetraene can induce a significant change in the molecule's geometry and electronic properties, a key feature for a molecular switch.[7]
-
Scaffolds for Self-Assembly: The defined shape of cubane derivatives can be exploited to direct the self-assembly of molecules on surfaces, forming ordered nanostructures.[16]
While the practical realization of cubane-based nanoelectronic devices is still in its early stages, the fundamental properties of the cubane core offer a rich playground for the design and synthesis of novel molecular components.
Future Outlook
The applications of cubane derivatives in materials science are continually expanding. While the cost and complexity of cubane synthesis have historically limited its widespread use, recent advances in synthetic methodologies are making these fascinating molecules more accessible.[6] Future research is likely to focus on:
-
Developing more efficient and scalable syntheses of functionalized cubanes.
-
Exploring the use of cubane in advanced composites and porous materials.
-
Further investigating the potential of cubane derivatives in biomedical applications, such as targeted drug delivery and medical imaging.
The "impossible molecule" has firmly established its place as a valuable component in the materials scientist's toolbox. As our ability to manipulate this unique hydrocarbon cage improves, we can expect to see the emergence of even more innovative materials with unprecedented properties.
References
- 1. Applications [ch.ic.ac.uk]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. Cubane [chemeurope.com]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. webqc.org [webqc.org]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. High energy derivatives of Cubane [ch.ic.ac.uk]
- 8. biosynth.com [biosynth.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Poly(2-oxazoline)s with pendant cubane groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
experimental procedure for photochemical [2+2] cycloaddition in cubane synthesis
Abstract
The synthesis of cubane, a landmark achievement in organic chemistry, hinges on a critical photochemical [2+2] cycloaddition step. This application note provides a detailed protocol and in-depth scientific rationale for this key transformation, aimed at researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings of the reaction, present a step-by-step experimental procedure, and discuss modern advancements that have enhanced the efficiency and scalability of this classic synthesis. This guide is designed to be a comprehensive resource, blending foundational principles with practical, field-proven insights to ensure successful and reproducible execution of this elegant piece of chemical architecture.
Introduction: The Allure of the Cube
Cubane (C₈H₈) is a synthetic hydrocarbon with its eight carbon atoms arranged at the vertices of a cube. First synthesized by Philip Eaton and Thomas Cole in 1964, its unique structure, with highly strained 90° bond angles, has captivated chemists for decades.[1][2][3] Beyond its aesthetic appeal, cubane and its derivatives have found applications in materials science, energetic materials, and medicinal chemistry, where the cubane cage serves as a rigid, three-dimensional bioisostere for phenyl groups.[4]
The original synthesis, and many subsequent improvements, rely on a pivotal intramolecular photochemical [2+2] cycloaddition to construct the characteristic cage structure.[3][5] This light-induced reaction transforms a dicyclopentadienone derivative into the constrained polycyclic framework of the cubane precursor. This application note will dissect this critical step, providing a robust protocol for its implementation in a laboratory setting.
Mechanistic Insights: Harnessing Light for Bond Formation
The photochemical [2+2] cycloaddition is a pericyclic reaction that occurs when a molecule in an electronically excited state reacts with a ground-state molecule to form a cyclobutane ring.[6][7][8] In the context of cubane synthesis, the starting material, a Diels-Alder dimer of a 2-bromocyclopentadienone derivative, possesses two proximal double bonds.[3]
Upon absorption of photons of appropriate energy, one of the double bonds is promoted to an excited state. This excited-state species can then undergo an intramolecular cycloaddition with the adjacent ground-state double bond, forming the cyclobutane ring and completing the cage structure.
The Role of Photosensitizers
Direct irradiation with high-energy UV light can be inefficient and lead to side reactions. A significant advancement in this field has been the use of photosensitizers, such as benzophenone.[9][10][11][12][13] The photosensitizer absorbs lower-energy light and then transfers the energy to the reactant molecule through a process called Dexter energy transfer, promoting it to a triplet excited state which can then undergo the desired cycloaddition.[9][10][13] This approach allows for the use of longer wavelength light, which is less damaging to the molecules and can improve reaction efficiency.[9][10][12]
Experimental Protocol: Synthesis of the Cubane Cage
This protocol outlines the photochemical [2+2] cycloaddition of endo-2,4-dibromodicyclopentadiene-1,8-dione, a common intermediate in cubane synthesis.
Materials and Reagents
-
endo-2,4-dibromodicyclopentadiene-1,8-dione
-
Methanol (ACS grade or higher)
-
Benzophenone (optional, as photosensitizer)
-
Photochemical reactor (e.g., immersion well reactor with a medium-pressure mercury lamp or a continuous-flow photoreactor with appropriate LEDs)
-
Quartz immersion well (if using an immersion reactor)
-
Cooling system (chiller or cold water circulation)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel (e.g., a flask for a batch reactor or a reservoir for a flow reactor), dissolve the endo-2,4-dibromodicyclopentadiene-1,8-dione in methanol. The concentration can vary, but a starting point is typically in the range of 0.01-0.05 M.
-
If using a photosensitizer, add benzophenone to the solution. A substoichiometric amount is generally sufficient.[9][10][13]
-
Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state and lead to undesired side reactions.
-
-
Setup of the Photoreactor:
-
Assemble the photochemical reactor according to the manufacturer's instructions.
-
If using an immersion well reactor, ensure the quartz well is clean and properly positioned within the reaction vessel.
-
Connect the cooling system to the reactor to maintain a constant, low temperature during the irradiation. Overheating can lead to decomposition of the starting material and product.
-
-
Irradiation:
-
Begin circulating the coolant.
-
Turn on the light source. For traditional methods, a 450 W medium-pressure mercury lamp is often used.[4] Modern approaches may utilize lower-power lamps or specific wavelength LEDs, especially when a photosensitizer is employed.[4][9]
-
The irradiation time will vary depending on the scale of the reaction, the concentration of the starting material, and the intensity of the light source. Reaction progress should be monitored.
-
-
Reaction Monitoring:
-
Periodically take small aliquots from the reaction mixture and analyze them by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the light source and the cooling system.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (methanol) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Causality Behind Experimental Choices
| Parameter | Choice | Rationale |
| Solvent | Methanol | Methanol is a good solvent for the starting material and is relatively transparent to the UV light used for the reaction. In some variations of the synthesis, acidic methanol is used, which can lead to the formation of hemiketal intermediates.[4] |
| Concentration | Dilute (0.01-0.05 M) | Lower concentrations favor the intramolecular cycloaddition over potential intermolecular reactions. |
| Temperature | Low (e.g., 0-10 °C) | Helps to minimize side reactions and potential thermal degradation of the starting material and product. |
| Inert Atmosphere | Nitrogen or Argon | Oxygen is a known quencher of triplet excited states and can also lead to photo-oxidation byproducts. Removing dissolved oxygen is crucial for reaction efficiency. |
| Light Source | Medium-pressure mercury lamp or LEDs | The choice of light source depends on whether a photosensitizer is used. Mercury lamps provide a broad spectrum of UV light, while LEDs can be selected for specific wavelengths to match the absorption spectrum of the photosensitizer.[4][9] |
Data Presentation: Comparative Analysis
| Method | Light Source | Photosensitizer | Typical Yield | Reference |
| Eaton's Original Synthesis | 450 W Mercury Lamp | None | Not explicitly stated for this step, but part of a multi-step synthesis. | [1][2][4] |
| Modern Batch Photochemistry | Medium-pressure Mercury Lamp | None | Can be high, but often with long reaction times. | [4] |
| Photosensitized Batch | Longer wavelength light | Benzophenone | Improved efficiency and potentially higher yields. | [9][10][13] |
| Continuous-Flow Photochemistry | 36 W Lamp | Not specified, but compatible with photosensitizers. | High throughput (e.g., 3.4 g/h) with short residence times. | [4] |
Visualizing the Workflow
Caption: Experimental workflow for the photochemical [2+2] cycloaddition in cubane synthesis.
Conclusion
The photochemical [2+2] cycloaddition remains a cornerstone of cubane synthesis. Understanding the underlying principles and having access to a detailed, well-rationalized protocol are essential for success in the laboratory. The evolution of this reaction, from the pioneering work of Eaton to modern adaptations employing photosensitizers and continuous-flow technology, highlights the ongoing innovation in synthetic organic chemistry. This application note serves as a practical guide for researchers seeking to harness the power of light to construct this fascinating and valuable molecular scaffold.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. synarchive.com [synarchive.com]
- 3. Cubane - Wikipedia [en.wikipedia.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. reddit.com [reddit.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
using cubane derivatives for high-density energetic materials
Application Notes & Protocols
Topic: High-Density Energetic Materials: The Application of Cubane Derivatives
Audience: Researchers, scientists, and professionals in energetic materials science and chemical synthesis.
Foreword: The Promise of a Strained Cage
The quest for superior energetic materials—compounds that can store and release immense energy in a controlled manner—is a perpetual challenge in modern science. The ideal material must balance the dichotomy of thermodynamic instability with kinetic stability; it needs to be a powerhouse of stored energy, yet remain safe to handle and store.[1] In this landscape, the cubane molecule (C₈H₈) emerges as a uniquely compelling platform. First synthesized in 1964, this platonic hydrocarbon, with its eight carbon atoms arranged at the vertices of a cube, is a marvel of strained molecular architecture.
The C-C-C bond angles in cubane are forced to 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This geometric constraint imbues the molecule with an enormous strain energy of approximately 166 kcal/mol and a remarkably high positive heat of formation (+144 to +161 kcal/mol).[1] Coupled with its exceptional crystal density (1.29 g/cm³ for the parent hydrocarbon), the cubane skeleton is an unparalleled reservoir of potential energy.[1] The strategic functionalization of this core with energy-rich or oxidizing groups, such as nitro (-NO₂) or dinitramide (-N(NO₂)₂), can create exceptionally dense and powerful explosives and propellants.[1]
This document serves as a detailed guide for researchers navigating the synthesis, characterization, and handling of cubane-based energetic materials. It moves beyond mere procedural lists to explain the underlying principles, enabling scientists to make informed decisions in the laboratory. We will explore synthetic pathways to key energetic derivatives, present protocols for their evaluation, and underscore the critical safety measures required when working with these "thermodynamic powerhouses."[1]
The Cubane Core: A Foundation for High Energy Density
The utility of cubane in energetic materials stems from a unique combination of properties that are unmatched by any other stable hydrocarbon.[1][2]
-
High Positive Heat of Formation: Unlike common hydrocarbons which have negative heats of formation, cubane's is significantly positive (+161 kcal/mol). This stored energy is released upon decomposition, contributing substantially to its energetic output.[1]
-
High Strain Energy: The distorted bond angles create a "spring-loaded" molecule, with each bond acting as a storage site for potential energy. This strain energy (+159 kcal/mol) is a key contributor to its power.[1]
-
High Density: Cubane is one of the densest saturated hydrocarbons known (1.29 g/cm³). Since the explosive power is proportional to the square of the material's density, this is a critical advantage.
-
Kinetic Stability: Despite its immense stored energy, the cubane cage is remarkably stable. Thermal decomposition requires high activation energy (~43 kcal/mol) because there are no easy kinetic pathways for rearrangement, making it suitable for long-term storage.
The goal is to build upon this energetic foundation by attaching functional groups that increase the density and provide an onboard oxidizer, bringing the molecule closer to a zero-oxygen balance for maximum energy release upon detonation.
Comparative Energetic Properties
The true potential of cubane derivatives is realized when their predicted properties are compared against established military-grade explosives. Octanitrocubane (ONC), a molecule where all eight hydrogens are replaced by nitro groups, serves as the ultimate benchmark.
| Compound | Formula | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| TNT | C₇H₅N₃O₆ | 1.65 | 6.9 | 19 |
| RDX | C₃H₆N₆O₆ | 1.82 | 8.7 | 34 |
| HMX | C₄H₈N₈O₈ | 1.91 | 9.1 | 39 |
| Octanitrocubane (ONC) (Predicted) | C₈(NO₂)₈ | ~2.1[3] | ~10.1 | ~50 |
| Heptanitrocubane (HNC) | C₈H(NO₂)₇ | 1.98 | - | - |
| 1,3,5,7-Tetranitrocubane (TNC) | C₈H₄(NO₂)₄ | 1.81 | > HMX (expected) | - |
Table 1: Comparison of calculated and experimental properties of cubane derivatives and standard explosives. Data compiled from various sources.[4]
Synthetic Pathways to Energetic Cubanes
The synthesis of highly substituted cubanes is a complex endeavor, requiring specialized methods to functionalize the inert C-H bonds of the cage.[5] Most routes begin with more accessible, partially substituted cubanes, such as cubane-1,4-dicarboxylic acid.[5][6]
Workflow for Cubane Functionalization
The general strategy involves the initial synthesis of a functionalized cubane core, followed by the introduction of energetic "explosophore" groups.
Figure 1: General synthetic workflow for producing energetic cubane derivatives from common precursors.
Protocol: Synthesis of 2,7-diiodo-1,4-bis(N,N-diisopropylcarboxamido)cubane
This protocol describes a key step in functionalizing the cubane core: activating positions adjacent to existing functional groups. This method was developed to create tetrasubstituted cubanes.[5]
Causality: Amide groups are used to direct ortho-lithiation, activating the adjacent C-H bonds for substitution. The resulting cubyl mercurial is then converted to the more synthetically useful cubyl iodide.[5]
Materials:
-
1,4-bis(N,N-diisopropylcarboxamido)cubane
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Mercuric chloride (HgCl₂)
-
Iodine (I₂)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Initial Reaction: Dissolve 1,4-bis(N,N-diisopropylcarboxamido)cubane and TMEDA in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. The amide groups activate the adjacent positions, allowing the lithium to replace the hydrogen atoms.
-
Mercuration: After stirring for 1-2 hours, add a solution of HgCl₂ in anhydrous THF. This intercepts the lithiated cubane to form a cubyl mercurial intermediate.
-
Iodination: Allow the reaction to warm to room temperature. Add a solution of iodine in THF. The carbon-mercury bond is reactive towards iodine, resulting in the formation of the diiodo-cubane derivative.[5]
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol: Introduction of Nitro Groups via Dinitrogen Pentoxide
Direct nitration of the cubane core is challenging. A more effective method involves the oxidation of amino-substituted cubanes. Dinitrogen pentoxide (N₂O₅) is a powerful and selective nitrating agent suitable for this transformation.[7]
Causality: Dinitrogen pentoxide is effective under mild conditions, which is crucial for nitrating highly reactive compounds that would decompose with traditional mixed-acid methods.[7] This allows for the conversion of amino groups to nitro groups on the sensitive cubane scaffold.
Materials:
-
Polyamino cubane precursor (e.g., 1,2,4,7-tetraaminocubane)
-
Dinitrogen pentoxide (N₂O₅)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Use a flame-dried flask under a nitrogen atmosphere. All reagents and solvents must be strictly anhydrous.
-
Dissolution: Dissolve the polyamino cubane precursor in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Nitration: Prepare a solution of N₂O₅ in anhydrous DCM. Add this solution slowly to the cooled amine solution. The reaction is highly exothermic and must be controlled carefully.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, carefully quench the excess N₂O₅ by pouring the reaction mixture onto ice-water.
-
Extraction and Purification: Separate the organic layer. Wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting polynitrocubane must be handled with extreme care and purified using appropriate methods for explosive compounds, such as recrystallization from a suitable solvent system behind a blast shield.
Safety Protocols and Handling
The high energy content of cubane derivatives necessitates stringent safety protocols. While the cubane core itself is kinetically stable, the addition of explosophoric groups dramatically increases sensitivity. For instance, cubane-1,2,4,7-tetrakis(ammonium perchlorate) is noted to be highly impact-sensitive.[1]
Trustworthiness through Self-Validation: Every experimental step must be approached with the assumption that the material is sensitive to impact, friction, and electrostatic discharge. Only work with milligram-scale quantities unless specialized remote handling equipment is available.
Core Safety Directives
-
Personal Protective Equipment (PPE): At a minimum, wear flame-resistant lab coats, safety glasses with side shields, and appropriate gloves.[8] When handling dried energetic materials, face shields and blast shields are mandatory.
-
Small-Scale Synthesis: Never synthesize more than 100 mg of a new energetic material in a single batch without a thorough and documented risk assessment.
-
Avoid Friction and Impact: Use glassware with ground glass joints that are lightly lubricated. Avoid scraping or using metal spatulas on dried material. Use plastic or ceramic spatulas. Tiny samples of tetranitrocubane have been reported to survive hammer blows on a stone top, but this should not be taken as a license for careless handling.
-
Grounding: All equipment and personnel should be properly grounded to prevent electrostatic discharge, a common ignition source for sensitive materials.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.[9]
-
Spill Management: Have a spill kit ready. For minor spills of solid material, use dry cleanup procedures to avoid generating dust.[9] Do not use air hoses for cleaning.[9] Place spilled material in a labeled container for proper disposal.[9]
-
Waste Disposal: Energetic material waste is hazardous. It must be collected in designated, labeled containers and disposed of according to institutional and federal regulations. Never mix energetic waste with other chemical waste streams.
Emergency Protocol: Accidental Exposure or Contamination
-
Skin Contact: Immediately remove any contaminated clothing. Wash the affected area thoroughly with soap and lukewarm water.[10]
-
Eye Contact: Flush the eye immediately with an eyewash station for at least 15 minutes, holding the eyelid open.[10]
-
Medical Attention: Seek immediate medical attention for any exposure, informing the medical personnel of the specific chemical compound involved.[10]
Characterization and Performance Evaluation
Once synthesized, the energetic properties of the cubane derivatives must be carefully characterized. This involves both theoretical calculations and experimental testing.
Computational Analysis
Computational studies, often using Density Functional Theory (DFT) at levels like B3LYP/6-311++G(d,p), are invaluable for predicting the properties of novel derivatives before synthesis is attempted.[11][12] These studies can provide reliable estimates for:
-
Density (ρ)
-
Heat of Formation (ΔH_f)
-
Detonation Velocity (D) and Pressure (P)
-
Specific Impulse (I_sp)
Experimental Characterization Workflow
Figure 2: Workflow for the complete characterization of a newly synthesized energetic cubane derivative.
Protocol: Thermal Stability Analysis via Differential Scanning Calorimetry (DSC)
Causality: DSC is used to determine the decomposition temperature of the energetic material. A sharp exothermic peak indicates the temperature at which the material rapidly releases its stored energy. A higher decomposition temperature generally correlates with greater thermal stability.
Procedure:
-
Sample Preparation: Place a very small, precisely weighed sample (0.5 - 1.0 mg) into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a controlled rate (e.g., 5-10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the major exothermic peak is recorded as the decomposition temperature (T_d). Octanitrocubane, for example, shows a decomposition temperature over 220 °C, indicating fair stability.
Conclusion and Future Outlook
Cubane derivatives, particularly polynitrocubanes, represent the frontier of high-density energetic materials.[6] Their synthesis is non-trivial and their handling requires the utmost care, but their potential performance characteristics—exceeding even established materials like HMX—drive continued research. The primary barrier to their widespread application remains the high cost and complexity of synthesis. Future research must focus on developing more efficient and economical synthetic routes to the cubane core and its functionalized analogues. As computational chemistry becomes more predictive, the in silico design and screening of new derivatives will accelerate discovery, allowing scientists to target molecules with an optimal balance of power, density, and stability.[11]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. jes.or.jp [jes.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. safety.duke.edu [safety.duke.edu]
- 11. Approaches to 1,4-Disubstituted Cubane Derivatives as Energetic Materials: Design, Theoretical Studies and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methyl 4-hydroxymethylcubanecarboxylate: A Rigid Scaffold for Advanced Nanoarchitecture
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of the Cubane Cage
The quest for precisely controlled three-dimensional molecular structures is a cornerstone of modern nanotechnology and materials science. In this context, strained polycyclic hydrocarbons have emerged as compelling building blocks. Among these, the cubane scaffold, a synthetic C₈H₈ cage, offers an unparalleled combination of rigidity, thermal stability, and a well-defined, diamondoid-like geometry.[1][2] Unlike planar aromatic systems, the cubane framework provides a non-aromatic, lipophilic, and metabolically robust core, making it an attractive bioisostere for benzene in medicinal chemistry.[3][4] Its rigid structure ensures that substituents are held in fixed spatial orientations, a critical feature for designing molecules with specific binding properties or for constructing highly ordered materials.[3]
Methyl 4-hydroxymethylcubanecarboxylate is a bifunctional derivative of cubane that serves as a versatile and powerful building block for a variety of nanoarchitectures. The presence of a methyl ester and a hydroxymethyl group at the 1 and 4 positions of the rigid cubane cage allows for orthogonal chemical modifications. This unique characteristic enables the directed assembly of complex structures, including metal-organic frameworks (MOFs), targeted drug delivery systems, and novel polymeric materials.[5] This document provides a comprehensive guide to the synthesis, characterization, and application of this compound, offering detailed protocols to empower researchers in their exploration of this remarkable molecule.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the well-established synthesis of cubane-1,4-dicarboxylic acid.[6][7] The subsequent steps involve selective mono-esterification and mono-reduction to yield the desired bifunctional product.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Cubane-1,4-dicarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Step 1: Mono-esterification of Cubane-1,4-dicarboxylic acid
Causality: This step selectively protects one of the carboxylic acid groups as a methyl ester. Using a limited amount of methanol and a catalytic amount of acid under controlled conditions favors the formation of the mono-ester.
-
In a round-bottom flask, dissolve cubane-1,4-dicarboxylic acid (1 equivalent) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude mono-ester, 4-(methoxycarbonyl)cubane-1-carboxylic acid.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reduction of 4-(Methoxycarbonyl)cubane-1-carboxylic acid
Causality: This step reduces the remaining carboxylic acid to a primary alcohol. Strong reducing agents like LiAlH₄ or a milder reagent like BH₃·THF are effective for this transformation.[8][9]
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the purified 4-(methoxycarbonyl)cubane-1-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain pure this compound.
Characterization Data
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the cubyl protons, the hydroxymethyl protons (-CH₂OH), the methyl ester protons (-OCH₃), and the hydroxyl proton (-OH). The high symmetry of the cubane cage will lead to a simplified spectrum.[10][11] |
| ¹³C NMR | Resonances for the cubyl carbons, the hydroxymethyl carbon, the ester carbonyl carbon, and the methyl ester carbon.[10][11] |
| FT-IR | Characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretch of the cubane cage, and the C=O stretch of the ester (~1730 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₁H₁₂O₃. |
Application in Nanoarchitecture: Metal-Organic Frameworks (MOFs)
The rigid, well-defined structure of this compound makes it an excellent candidate for use as a linker in the synthesis of novel MOFs. The dicarboxylate precursor, cubane-1,4-dicarboxylic acid, can be used to create robust frameworks, and the bifunctional nature of the title compound allows for post-synthetic modification.[3][5]
Conceptual Workflow for MOF Synthesis
Caption: General workflow for the synthesis of a cubane-based MOF.
Protocol 2: Solvothermal Synthesis of a Cubane-Based MOF
Causality: Solvothermal synthesis utilizes elevated temperatures and pressures to facilitate the crystallization of the MOF. The choice of solvent and temperature is crucial for obtaining a crystalline product with the desired topology.[12][13]
Materials:
-
Cubane-1,4-dicarboxylic acid
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
-
In a glass vial, dissolve cubane-1,4-dicarboxylic acid (1 equivalent) and the chosen metal salt (e.g., 2 equivalents of Zn(NO₃)₂·6H₂O) in DMF.
-
Seal the vial and place it in a programmable oven.
-
Heat the vial to a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF.
-
To activate the MOF (remove solvent molecules from the pores), immerse the crystals in a volatile solvent like dichloromethane for 24 hours, replacing the solvent several times.
-
Decant the dichloromethane and heat the crystals under vacuum to obtain the porous MOF.
Characterization of the MOF
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the phase purity of the synthesized MOF.[14][15][16] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[14][15][17] |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the activated MOF. |
Application in Nanoarchitecture: Drug Delivery Systems
The hydroxymethyl group on this compound provides a reactive handle for the conjugation of therapeutic agents. The rigid cubane core can serve as a scaffold for creating well-defined drug-linker conjugates, which can then be formulated into nanoparticles for targeted delivery. The inherent biocompatibility of the cubane cage is a significant advantage in this context.[3][18]
Drug Conjugation and Nanoparticle Formulation Pathway
Caption: Workflow for creating a cubane-based drug delivery system.
Protocol 3: Drug Conjugation and Nanoparticle Formulation
Causality: This protocol describes a general method for conjugating a drug with a carboxylic acid group to the hydroxymethyl moiety of the cubane building block via an ester linkage. The resulting conjugate is then formulated into nanoparticles using a nanoprecipitation method.[19][20]
Materials:
-
This compound
-
A carboxylic acid-containing drug (e.g., Ibuprofen, as a model)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Acetone
-
Deionized water
-
Pluronic F-127 (or another suitable surfactant)
Step 1: Drug Conjugation
-
In a round-bottom flask, dissolve this compound (1 equivalent), the carboxylic acid-containing drug (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C and add DCC or EDC (1.2 equivalents).
-
Stir the reaction at room temperature for 24 hours.
-
Filter off the dicyclohexylurea byproduct (if using DCC).
-
Wash the organic solution with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the cubane-drug conjugate by column chromatography.
Step 2: Nanoparticle Formulation by Nanoprecipitation
-
Dissolve the purified cubane-drug conjugate in acetone.
-
Prepare an aqueous solution of a surfactant, such as Pluronic F-127.
-
Rapidly inject the acetone solution of the conjugate into the stirring aqueous surfactant solution.
-
Allow the acetone to evaporate under stirring at room temperature, leading to the formation of a stable nanoparticle suspension.
-
The nanoparticles can be collected by centrifugation and washed with deionized water to remove excess surfactant.
Characterization of Drug-Loaded Nanoparticles
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution of the nanoparticles. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. |
| UV-Vis or HPLC | To determine the drug loading content and encapsulation efficiency. |
| In Vitro Drug Release Study | To evaluate the release kinetics of the conjugated drug from the nanoparticles, often under different pH conditions to simulate physiological environments. |
Conclusion and Future Outlook
This compound is a building block with immense potential for the rational design and synthesis of advanced nanoarchitectures. Its inherent rigidity, well-defined stereochemistry, and bifunctional nature provide a powerful platform for creating highly ordered materials and sophisticated drug delivery systems. The protocols outlined in this application note serve as a starting point for researchers to explore the rich chemistry of this unique molecule. As the synthesis of cubane derivatives becomes more accessible, we anticipate that this compound and related structures will play an increasingly important role in the development of next-generation materials and therapeutics.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. High energy derivatives of Cubane [ch.ic.ac.uk]
- 4. biosynth.com [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. High energy derivatives of Cubane [ch.ic.ac.uk]
- 7. Cubane - Wikipedia [en.wikipedia.org]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. researchgate.net [researchgate.net]
- 13. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 14. researchgate.net [researchgate.net]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods of Conjugating Functional Moieties to Micro- and Nanoparticles [ebrary.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-hydroxymethylcubanecarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 4-hydroxymethylcubanecarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges and improve yields in this multi-step synthesis. Cubane's unique properties as a rigid, non-aromatic bioisostere for benzene make it a valuable scaffold in modern drug discovery, but its synthesis can be challenging.[1][2] This resource provides in-depth, experience-based solutions to frequently encountered issues.
The synthesis of cubane derivatives is notoriously difficult due to the high strain energy of the cubic carbon cage.[3] However, once formed, the cubane core is kinetically stable, allowing for subsequent functional group manipulations.[3][4] The most common route to this compound starts from the more accessible Dimethyl cubane-1,4-dicarboxylate.
Overall Synthetic Workflow
The following diagram illustrates the standard synthetic pathway from the common 1,4-diester starting material.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific questions and problems that may arise during the synthesis.
Q1: What is the most common cause of low yield in the first step, the selective mono-saponification of Dimethyl cubane-1,4-dicarboxylate?
Answer: The primary challenge in this step is achieving high selectivity. The reaction can easily produce a mixture of the desired mono-acid, unreacted starting material (diester), and the undesired di-acid byproduct.
-
Causality: Saponification of the second ester group is a competing reaction. The key is to use reaction conditions that favor the mono-hydrolysis kinetically. Overly harsh conditions (high temperature, high concentration of base, or prolonged reaction times) will inevitably lead to the formation of the di-acid.
-
Solution:
-
Stoichiometry is Critical: Use precisely 1.0 equivalent of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Solvent System: A mixture of methanol and water is typically effective. The methanol solubilizes the diester, while the water is necessary for the hydroxide ions.
-
Temperature Control: Run the reaction at room temperature or slightly below. Avoid heating unless the reaction is sluggish, and even then, use minimal heat.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as a significant amount of the desired mono-acid has formed and before the di-acid spot becomes prominent. A similar selective monosaponification has been successfully employed in the synthesis of 1,3-disubstituted cubane derivatives.[5]
-
Q2: During the reduction of the carboxylic acid to an alcohol, my ester group is also being reduced. How can I prevent this?
Answer: This is a classic chemoselectivity problem. The choice of reducing agent is paramount to selectively reduce a carboxylic acid in the presence of an ester.
-
Causality: Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both esters and carboxylic acids.[6] To achieve selectivity, you must use a reagent that reacts significantly faster with the carboxylic acid moiety.
-
Solution:
-
Recommended Reagent: Borane complexes, such as Borane-THF (BH₃·THF) or Borane-DMS (BH₃·SMe₂), are the reagents of choice for this transformation.[6] Borane rapidly reduces carboxylic acids while leaving esters largely intact under controlled conditions.[5]
-
Mechanism Insight: The high reactivity of borane with carboxylic acids stems from the formation of a triacyloxyborane intermediate, which is then rapidly reduced. Esters are less Lewis basic and react much more slowly.
-
Temperature Control: Perform the reaction at 0 °C to room temperature. Adding the borane solution slowly to the substrate at 0 °C can help control the reaction and improve selectivity.
-
Troubleshooting Table: Selective Reduction Step
| Problem Encountered | Potential Cause | Recommended Solution |
| Both ester and acid are reduced | Reducing agent is too strong or non-selective (e.g., LiAlH₄). | Switch to a more selective reagent like Borane-THF (BH₃·THF).[5][6] |
| Low conversion / No reaction | Insufficient equivalents of reducing agent; inactive reagent. | Use at least 1.0 equivalent of BH₃. Ensure the borane solution is fresh, as titers can decrease over time. |
| Complex mixture of products | Reaction temperature was too high, leading to side reactions. | Maintain a low temperature (0 °C) during the addition of borane and allow the reaction to warm slowly to room temperature. |
| Foaming/Gas evolution is too rapid | Addition of borane was too fast. | Add the borane solution dropwise to the solution of the carboxylic acid to control the rate of hydrogen gas evolution. |
Q3: I'm having difficulty purifying the final product, this compound. What are the best practices?
Answer: Purification of cubane derivatives can be non-trivial due to their often-crystalline nature and unique solubility profiles. Difficulties can arise from co-eluting byproducts or degradation on certain stationary phases.
-
Causality: The final product has both a moderately polar alcohol and a less polar ester, giving it an intermediate polarity that can make chromatographic separation from starting materials or byproducts challenging. Some cubane derivatives can also be sensitive to heat, making distillation risky without high vacuum.[7]
-
Solution:
-
Primary Method - Column Chromatography: This is the most reliable method. Use a silica gel stationary phase with a gradient elution system. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product.
-
TLC Visualization: Use a potassium permanganate (KMnO₄) stain for TLC visualization. The alcohol functional group will show up as a yellow spot on a purple background, which is very helpful for identifying the product-containing fractions.
-
Avoid High Temperatures: If considering distillation, use a Kugelrohr or short-path distillation apparatus under high vacuum (e.g., <0.5 mm Hg) to minimize thermal stress on the molecule. Explosions have been reported during the distillation of related cubane diesters at elevated temperatures (~140°C).[7]
-
Recrystallization: If the chromatographed product is still impure but crystalline, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Toluene) can be an effective final polishing step.
-
Detailed Experimental Protocols
Protocol 1: Selective Mono-Saponification of Dimethyl cubane-1,4-dicarboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Dimethyl cubane-1,4-dicarboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in a mixture of methanol and water (approx. 4:1 v/v).
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide (KOH, 1.0 eq) in water. Add this solution dropwise to the stirring solution of the diester at room temperature over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with 1% acetic acid).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted diester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl.
-
Extraction: A white precipitate of the product, Methyl 4-carboxy-cubanecarboxylate, should form. Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mono-acid, which can often be used in the next step without further purification.
Protocol 2: Selective Reduction with Borane-THF
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add the crude Methyl 4-carboxy-cubanecarboxylate (1.0 eq).
-
Dissolution: Dissolve the acid-ester in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Borane-THF complex (BH₃·THF, 1M solution in THF, 1.0-1.2 eq) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours, or until TLC analysis indicates completion.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases. This will quench any excess borane.
-
Concentration: Remove the solvents under reduced pressure.
-
Workup & Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography as described in the FAQ section.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. The curious case of cubane [berkeleysciencereview.com]
- 4. Cubane - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Purification of Cubane Intermediates
Welcome to the technical support center for the purification of cubane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying these highly strained and structurally complex molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for cubane intermediates?
A1: The primary methods for purifying cubane intermediates are:
-
Recrystallization: This is often the first choice for solid cubane derivatives. Success is highly dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Flash column chromatography is widely used to separate cubane intermediates from reaction byproducts and unreacted starting materials.[1][2] Normal-phase silica gel is the most common stationary phase.[2][3]
-
Sublimation: Due to their rigid, cage-like structure, many cubane derivatives are volatile solids and can be effectively purified by sublimation, which separates them from non-volatile impurities.[4][5][6][7][8] This technique is particularly useful for obtaining high-purity crystalline products.[4]
-
Soxhlet Extraction: For certain intermediates, particularly those with limited solubility, continuous extraction with a suitable solvent using a Soxhlet apparatus can be an effective purification method.[9]
Q2: My cubane intermediate appears to be unstable during purification. What precautions should I take?
A2: The cubane core itself is kinetically stable, but certain functional groups can render the molecule susceptible to decomposition or rearrangement, especially under harsh conditions.[10][11] Key considerations include:
-
Temperature: Avoid excessive heat, as some cubane derivatives can undergo thermal rearrangement.[12] For temperature-sensitive compounds, consider purification methods that can be performed at or below room temperature, or utilize vacuum to lower boiling/sublimation points.[13]
-
pH: Be mindful of strongly acidic or basic conditions, which can affect certain functional groups or protecting groups on the cubane core.[14][15][16] For instance, some protecting groups are labile to acid.[14][15]
-
Catalysts: Certain transition metals (e.g., Ag(I), Pd(II), Rh(I)) can catalyze the rearrangement of the cubane cage to its cuneane isomer.[17] Ensure your glassware and reagents are free from such contaminants.
Q3: Are there any general tips for handling and storing purified cubane intermediates?
A3: Once purified, cubane intermediates are generally stable crystalline solids.[11][12] However, it is good practice to:
-
Store them in a cool, dark, and dry place.
-
For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen, especially for sensitive derivatives.
-
Always re-analyze the purity of a sample that has been stored for an extended period before use in a subsequent reaction.
Troubleshooting Guides
Problem 1: My cubane intermediate is an intractable tar or oil.
This is a common issue, often arising from impurities or the inherent properties of the derivative.
Q: I've completed my reaction, and after workup, my cubane intermediate is a dark, sticky tar. What should I do?
A: Tarry impurities are frequent byproducts in cubane synthesis.[9] Here’s a systematic approach to tackle this problem:
-
Initial Assessment:
-
First, try to dissolve a small amount of the tar in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to gauge its solubility. This will inform your purification strategy.
-
Run a Thin Layer Chromatography (TLC) of the soluble portion to see if your desired product is present and to get an idea of the number of impurities.[18]
-
-
Purification Strategies:
-
Trituration/Washing: If the product is expected to be a solid, you can try triturating the tar with a solvent in which the desired product is insoluble but the impurities are soluble. Hexane or a mixture of hexane and a small amount of a more polar solvent is often a good starting point.[9]
-
Column Chromatography: This is often the most effective method for separating the desired product from tarry materials.
-
Dry Loading: If the tar is not fully soluble in the column's mobile phase, it's best to pre-adsorb it onto a small amount of silica gel.[3] Dissolve the tar in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent to get a free-flowing powder. This can then be loaded onto the column.[3]
-
Solvent System: Start with a non-polar eluent (e.g., hexane) to wash out non-polar impurities, then gradually increase the polarity (e.g., by adding ethyl acetate or ether) to elute your product.[19][20]
-
-
Soxhlet Extraction: If the desired compound has low solubility, a continuous Soxhlet extraction with a suitable solvent can selectively extract the product from the tarry impurities.[9]
-
Problem 2: I'm struggling with the crystallization of my cubane derivative.
The rigid nature of cubanes can make crystallization challenging.[21]
Q: My purified cubane intermediate is an oil or an amorphous solid, and I can't get it to crystallize. What techniques can I try?
A: Inducing crystallization often requires patience and experimentation with different conditions.
Troubleshooting Crystallization
| Technique | Protocol | Rationale |
| Solvent Screening | Dissolve a small amount of your compound in various solvents and solvent mixtures (e.g., hexane/ethyl acetate, pentane/ether, methanol/dichloromethane).[22] Allow for slow evaporation.[23] | The ideal solvent system will have the compound sparingly soluble at room temperature but fully soluble when heated. |
| Seeding | If you have a few crystals, add them to a supersaturated solution of your compound. | Seed crystals provide a nucleation site for crystal growth. |
| Scratching | Gently scratch the inside of the flask (below the solvent level) with a glass rod. | The microscopic scratches on the glass surface can provide nucleation sites.[24] |
| Slow Cooling | Dissolve your compound in a minimal amount of a suitable hot solvent and allow it to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer. | Slow cooling promotes the formation of larger, more well-defined crystals. |
| Vapor Diffusion | Dissolve your compound in a good solvent and place this solution in a vial. Place the open vial inside a larger sealed container with a poor solvent in which the compound is insoluble. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of your compound and inducing crystallization. | This method allows for very slow and controlled changes in solvent composition, favoring crystal growth. |
If these methods fail, consider if your compound is indeed a solid at room temperature. Some cubane derivatives may be low-melting solids or oils.
Problem 3: My purified cubane intermediate is still impure.
Even after initial purification, residual impurities can persist.
Q: I have purified my cubane intermediate by column chromatography, but my analytical data (e.g., NMR) shows it's still not pure. What are my next steps?
A: Achieving high purity may require a multi-step purification approach.
Workflow for High-Purity Cubane Intermediates
Caption: A decision workflow for achieving high-purity cubane intermediates.
-
Re-purification by a different method: If column chromatography was used initially, try recrystallization or sublimation for the next step.[7] These methods purify based on different physical properties (solubility and vapor pressure, respectively) and can be effective at removing impurities that co-elute during chromatography.
-
Optimize Chromatography: If you need to perform another column, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).[3][25] A shallower gradient during elution can also improve separation.[18]
-
Chemical Purification: In some cases, impurities may be reactive. For example, if you have an acidic or basic impurity, a simple acid-base wash during the workup of a subsequent reaction might remove it.
Problem 4: Issues related to protecting groups.
Protecting groups are often necessary in cubane synthesis, but their introduction and removal can lead to purification challenges.[14][15][16][26]
Q: I'm having trouble removing byproducts from the deprotection of my cubane intermediate. What can I do?
A: Byproducts from deprotection reactions are a common source of impurities.
Troubleshooting Deprotection Workup and Purification
Caption: A general workflow for the purification after a deprotection step.
-
Optimize the Workup:
-
Many deprotection byproducts can be removed with an appropriate aqueous wash. For example, if you used an acid-labile protecting group, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic byproducts.
-
Ensure you are using the correct solvent for extraction to maximize the recovery of your desired product while leaving impurities in the aqueous layer.
-
-
Chromatography:
-
The polarity of your cubane derivative will likely change significantly after deprotection. You will need to re-optimize your TLC and column chromatography solvent system accordingly.[18]
-
For example, deprotecting an ester to a carboxylic acid will make the molecule much more polar. A more polar eluent system, such as methanol in dichloromethane, might be necessary.[19][20]
-
-
Recrystallization/Sublimation:
-
These techniques are excellent for removing trace impurities after the bulk of the deprotection byproducts have been removed by chromatography.
-
By systematically applying these troubleshooting strategies, you can overcome many of the common challenges associated with the purification of cubane intermediates.
References
- 1. orgsyn.org [orgsyn.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. innovation.world [innovation.world]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. brainkart.com [brainkart.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Properties [ch.ic.ac.uk]
- 11. Cubane - Wikipedia [en.wikipedia.org]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. petrolpark.co.uk [petrolpark.co.uk]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Protection and Deprotection [cem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sorbtech.com [sorbtech.com]
- 19. Chromatography [chem.rochester.edu]
- 20. chemtips.wordpress.com [chemtips.wordpress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Reagents & Solvents [chem.rochester.edu]
- 23. How To [chem.rochester.edu]
- 24. reddit.com [reddit.com]
- 25. Improved chromatographic separation and purification of C60 and C70 fullerenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. m.youtube.com [m.youtube.com]
stability issues of cubane derivatives under acidic or basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubane derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice regarding the stability of these unique molecules under acidic and basic conditions. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world experimental challenges, empowering you to navigate the complexities of cubane chemistry with confidence.
The cubane core, a highly strained saturated hydrocarbon, is renowned for its remarkable kinetic stability, a consequence of having no readily available decomposition pathways.[1][2][3][4] However, the stability of a cubane derivative is profoundly influenced by the nature of its functional groups. This guide will help you understand and address the stability issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of cubane derivatives.
Q1: I'm new to working with cubanes. Why is the parent cubane molecule so stable despite its high ring strain?
A1: The stability of cubane is a classic example of kinetic versus thermodynamic stability. While the cubane cage is thermodynamically unstable due to significant ring strain (approximately 166 kcal/mol), it is kinetically very stable.[5] This is because the typical decomposition pathways available to other strained molecules are not readily accessible to cubane.[1][2][4] For the cubane cage to break apart, it would need to pass through even more strained and high-energy intermediates, such as those with pyramidal alkene geometries, which are energetically unfavorable.[2] Therefore, under normal conditions and in the absence of certain catalysts or specific functional groups, the cubane core remains intact. Unsubstituted cubane is stable to over 200°C.[5][6][7][8]
Q2: My cubane derivative has electron-withdrawing groups (e.g., -COOH, -NO₂). How does this affect its stability in acidic or basic media?
A2: Electron-withdrawing groups (EWGs) can significantly alter the reactivity and stability of the cubane core.
-
Acidity of C-H bonds: The cubane cage has a notable feature: the exocyclic C-H bonds have a higher s-character than typical alkanes, making the cubyl protons more acidic.[7] This acidity is further enhanced by the presence of EWGs. While this increased acidity can be synthetically useful, it also means that under sufficiently basic conditions, deprotonation can occur, potentially leading to undesired reactions or degradation, especially if other reactive sites are present in the molecule.
-
Stability of Nitro-Substituted Cubanes: Derivatives with nitro groups, such as 1,4-dinitrocubane, are primarily of interest as energetic materials.[5][9][10] While thermally stable to a certain degree, they should be handled with care as energetic compounds.[5] Their stability in acidic or basic conditions is less about the cubane core rearrangement and more about the reactivity of the nitro groups themselves. Strong basic conditions could lead to the formation of aci-nitro tautomers or other undesired side reactions.
-
Carboxylic Acid Derivatives: Cubane carboxylic acids are common and generally stable intermediates.[11][12] However, under strongly basic conditions, the carboxylate anion is formed. While this is a standard and often desired transformation, it is important to consider the overall stability of the molecule at elevated pH and temperatures. The stability of chlorinated cubane-1,4-dicarboxylic acids has been shown to be high, with decomposition occurring above 250°C.[13][14]
Q3: I have a cubane derivative with electron-donating groups (e.g., -NH₂, -OH). What stability issues should I be aware of?
A3: Electron-donating groups (EDGs) can destabilize the cubane core under certain conditions. They can stabilize cationic intermediates that might form during decomposition pathways. For instance, it has been noted that electron-rich substituents like alcohols can enable decomposition by stabilizing a potential cubene intermediate.[2]
-
Under Acidic Conditions: Amines will be protonated to form cubylammonium salts. This is generally a stable form, but highly acidic conditions combined with heat could promote rearrangement or decomposition, although the cubane core itself is quite robust. For hydroxyl groups, strong acids could lead to dehydration or rearrangement reactions, pathways that could potentially compromise the cubane cage.
-
Under Basic Conditions: Amines are generally stable under basic conditions. Alcohols can be deprotonated to form alkoxides, which are typically stable unless other reactive functionalities are present.
Q4: Are there specific metal ions I should avoid when working with cubane derivatives?
A4: Yes. Certain metal ions, particularly transition metals like rhodium(I) and silver(I), are known to catalyze the valence isomerization of cubane to cuneane or syn-tricyclooctadiene.[2] This rearrangement relieves some of the ring strain and is often irreversible. Therefore, it is crucial to avoid sources of these catalytic metals in your reaction mixtures if the integrity of the cubane cage is desired. It's also worth noting that some cross-coupling reactions with cubanes can be challenging due to competing metal-catalyzed valence isomerization.[15] However, methods using copper catalysts have been developed to mitigate this issue.[15][16]
Troubleshooting Guides
Issue 1: Unexpected Decomposition of a Cubane Derivative During Acidic Workup
You are performing a reaction to deprotect an acid-labile group on your cubane derivative, and you observe significant product loss or the appearance of multiple unidentified byproducts.
Potential Causes & Solutions
-
Harsh Acidic Conditions: The combination of a strong acid and elevated temperature may be promoting a decomposition pathway.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotection at a lower temperature (e.g., 0°C or room temperature) for a longer duration.
-
Use a Milder Acid: Switch to a milder acidic reagent. For example, if you are using concentrated HCl, consider trying trifluoroacetic acid (TFA) in a suitable solvent, or even solid-supported acids that can be easily filtered off.
-
Stoichiometric Control: Use only the required stoichiometric amount of acid rather than a large excess.
-
-
-
Presence of Catalytic Impurities: Trace amounts of metal impurities in your reagents or from previous steps could be catalyzing the isomerization of the cubane core.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your acids and solvents are of high purity and free from metal contaminants.
-
Chelating Agents: In some cases, the addition of a small amount of a chelating agent like EDTA might sequester catalytic metal ions, though this should be tested on a small scale first.
-
-
Workflow for Diagnosing Acidic Decomposition
Caption: Decision workflow for troubleshooting cubane decomposition under acidic conditions.
Issue 2: Poor Recovery or Degradation of a Cubane Carboxylic Acid During Basic Extraction
You have synthesized a cubane carboxylic acid and are attempting to purify it via a standard basic aqueous extraction (e.g., with NaOH or NaHCO₃), but you are experiencing low yields or signs of degradation.
Potential Causes & Solutions
-
Emulsion Formation: The amphiphilic nature of the cubane carboxylate salt can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss.
-
Troubleshooting Steps:
-
Brine Wash: After the basic extraction, wash the aqueous layer with brine to help break up emulsions.
-
Centrifugation: For small-scale, persistent emulsions, centrifugation can be effective in separating the layers.
-
Solvent Choice: Experiment with different organic solvents. Sometimes, switching from a solvent like ethyl acetate to dichloromethane can alter the emulsion-forming properties.
-
-
-
Instability at High pH: While generally stable, some substituted cubanes may have unforeseen sensitivities to high pH, especially over extended periods or at elevated temperatures.
-
Troubleshooting Steps:
-
Use a Weaker Base: If possible, use a milder base like sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Minimize Contact Time: Perform the extraction quickly and at a low temperature. Do not let the basic aqueous solution of your product sit for extended periods before acidification.
-
Immediate Acidification and Extraction: Once the basic extraction is complete, immediately acidify the aqueous layer (preferably in an ice bath) and extract your product back into an organic solvent.
-
-
Experimental Protocol: Stability Test for a Novel Cubane Derivative
This protocol provides a general framework for assessing the stability of a new cubane derivative under representative acidic and basic conditions.
Objective: To determine the stability of a novel cubane derivative in acidic (pH 2), neutral (pH 7), and basic (pH 12) aqueous solutions over a 24-hour period at room temperature.
Materials:
-
Your novel cubane derivative
-
HPLC-grade acetonitrile and water
-
0.1 M HCl
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M NaOH
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your cubane derivative in acetonitrile.
-
Preparation of Test Solutions:
-
Acidic: In an HPLC vial, mix 10 µL of the stock solution with 990 µL of 0.1 M HCl.
-
Neutral: In another vial, mix 10 µL of the stock solution with 990 µL of PBS.
-
Basic: In a third vial, mix 10 µL of the stock solution with 990 µL of 0.1 M NaOH.
-
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each test solution into the HPLC system to obtain the initial peak area of your compound.
-
Incubation: Store the vials at room temperature, protected from light.
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, and 24 hours), inject another aliquot from each vial into the HPLC.
-
Data Analysis:
-
Calculate the percentage of the cubane derivative remaining at each time point relative to the T=0 peak area.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Data Summary Table:
| pH Condition | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h | Appearance of Degradation Peaks? |
| pH 2 (0.1 M HCl) | |||||
| pH 7.4 (PBS) | |||||
| pH 12 (0.1 M NaOH) |
This structured experiment will provide you with quantitative data on the stability of your compound under these conditions, guiding your choices for reaction workups, purification, and formulation.
General Handling and Storage Recommendations
To ensure the long-term integrity of your cubane derivatives, please adhere to the following guidelines.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool (2-8°C) or as specified for the derivative. | Reduces the rate of potential decomposition, especially for thermally sensitive compounds.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Protects against air-sensitive functional groups and moisture.[5] |
| Light Exposure | Store in amber vials or in the dark. | Prevents potential photochemical reactions or degradation. |
| pH of Storage Solvent | If in solution, store in a neutral, aprotic solvent. | Avoids long-term exposure to acidic or basic conditions that could promote slow degradation. |
Conclusion
The cubane scaffold offers exciting opportunities in medicinal chemistry and materials science due to its unique three-dimensional structure and metabolic stability.[11][15][17] While the core itself is kinetically robust, the functional groups dictate the overall stability of the derivative. By understanding the principles outlined in this guide and employing a systematic approach to troubleshooting, you can confidently navigate the experimental challenges and unlock the full potential of your cubane-based molecules.
References
- 1. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 2. Cubane - Wikipedia [en.wikipedia.org]
- 3. The curious case of cubane [berkeleysciencereview.com]
- 4. petrolpark.co.uk [petrolpark.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties [ch.ic.ac.uk]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. biosynth.com [biosynth.com]
- 12. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Cubane Functionalization
Welcome to the technical support center for cubane functionalization. As a uniquely strained, three-dimensional scaffold, cubane offers exciting opportunities as a benzene bioisostere in drug discovery and materials science.[1][2] However, its high strain energy and unique electronic properties present distinct challenges in synthetic chemistry.[3][4] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate and troubleshoot common issues encountered during the functionalization of the cubane core.
Section 1: Foundational Principles & General FAQs
Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental reactivity and stability of the cubane scaffold. Many experimental failures stem from a misunderstanding of these core principles.
Frequently Asked Questions (General)
Q1: How stable is the cubane core? I'm concerned about decomposition.
A1: The cubane cage is kinetically stable but thermodynamically strained.[5][6] It possesses a high strain energy (approx. 161 kcal/mol), making it susceptible to rearrangement under certain conditions.[7] While it is stable to many standard organic reagents and temperatures, you must avoid:
-
Certain Transition Metals: Strong Lewis acids and specific transition metals, notably Ag(I), Pd(II), and Rh(I), are known to catalyze the valence isomerization of cubane to its more stable isomer, cuneane, or even further to cyclooctatetraene.[8][9][10] This is a primary cause of failure in many cross-coupling attempts.
-
High Temperatures with Catalysts: The combination of high heat and the aforementioned metals will accelerate decomposition.[8] Most successful functionalizations are performed at or below room temperature.
Q2: Why are my standard C-H activation conditions, which work for arenes, failing for cubane?
A2: The C-H bonds on a cubane are sp³-hybridized but have significantly higher s-character than typical alkanes, making them more acidic (pKa ≈ 41) than benzene C-H bonds (pKa ≈ 43).[3][11] However, they are also sterically hindered and lack the π-system that facilitates many arene C-H activation pathways. Direct C-H activation often requires specific strategies tailored to cubane's unique structure.[3][12]
Q3: Are there general strategies for introducing functional groups onto the cubane core?
A3: Yes, the primary strategies can be broadly categorized, as illustrated below.[3] These include directed ortho-metalation, radical-mediated functionalization, and, more recently, catalytic C-H activation. The choice of strategy depends heavily on the desired substitution pattern and the starting material available.
Caption: Core strategies for cubane C-H functionalization.
Section 2: Troubleshooting Guide for Specific Reactions
This section addresses common problems encountered during specific functionalization reactions in a question-and-answer format.
Directed ortho-Metalation and Electrophilic Quench
Directed metalation is a powerful tool for regioselective functionalization, often using an amide directing group.[7][13]
Q: My lithiation reaction (using LiTMP) followed by quenching with an electrophile is giving very low yield. What are the likely causes?
A: Low yields in ortho-metalation protocols are common and can usually be traced to a few key areas. Let's troubleshoot this systematically.
Caption: Systematic workflow for troubleshooting low-yield cubane lithiation.
-
Problem 1: Incomplete Deprotonation. The acidity of cubane C-H bonds ortho to an amide director is enhanced, but deprotonation can still be sluggish.[13]
-
Causality: Insufficient base, poor quality of the lithium amide base, or insufficient reaction time/temperature can lead to incomplete formation of the cubyl anion.
-
Solution:
-
Verify Base Activity: Always titrate your alkyllithium source (n-BuLi or s-BuLi) before preparing the lithium amide (e.g., LiTMP).
-
Optimize Conditions: If starting material is recovered, consider increasing the equivalents of base (from 1.1 to 1.5 eq.), extending the deprotonation time at -78 °C, or allowing the reaction to slowly warm to -40 °C.[7]
-
Enhance Reactivity: For less activated systems, adding MgBr₂ can sometimes improve selectivity and yield in what is known as an ortho-magnesiation.[13]
-
-
-
Problem 2: Electrophile Issues. The cubyl anion is a hard nucleophile and can also act as a base.
-
Causality: The chosen electrophile may be too weak, or it may be degraded by any remaining lithium amide base in the solution.
-
Solution:
-
Use Reactive Electrophiles: Ensure your electrophile is sufficiently reactive (e.g., use MeI instead of MeBr; use reactive aldehydes/ketones).
-
Control Addition: Always add the electrophile at low temperature (-78 °C) to minimize side reactions.
-
-
Transition Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are highly desirable but are a major failure point due to the aforementioned cage-rearrangement issues.[9][10]
Q: My Pd-catalyzed Suzuki/Sonogashira/Buchwald-Hartwig coupling on a halocubane is failing, producing a complex mixture of products and low yield. What is happening and how can I fix it?
A: You are likely observing the palladium-catalyzed isomerization of your cubane starting material or product.[8][9]
-
Causality: The mechanism of many Pd-catalyzed cross-couplings involves an oxidative addition step. For cubanes, this can proceed via insertion of the palladium into a C-C bond of the strained cage, initiating a rearrangement to cuneane or cyclooctatetraene derivatives.[10] This pathway competes directly with the desired C-X bond activation.
-
Solution: Switch to a Copper-Based System. Copper catalysts are the key to solving this problem. They operate through a different mechanism that is less prone to inducing cage rearrangement.[9][10]
-
Why it Works: Copper undergoes slower oxidative addition and more rapid reductive elimination compared to palladium.[10] This kinetic profile favors the desired cross-coupling pathway over the competing valence isomerization.
-
Recommended Approach: Metallaphotoredox-mediated decarboxylative cross-coupling using copper catalysis has emerged as a robust and general method for C-N, C-C(sp³), C-C(sp²), and C-CF₃ bond formation on cubane scaffolds starting from cubane carboxylic acids.[9][10]
-
| Catalyst System | Typical Outcome for Cubane Coupling | Rationale | Reference |
| Pd(0)/Pd(II) | Low yield, complex mixture, cuneane formation | Prone to oxidative insertion into strained C-C bonds, causing cage rearrangement. | [9],[10] |
| Ni(0)/Ni(II) | Often similar to Palladium; decomposition observed | Also known to facilitate cubane decomposition via strain-releasing isomerization. | [9] |
| Cu(I)/Cu(II) | High yield, clean reaction, cubane core preserved | Slower oxidative addition and rapid reductive elimination kinetically favors cross-coupling over rearrangement. | [9],[10],[14] |
Purification of Cubane Derivatives
Q: My reaction appears clean by crude NMR, but I am experiencing significant product loss during silica gel chromatography. Why?
A: Cubane derivatives, particularly those with basic functional groups like amines, can be sensitive to silica gel.
-
Causality: The acidic nature of standard silica gel can cause decomposition or irreversible adsorption of certain functionalized cubanes. For example, cubylamines are known to be prone to ring-opening under acidic conditions.[15] Furthermore, the non-polar, rigid cubane core can lead to unusual elution profiles and tailing.
-
Solution:
-
Avoid Silica Where Possible: If the product is a crystalline solid, recrystallization is the preferred method of purification.[16] Sublimation is also a highly effective technique for purifying non-polar derivatives like dimethyl cubane-1,4-dicarboxylate.[16][17]
-
Neutralize or Switch Stationary Phase: If chromatography is unavoidable, use a deactivated stationary phase. You can either use commercially available neutral alumina or "cap" the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent).
-
Alternative Purification: For stubborn mixtures, consider preparative HPLC with an appropriate column and mobile phase.
-
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points for common and effective functionalization reactions.
Protocol 1: Directed ortho-Iodination of Cubane Carboxamide
This protocol is adapted from the principles of directed ortho-metalation, a reliable method for introducing a functional handle adjacent to a directing group.[7][13]
Materials:
-
N,N-Diisopropylcubanecarboxamide (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
s-Butyllithium (s-BuLi) in cyclohexane (1.3 M solution, 1.2 eq)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)
-
Iodine (I₂) (1.5 eq)
-
Argon atmosphere
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Preparation: In the reaction flask, dissolve N,N-diisopropylcubanecarboxamide in anhydrous THF (approx. 0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Formation (LiTMP): In a separate flame-dried flask under argon, add an equivalent volume of anhydrous THF. Cool to -78 °C. Add 2,2,6,6-tetramethylpiperidine (1.2 eq), followed by the slow, dropwise addition of s-BuLi (1.2 eq). Stir the resulting solution at -78 °C for 15 minutes.
-
Deprotonation: Transfer the freshly prepared LiTMP solution via cannula to the solution of the cubane carboxamide at -78 °C. Stir the reaction mixture at this temperature for 1 hour. The solution may turn a pale yellow or orange color, indicating anion formation.
-
Electrophilic Quench: In another flame-dried flask, dissolve iodine (1.5 eq) in anhydrous THF. Transfer this solution via cannula to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.
-
Workup: After stirring for 30 minutes at -78 °C, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via recrystallization or flash chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the ortho-iodinated product.
Protocol 2: Copper-Catalyzed Decarboxylative Amination of Cubane Carboxylic Acid
This protocol is based on the robust metallaphotoredox methods developed for cubane functionalization, which avoid cage rearrangement.[9][10]
Materials:
-
Cubane-1-carboxylic acid (1.0 eq)
-
N-Heterocycle (e.g., pyrazole, 1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Photocatalyst (e.g., 4CzIPN) (0.02 eq)
-
Non-nucleophilic tertiary aminosilane base (e.g., Hünig's base, DIPEA, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., DMSO or DMF)
-
Blue LED light source
Procedure:
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the cubane-1-carboxylic acid (1.0 eq), the N-heterocycle (1.5 eq), CuI (0.1 eq), and the photocatalyst (0.02 eq).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 10-15 minutes.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (DIPEA, 2.0 eq) via syringe.
-
Reaction: Vigorously stir the reaction mixture at room temperature. Position the vial approximately 5-10 cm from a blue LED light source and ensure cooling with a small fan to maintain ambient temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3 x 15 mL) to remove the DMSO/DMF and excess base.
-
Extraction and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-cubyl product.
References
- 1. The curious case of cubane [berkeleysciencereview.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cubane - Wikipedia [en.wikipedia.org]
- 6. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 7. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reactivity [ch.ic.ac.uk]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Exploring Cuneanes as Potential Benzene Isosteres and Energetic Materials: Scope and Mechanistic Investigations into Regioselective Rearrangements from Cubanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Favorskii Rearrangement in Cubane Synthesis
Welcome to the technical support center for the Favorskii rearrangement step in cubane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this critical ring-contraction reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common problems observed during the Favorskii rearrangement for the synthesis of cubanecarboxylic acid and its derivatives.
Question 1: Why is my yield of cubanecarboxylic acid unexpectedly low?
A low yield in the Favorskii rearrangement step of cubane synthesis can be attributed to several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue.
Possible Cause 1: Incomplete Reaction
The Favorskii rearrangement in this context involves the conversion of a bromoketone precursor to the ring-contracted carboxylic acid using a base like potassium hydroxide (KOH).[1] Incomplete reaction is a common culprit for low yields.
-
Solution:
-
Increase Reaction Time: The reaction is typically carried out under reflux conditions.[2] Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) if a suitable staining method is available for the starting material and product.
-
Optimize Temperature: Ensure the reaction mixture is maintained at the proper reflux temperature. Inconsistent heating can lead to a sluggish reaction.
-
Check Stoichiometry of Base: An insufficient amount of base will lead to incomplete conversion. Ensure you are using the correct stoichiometry of a strong base like KOH.
-
Possible Cause 2: Side Reactions and Byproduct Formation
Several side reactions can compete with the desired Favorskii rearrangement, leading to a diminished yield of the target cubanecarboxylic acid.
-
α-Hydroxy Ketone Formation: In a homogeneous medium, the reaction of the α-haloketone with hydroxide ions can be rapid, leading to the formation of α-hydroxy ketones instead of the rearranged acid.[3]
-
Quasi-Favorskii Rearrangement Products: In the highly strained cubane precursor system, enolization at the α-position of the ketone can be difficult due to Bredt's rule.[1][4] This can lead to a quasi-Favorskii rearrangement, which proceeds through a different mechanism and may result in different isomers or byproducts.[4][5]
-
Solution:
-
Optimize Base and Solvent System: The choice of base and solvent is critical. While aqueous KOH is commonly used, exploring other base/solvent combinations might be beneficial.[1] For instance, using alkoxide bases like sodium methoxide in an alcohol solvent will yield the corresponding ester, which can then be hydrolyzed to the carboxylic acid.[5] This can sometimes minimize side reactions that occur in aqueous hydroxide solutions.[6]
-
Control Reaction Conditions: Carefully control the temperature and addition rate of the base to minimize the formation of undesired byproducts.
-
Possible Cause 3: Purity of Starting Materials
The purity of the α-bromoketone precursor is paramount for a successful Favorskii rearrangement.
-
Solution:
-
Purify the Starting Material: Ensure the α-bromoketone starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. Recrystallization or column chromatography of the precursor may be necessary.
-
Proper Handling and Storage: α-haloketones can be sensitive. Ensure proper storage to prevent decomposition before use.
-
Below is a workflow to systematically troubleshoot low yields:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing the formation of an unexpected isomer. What could be the cause?
The formation of an unexpected isomer can be a result of the quasi-Favorskii rearrangement mechanism.
Explanation:
The standard Favorskii rearrangement proceeds through a cyclopropanone intermediate.[7] This mechanism involves the formation of an enolate on the side of the ketone away from the halogen.[5] However, in sterically hindered or strained systems like the cubane precursor, enolate formation can be disfavored.[1][4]
In such cases, a quasi-Favorskii rearrangement can occur.[4][5] This alternative mechanism does not involve a cyclopropanone intermediate. Instead, it proceeds through a concerted migration of the neighboring carbon with displacement of the halide.[5] This can lead to the formation of a different constitutional isomer compared to the product expected from the standard Favorskii mechanism.
Solution:
-
Confirm the Structure of the Isomer: Use detailed spectroscopic analysis (e.g., 1D and 2D NMR, X-ray crystallography) to definitively determine the structure of the unexpected isomer.
-
Review the Substrate Structure: Carefully examine the structure of your α-haloketone precursor. The inability to form an enolate at the α'-position is a key indicator that the quasi-Favorskii mechanism may be at play.
-
Modify Reaction Conditions: While challenging to control, subtle changes in solvent polarity and counter-ions might influence the reaction pathway. However, if the substrate is inherently biased towards the quasi-Favorskii mechanism, a different synthetic route might be necessary.
Frequently Asked Questions (FAQs)
What is the mechanism of the Favorskii rearrangement in the context of cubane synthesis?
The Favorskii rearrangement is a base-catalyzed reaction of an α-haloketone that leads to a carboxylic acid derivative.[7] In the synthesis of cubane, this reaction is crucial for contracting a cyclopentanone ring within the cage-like intermediate to form the cubane core.[1][8]
The generally accepted mechanism involves the following steps:
-
Enolate Formation: A base, typically potassium hydroxide (KOH), removes an acidic α'-proton to form an enolate.[7]
-
Cyclopropanone Formation: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide to form a highly strained cyclopropanone intermediate.[5][7]
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a carbanion. The ring opening generally occurs to produce the more stable carbanion.[7]
-
Protonation: The carbanion is protonated by the solvent (e.g., water) to yield the final carboxylic acid product.
Caption: Simplified Favorskii rearrangement mechanism.
What is the role of potassium hydroxide (KOH) in this reaction?
Potassium hydroxide (KOH) serves as the base in the Favorskii rearrangement.[9] Its primary role is to deprotonate the α'-carbon of the haloketone, initiating the reaction by forming the enolate intermediate.[7] It also acts as the nucleophile (as hydroxide ion) that attacks the cyclopropanone intermediate, leading to its ring opening.[5]
Can other bases be used for the Favorskii rearrangement in cubane synthesis?
Yes, other bases can be used, and the choice of base can influence the final product.[10]
| Base | Product | Comments |
| Hydroxides (e.g., KOH, NaOH) | Carboxylic Acid | Standard conditions for cubane synthesis.[1] |
| Alkoxides (e.g., NaOCH₃, NaOEt) | Ester | Can be useful to avoid side reactions in aqueous media. The ester can be subsequently hydrolyzed.[5] |
| Amines | Amide | Less common in cubane synthesis but a general option for the Favorskii rearrangement.[7] |
How does the solvent affect the Favorskii rearrangement?
The solvent can have a significant impact on the reaction's outcome and yield.[3]
-
Protic vs. Aprotic Solvents: The reaction is often carried out in a protic solvent like water or a mixture of water and an organic solvent like dioxane to dissolve the substrate.[3] The solvent can also act as a proton source for the final protonation step.
-
Solvent Polarity: The polarity of the solvent can influence the rates of the different steps in the reaction and may affect the propensity for side reactions.
What are the typical experimental conditions for this step?
Based on the original synthesis by Eaton and Cole, the Favorskii rearrangement is typically performed under the following conditions:[9]
-
Base: Potassium hydroxide (KOH)
-
Solvent: Water (H₂O)
-
Temperature: Reflux[2]
It is important to consult the specific literature procedure you are following, as variations in the substrate may require adjustments to these conditions.
References
- 1. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 2. petrolpark.co.uk [petrolpark.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Synthesis [ch.ic.ac.uk]
- 9. synarchive.com [synarchive.com]
- 10. chemistwizards.com [chemistwizards.com]
Technical Support Center: Safe Handling and Storage of Strained Organic Compounds
Welcome to the Technical Support Center for the safe handling and storage of strained organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. The inherent ring strain in compounds such as cyclopropanes, cyclobutanes, bicycloalkanes, aziridines, and oxiranes imparts valuable synthetic utility but also necessitates stringent safety protocols to mitigate the risks of unexpected reactivity and decomposition.[1][2][3] This resource provides practical, in-depth guidance in a question-and-answer format to address specific challenges you may encounter during your experiments.
Understanding the Inherent Risks
Strained organic compounds possess higher internal energy compared to their acyclic or larger-ring counterparts due to angle, torsional, and steric strain.[4][5][6] This stored energy, the very feature that makes them synthetically useful, also renders them prone to releasing this energy through potentially hazardous pathways, including violent decomposition or polymerization. The primary hazards to consider are:
-
High Reactivity: The strained bonds are weaker and more susceptible to cleavage, leading to high reactivity with a variety of reagents, including nucleophiles, electrophiles, and even under thermal or photochemical conditions.[7][8][9]
-
Thermal Instability: Many strained compounds can decompose, sometimes explosively, upon heating.[7][10] It is crucial to be aware of the thermal stability of the specific compound you are working with.
-
Potential for Polymerization: Some strained monomers can undergo rapid, exothermic polymerization, which can lead to a dangerous increase in temperature and pressure.
-
Toxicity: Certain classes of strained heterocycles, such as aziridines, are known to be mutagenic and highly toxic due to their ability to alkylate DNA.[1][3][11]
A thorough risk assessment is the first and most critical step before handling any strained organic compound.
Risk Assessment Workflow for Strained Compounds
Before you begin any experiment with a new or unfamiliar strained organic compound, a systematic risk assessment should be performed. This workflow will guide you through the essential considerations.
Caption: A risk assessment workflow for handling strained organic compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of strained organic compounds.
Q1: My strained compound, which is a liquid at room temperature, appears to be turning viscous or solidifying in the bottle. What is happening and what should I do?
A1: This is a strong indication of polymerization, which can be a highly exothermic and dangerous process. The increase in viscosity is due to the formation of long-chain polymers.
Causality: The inherent ring strain of your compound makes it susceptible to ring-opening polymerization. This can be initiated by impurities, light, or heat.
Immediate Actions:
-
Do NOT open the container. A rapid change in pressure upon opening could accelerate the reaction or cause the container to rupture.
-
Isolate the container. Carefully place it in a secondary container (like a blast shield or a designated fume hood for hazardous reactions) away from other chemicals and flammable materials.
-
Cool the container. If it is safe to do so, place the container in an ice bath to help slow down the polymerization rate.
-
Monitor for signs of pressure buildup. Look for bulging or deformation of the container.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately. They have established protocols for handling and disposing of potentially explosive materials.
Q2: I am running a reaction with a cyclopropane derivative, and my TLC analysis shows multiple unexpected spots, suggesting decomposition. How can I prevent this?
A2: The decomposition of cyclopropane rings can be triggered by various factors in a reaction, leading to a complex mixture of products.[12]
Causality:
-
Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to ring-opening and the formation of carbocationic intermediates that can undergo further reactions.[12]
-
Lewis Acids: Similar to Brønsted acids, Lewis acids can coordinate to functional groups adjacent to the ring, promoting ring cleavage.
-
High Temperatures: Thermal energy can overcome the activation barrier for ring-opening or isomerization.
-
Photochemical Decomposition: UV light can provide the energy needed to break the strained C-C bonds.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Use milder acids: If an acid catalyst is necessary, switch to a weaker one (e.g., acetic acid instead of sulfuric acid).
-
Lower the temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often favor the desired reaction pathway over decomposition.[12]
-
Protect from light: If the compound is light-sensitive, wrap the reaction vessel in aluminum foil.
-
-
Solvent Choice: Use non-polar, aprotic solvents to disfavor the formation of charged intermediates that can lead to ring-opening.[12]
-
Catalyst Selection: If using a metal catalyst, screen for one that is less prone to promoting ring opening. For example, in hydrogenations, Pd/C may be milder than PtO₂.
Q3: How do I safely quench a reaction containing a highly reactive strained intermediate, such as a bicyclo[1.1.0]butane derivative?
A3: Quenching reactions with highly strained and energetic intermediates requires a slow and controlled approach to manage the release of energy.
Causality: The high strain energy of molecules like bicyclo[1.1.0]butanes (estimated to be around 64-66 kcal/mol) means that their reaction with a quenching agent can be extremely exothermic.[7]
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture: Before adding any quenching agent, cool the reaction vessel to 0 °C or a lower temperature using an appropriate cooling bath (e.g., ice-water or dry ice-acetone).
-
Choose a mild quenching agent: Instead of water, which can react vigorously, start with a less reactive protic source like isopropanol or tert-butanol.
-
Add the quenching agent slowly and dropwise: Use a syringe pump or a dropping funnel to add the quenching agent at a very slow rate.
-
Monitor the temperature: Keep a thermometer in the reaction mixture and ensure the temperature does not rise significantly.
-
Stir vigorously: Ensure efficient mixing to dissipate heat and prevent localized hot spots.
-
Gradual increase in reactivity: Once the initial exotherm has subsided with the mild quenching agent, you can slowly add a more reactive one, like methanol, followed by a mixture of alcohol and water, and finally water, if necessary.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for strained organic compounds?
A4: The ideal storage conditions depend on the specific compound's stability, but some general principles apply. Always consult the Safety Data Sheet (SDS) for specific recommendations.
| Compound Class | Recommended Storage Temperature | Key Considerations |
| Simple Cyclopropanes/Cyclobutanes | 2-8°C (Refrigerated) | Store away from light and sources of ignition. Ensure containers are tightly sealed. |
| Functionalized Cyclopropanes/Cyclobutanes (e.g., with carboxylic acids) | Cool, dry, well-ventilated area.[12][13][14] | Segregate from strong oxidizing agents and bases.[13][14] Some may be stable at room temperature, but refrigeration is a good general practice. |
| Highly Strained Systems (e.g., Bicyclo[1.1.0]butanes) | ≤ 0°C (Frozen) | These compounds can be thermally sensitive and prone to decomposition or isomerization.[7] Storage in a freezer is recommended. |
| Strained Heterocycles (e.g., Aziridines, Oxiranes) | 2-8°C (Refrigerated) | These are often highly reactive and toxic. Store in a well-ventilated, designated area away from acids and other incompatible materials.[2] |
Q5: What materials are compatible for storing and handling strained organic compounds?
A5: The choice of material is critical to prevent degradation of the compound and failure of the container.
| Material | Compatibility | Rationale |
| Borosilicate Glass (e.g., Pyrex®, Duran®) | Excellent | Highly inert to a wide range of organic compounds. Amber glass is preferred for light-sensitive compounds. |
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Extremely chemically resistant. Suitable for container liners, septa, and tubing. |
| Polypropylene (PP) | Good | Generally good resistance, but compatibility should be verified for specific compounds, especially at elevated temperatures. |
| High-Density Polyethylene (HDPE) | Good | Similar to polypropylene, but may be less resistant to certain solvents. |
| Metals (Stainless Steel, etc.) | Variable | Can be suitable for some applications, but certain metals can catalyze decomposition or reactions of strained rings. Always verify compatibility. |
| Elastomers (e.g., rubber, silicone) | Poor to Fair | Many strained compounds or solvents used with them can cause swelling, degradation, or leaching from common elastomers. Use with caution and for short-term applications only. |
This table provides general guidance. Always consult a detailed chemical compatibility chart and the manufacturer's recommendations for your specific compound and application.
Q6: What are the signs of decomposition or instability I should watch for in my stored strained compounds?
A6: Regular inspection of stored chemicals is a crucial safety practice. Be vigilant for the following signs:
-
Color Change: Any unexpected change in color can indicate the formation of degradation products.
-
Pressure Buildup: Bulging or deformation of the container lid or body is a serious warning sign of gas evolution from decomposition. Do not attempt to open the container and contact EHS immediately.
-
Phase Change: As mentioned in the troubleshooting guide, the solidification or increased viscosity of a liquid can indicate polymerization.
-
Precipitation: The formation of solid material in a liquid sample can be a sign of degradation or polymerization.
Q7: How should I dispose of waste containing strained organic compounds?
A7: Waste containing strained organic compounds must be treated as hazardous waste.
General Disposal Procedure:
-
Segregate Waste: Keep waste containing strained compounds separate from other waste streams.
-
Use Appropriate Containers: Collect the waste in a properly labeled, sealed, and compatible container.
-
Label Clearly: The label should include the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., "Reactive," "Flammable").
-
Quench Reactive Waste: If possible and safe to do so, quench any unreacted, highly reactive strained compounds in the waste stream before collection. Follow the quenching procedures outlined in Q3.
-
Contact EHS: Arrange for pickup and disposal through your institution's EHS department.[9][15][16] Do not pour any amount of strained organic compounds down the drain.
Decision Tree for Storage of Strained Organic Compounds
Caption: A decision tree to guide the selection of appropriate storage conditions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 3. Aziridines - Wikipedia [en.wikipedia.org]
- 4. Strain (chemistry) - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 3.4. Types of Strain in Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 7. benchchem.com [benchchem.com]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Epoxides and Azridines - Wordpress [reagents.acsgcipr.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Cyclobutanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 13. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
avoiding decomposition of cubane intermediates during purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubane derivatives. The unique, highly strained structure of the cubane cage, while offering exciting opportunities in medicinal chemistry and materials science, also presents significant challenges in handling and purification.[1][2][3][4][5] This guide is designed to provide expert insights and practical, field-proven solutions to prevent the decomposition of your valuable cubane intermediates.
Troubleshooting Guide: Purification Issues
This section addresses specific, common problems encountered during the purification of cubane intermediates.
Q1: My cubane intermediate is decomposing during silica gel chromatography. What's happening and how can I mitigate this?
A1: Root Cause Analysis & Solutions
Decomposition on silica gel is a frequent issue for strained molecules like cubanes. The primary culprit is the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can catalyze the rearrangement or decomposition of the strained cubane cage.[6] Additionally, the high surface area can promote contact with trace amounts of air and water, further degrading sensitive compounds.
Signs of Decomposition on Silica:
-
Streaking or tailing of the product spot on the TLC plate.
-
Appearance of new, often more polar, spots during the column run.
-
Low recovery of the desired compound from the column.
-
A change in the color of the column packing material as the compound passes through.
Recommended Solutions & Protocols:
-
Deactivate the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel.
-
Protocol: Prepare a slurry of silica gel in your desired mobile phase. Add 1-2% (v/v) of a neutral, volatile base like triethylamine (Et₃N) or pyridine. Let the slurry stir for 15-30 minutes before packing the column. This neutralized silica is much gentler on acid-sensitive compounds.
-
-
Switch to a Neutral Stationary Phase: If deactivation is insufficient, alternative stationary phases are recommended.
-
Alumina (Neutral): Alumina is a good alternative, but ensure you are using Brockmann Grade II or III neutral alumina. Basic alumina can also be used if your compound is stable to bases.
-
Treated Silica: Commercially available C18-functionalized (reversed-phase) silica is another option, as the surface is much less acidic.
-
-
Employ Low-Temperature Chromatography: For thermally labile intermediates, reducing the temperature can significantly slow down decomposition pathways.[7][8][9]
Data Summary: Stationary Phase Selection
| Stationary Phase | Acidity | Best For | Considerations |
| Standard Silica Gel | Acidic | Robust, non-sensitive compounds | High risk of decomposition for strained systems. |
| Neutralized Silica Gel | Neutral | Acid-sensitive compounds | Triethylamine may need to be removed post-purification. |
| Neutral Alumina | Neutral | Acid-sensitive compounds | Can have different selectivity compared to silica. |
| Reversed-Phase (C18) | Neutral | Polar to moderately non-polar compounds | Requires different solvent systems (e.g., MeCN/H₂O, MeOH/H₂O). |
Q2: I'm observing significant product loss during solvent removal. What are the best practices for concentrating cubane solutions?
A2: Minimizing Thermal Decomposition
While the parent cubane molecule is thermally stable up to ~220 °C, many substituted cubane intermediates are not.[12][13] Prolonged heating, even at the moderate temperatures of a rotary evaporator, can provide the activation energy needed for decomposition.[12][14]
Best Practices for Solvent Removal:
-
Low-Temperature Evaporation: Always use the lowest possible water bath temperature on the rotary evaporator. For volatile solvents like dichloromethane or diethyl ether, a bath temperature of 20-25 °C is often sufficient.
-
High Vacuum: Utilize a good vacuum source to lower the boiling point of the solvent, reducing the need for heat.
-
Avoid Heating to Dryness: Never evaporate the solution to a complete solid on a rotovap under high heat. This concentrates any impurities and can create "hot spots" that initiate decomposition. It is better to remove the bulk of the solvent and then transfer the concentrated solution or oil to a flask for drying under high vacuum at room temperature.
-
Inert Atmosphere: If the compound is also air-sensitive, backfill the rotary evaporator flask with an inert gas like nitrogen or argon before removing it from the apparatus.
Q3: My cubane derivative seems to be air- or moisture-sensitive, leading to decomposition during workup and purification. How should I handle it?
A3: Implementation of Inert Atmosphere Techniques
Many functionalized intermediates, particularly those containing organometallic or electron-rich substituents, can be sensitive to oxygen and moisture.[15][16] Standard benchtop operations are often not suitable for these compounds.[17] The solution is to perform all manipulations under an inert atmosphere.[18][19]
Workflow for Inert Atmosphere Filtration (Schlenk Technique):
This protocol is for filtering a solution to remove solid impurities without exposure to air.[20][21]
-
Setup: Assemble two Schlenk flasks. One contains your crude solution (Flask A), and the other is empty (Flask B). Connect them via a cannula filter stick (a tube with filter paper or a glass frit). Ensure all glassware is oven- or flame-dried and cooled under vacuum.
-
Inerting: Place both flasks under an inert gas (argon or nitrogen) atmosphere using a Schlenk line. This is typically done by cycling between vacuum and the inert gas 3-5 times.[19]
-
Transfer: With a positive pressure of inert gas in Flask A, insert one end of the cannula filter into the solution and the other end into Flask B. The pressure difference will gently push the solution through the filter, leaving solids behind.
-
Completion: Once the transfer is complete, remove the cannula while maintaining a positive flow of inert gas. You now have a purified, air-free solution in Flask B, ready for the next step.
Visualization: Inert Filtration Workflow
Caption: Workflow for cannula filtration under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for cubanes?
A1: The cubane cage is kinetically stable but thermodynamically unstable due to immense ring strain (~166 kcal/mol).[13] Decomposition is energetically favorable but requires overcoming a significant activation energy barrier.[4][12] Key decomposition pathways include:
-
Thermal Rearrangement: At high temperatures (typically >220 °C for the parent cubane), the cage can isomerize to cuneane or decompose to cyclooctatetraene.[1][12][14]
-
Metal-Catalyzed Rearrangement: Transition metals (e.g., Rh(I), Ag(I), Pd(II)) can catalyze the rearrangement of the cubane skeleton to less strained isomers, often at much lower temperatures.[1][6]
-
Acid/Base Catalyzed Decomposition: As discussed in the troubleshooting section, strong acids or bases can promote cage-opening reactions. Cubane's C-H bonds are also unusually acidic compared to other hydrocarbons, which can be a site of reactivity.[1][13][22]
-
Photochemical Reactions: While some cubane syntheses rely on photochemical steps, UV light can also induce unwanted reactions or decomposition in functionalized cubanes.[2][23][24]
Q2: Are certain substituents more likely to destabilize the cubane core?
A2: Yes. While the cubane core itself is robust, certain substituents can significantly lower its stability. Electron-donating groups, such as alcohols or amines, can destabilize the cage by stabilizing potential carbocationic intermediates that would be formed during a cage-opening process.[1] Conversely, strong electron-withdrawing groups, like nitro groups in octanitrocubane, are often targeted for creating high-energy materials because they make the molecule prone to rapid decomposition, releasing enormous energy.[1][25]
Q3: What are the best general practices for storing cubane intermediates?
A3: To maximize the shelf-life of your cubane intermediates, follow these guidelines:
-
Temperature: Store compounds in a freezer, preferably at -20 °C or below.
-
Atmosphere: If the compound is known or suspected to be sensitive, store it in a vial or Schlenk flask under an inert atmosphere of argon or nitrogen.
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.
-
Purity: Impurities can sometimes catalyze decomposition. It is best to store the compound after purification. If you must store a crude product, do so at a very low temperature.
Q4: How do I choose the right purification strategy for a new cubane intermediate?
A4: The optimal strategy depends on the stability and physical properties of your compound. Use the following decision tree to guide your choice.
Visualization: Purification Method Selection
Caption: Decision tree for selecting a cubane purification strategy.
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Council on Undergraduate Research (CUR) - Cubane: A Stable Molecule with Unstable Bonds – Advances in Synthesis and Characterization [ncur.secure-platform.com]
- 3. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 4. The curious case of cubane [berkeleysciencereview.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. deepdyve.com [deepdyve.com]
- 10. Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam [mdpi.com]
- 11. quora.com [quora.com]
- 12. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Properties [ch.ic.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures [mdpi.com]
- 16. Stabilization of 3:1 Site-Differentiated Cubane-Type Clusters in the [Fe4S4]1+ Core Oxidation State by Tertiary Phosphine Ligation: Synthesis, Core Structural Diversity, and S = ½ Ground States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. advion.com [advion.com]
- 18. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 19. molan.wdfiles.com [molan.wdfiles.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Comparison of the calculated acidity of cubane with that of other strained and unstrained hydrocarbons (Journal Article) | OSTI.GOV [osti.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. petrolpark.co.uk [petrolpark.co.uk]
Technical Support Center: Synthesis of 1,2- and 1,3-Substituted Cubanes
Welcome to the technical support center for the synthesis of non-linear disubstituted cubanes. This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of synthesizing 1,2- and 1,3-substituted cubane derivatives. As bioisosteres for ortho- and meta-substituted benzene rings, these strained molecules are of increasing importance in drug discovery and materials science.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established literature and practical experience.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of 1,2- and 1,3-disubstituted cubanes. Each entry details the issue, probable causes, and actionable solutions.
Issue 1: Low Yield in the Wharton Transposition for 1,3-Disubstituted Cubane Precursors
Problem: You are attempting the multigram-scale synthesis of a 1,3-disubstituted cubane precursor via a Wharton transposition of a caged enone, as described by Coote and co-workers, but are experiencing significantly lower yields than reported.[3][4][5]
Probable Causes & Solutions:
-
Incomplete Epoxidation: The initial step of the Wharton transposition is the epoxidation of the enone. Incomplete conversion at this stage is a common reason for low yields.
-
Solution: Ensure your oxidizing agent (e.g., m-CPBA) is fresh and accurately quantified. Monitor the reaction closely by TLC or LC-MS to ensure full consumption of the starting material before proceeding. If the reaction stalls, a second addition of the oxidizing agent may be necessary.
-
-
Side Reactions during Hydrazine Treatment: The core of the Wharton transposition involves the reaction of the epoxide with hydrazine. This step is sensitive to reaction conditions.
-
Solution: Use anhydrous hydrazine and a dry, inert atmosphere to prevent unwanted side reactions. The temperature of the reaction is also critical; ensure it is maintained as specified in the literature protocol.
-
-
Suboptimal Base for Elimination: The final elimination step to form the rearranged allyl alcohol is base-dependent.
-
Solution: The choice of base and solvent is crucial. While protocols may specify a particular base (e.g., potassium tert-butoxide), the optimal conditions can be substrate-dependent. If you suspect incomplete elimination, consider screening other non-nucleophilic bases or adjusting the reaction temperature and time.
-
| Parameter | Recommendation | Rationale |
| Epoxidation | Monitor closely for full conversion. | Incomplete reaction is a primary yield-limiting factor. |
| Hydrazine Reaction | Use anhydrous reagents and an inert atmosphere. | Minimizes side reactions and ensures efficient epoxide opening. |
| Elimination | Optimize base and solvent if necessary. | Ensures complete conversion to the desired allyl alcohol. |
Issue 2: Failure of Palladium-Catalyzed Cross-Coupling on the Cubane Core
Problem: Your palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) with a functionalized cubane is resulting in low to no yield of the desired product, with evidence of cubane cage decomposition.
Probable Causes & Solutions:
-
Catalyst-Mediated Valence Isomerization: The high strain energy of the cubane core makes it susceptible to metal-catalyzed rearrangement to cuneane or cyclooctatetraene.[1][6] This is a well-documented issue with traditional palladium and nickel catalysts.[1][6]
-
Solution 1: Switch to a Copper-Based Catalyst System. Recent studies have demonstrated that copper catalysts are often better suited for cross-coupling reactions with cubanes.[1][7] Copper's slower oxidative addition and faster reductive elimination kinetics can favor the desired cross-coupling pathway over cubane decomposition.[1][6]
-
Solution 2: Ligand Modification for Palladium Catalysis. If you must use a palladium catalyst, the choice of ligand is critical. Phosphite ligands, such as triphenylphosphite, have been shown to be more effective than standard phosphine ligands like PPh₃ in some cases.[6]
-
Solution 3: Consider Iron Catalysis. Iron-catalyzed cross-coupling reactions have also shown promise for the arylation of cubanes and may be a viable alternative.[6][8]
-
-
Inefficient Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid, stannane) to the metal center may be slow or inefficient.
-
Solution: Ensure your organometallic reagent is pure and that the base used in the reaction is appropriate and fully dissolved. For Suzuki couplings, the choice of base (e.g., Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome.
-
Troubleshooting Workflow for Cross-Coupling Reactions
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 3. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives. | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Methyl 4-hydroxymethylcubanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of a Novel Bioisostere
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can mimic the spatial and electronic properties of common pharmacophores, while offering improved metabolic stability or unique intellectual property, is relentless. The cubane framework, a highly strained, synthetic hydrocarbon, has emerged as a fascinating bioisostere for the benzene ring.[1][2] Its rigid, three-dimensional structure provides a precise vector orientation for substituents, closely matching the geometry of a para-substituted benzene ring.[2]
Methyl 4-hydroxymethylcubanecarboxylate represents a prototypical example of a functionalized cubane, incorporating two key substituents—a methyl ester and a hydroxymethyl group—that are common handles for further chemical elaboration in drug discovery. However, as a novel chemical entity, a comprehensive analytical strategy for its characterization is not yet established in the public literature.
This guide addresses this gap. As direct experimental data for this specific molecule is scarce, we will employ a first-principles approach, leveraging established analytical methodologies for structurally related cubane derivatives and functional group analogues.[3][4] Our objective is to provide a robust, comparative framework that empowers researchers to select and implement the most effective analytical techniques for confirming the identity, purity, and structure of this and similar novel cubane-based compounds. We will not merely list methods; we will explain the rationale behind procedural choices, anticipate potential challenges, and provide detailed, actionable protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful technique for unambiguously determining the covalent structure of an organic molecule in solution. For a novel scaffold like this compound, a suite of 1D and 2D NMR experiments is indispensable.
Expertise in Action: Predicting the NMR Signature
The unique, high-symmetry cubane cage results in a proton and carbon environment distinct from typical aliphatic or aromatic systems.
-
¹H NMR Spectroscopy: We predict four primary signals. The high strain and unique geometry of the cubane cage will cause the seven cubyl protons to appear in a complex, overlapping region, likely between δ 3.5-4.5 ppm. The diastereotopic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet or a closely coupled AB quartet, while the methyl ester protons (-OCH₃) will present as a sharp singlet. The hydroxyl proton (-OH) will be a broad singlet, its position sensitive to concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon spectrum will be more resolved. We anticipate signals for the substituted and unsubstituted cubane carbons, the ester carbonyl carbon (C=O) typically downfield (~170 ppm), the hydroxymethyl carbon (-CH₂OH), and the methyl ester carbon (-OCH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments are not optional; they are critical for validation.
-
COSY (Correlation Spectroscopy) will reveal ¹H-¹H coupling networks, helping to trace the connectivity through the cubane cage.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, definitively assigning the cubyl and substituent signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to confirming the overall structure. It reveals long-range (2-3 bond) correlations, for instance, from the methyl ester protons to the ester carbonyl carbon and from the hydroxymethyl protons to its attached cubane carbon.
-
Predicted NMR Data Summary
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Cubyl-H (7H) | 3.5 - 4.5 (complex m) | 45 - 60 | To adjacent cubyl carbons |
| -CH ₂OH (2H) | ~3.6 (s) | ~65 | To its attached cubyl carbon |
| -OH (1H) | variable (broad s) | - | To -CH₂OH carbon |
| -OCH ₃ (3H) | ~3.7 (s) | ~52 | To ester carbonyl carbon (~170 ppm) |
| -C OOR | - | ~170 | From -OCH₃ protons |
Experimental Protocol: A Self-Validating NMR Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will allow for clear observation of the hydroxyl proton, whereas in CDCl₃ it may exchange or be very broad.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum with at least 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (e.g., 1024 scans or more) may be necessary for a good signal-to-noise ratio.
-
-
Acquisition of 2D Spectra:
-
Run a standard gradient-selected COSY experiment.
-
Run a standard gradient-selected HSQC experiment optimized for a ¹J(CH) of ~145 Hz.
-
Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.
-
-
Data Analysis: Integrate the ¹H spectrum to confirm proton counts. Use the 2D spectra to build the molecular structure fragment by fragment, confirming every connection. The data is self-validating when all observed correlations are consistent with the proposed structure and no correlations are left unexplained.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence. The choice of ionization technique is paramount due to the strained nature of the cubane core.
Comparative Analysis of Ionization Techniques
| Technique | Principle | Expected Outcome for this compound | Best For |
| Electron Ionization (EI) | High-energy electrons bombard the molecule, causing ionization and fragmentation. | Likely to induce significant fragmentation. The molecular ion peak [M]⁺ may be weak or absent. May cause rearrangement of the cubane core.[1] | Purity analysis (GC-MS), library matching |
| Electrospray Ionization (ESI) | "Soft" ionization creates charged droplets, yielding protonated or adducted ions. | Strong signal for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. Minimal fragmentation, preserving the molecular identity. | Accurate mass, LC-MS analysis |
| Chemical Ionization (CI) | A softer alternative to EI, using reagent gas ions to ionize the analyte. | Will produce a stronger protonated molecule peak [M+H]⁺ than EI, with some structurally informative fragments. | GC-MS when EI is too harsh |
Recommendation: For initial confirmation, High-Resolution Mass Spectrometry (HRMS) with ESI is the gold standard. It provides a highly accurate mass measurement (to <5 ppm), allowing for the unambiguous determination of the elemental formula.
Predicted Mass Spectrometry Data (ESI-HRMS)
-
Molecular Formula: C₁₁H₁₂O₃
-
Exact Mass: 204.0786
-
Observed Ions [M+H]⁺: 205.0859; [M+Na]⁺: 227.0680
Experimental Protocol: LC-MS for Purity and Identity
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Rationale: The formic acid aids in protonation for positive-ion ESI, and the gradient ensures elution of the compound.
-
-
Mass Spectrometry (MS):
-
Mode: Positive Ion Electrospray (ESI+).
-
Analysis: Perform a full scan to identify the primary ions ([M+H]⁺, [M+Na]⁺).
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 205.0859) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This spectrum serves as a fingerprint and can confirm the presence of the ester and alcohol groups through characteristic losses.
-
Chromatographic Methods: The Gateway to Purity Assessment
Assessing the purity of a novel compound is a non-negotiable step in its characterization. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, with the choice depending on the compound's properties.
Method Comparison: HPLC vs. GC
| Method | Suitability for this Compound | Detector Options | Key Considerations |
| HPLC | Highly Suitable. The compound's polarity and functional groups are ideal for reversed-phase HPLC.[5][6] | UV-Vis, Photodiode Array (PDA), ELSD, CAD, MS | The ester chromophore may provide a weak UV signal. A universal detector like ELSD or coupling to MS is highly recommended for accurate quantification. |
| GC | Potentially Suitable. Volatility may be sufficient, but the polar hydroxyl group can cause peak tailing and degradation. | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Derivatization (e.g., silylation of the -OH group) may be required to improve thermal stability and chromatographic performance. |
Recommendation: Reversed-phase HPLC with PDA and/or MS detection is the most robust and universally applicable method for purity analysis of this compound.
Experimental Protocol: Purity Determination by RP-HPLC
-
System: An HPLC or UHPLC system equipped with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at ~220 nm.
-
Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
X-ray Crystallography: The Unambiguous Proof of Structure
For a novel, three-dimensional scaffold like a substituted cubane, X-ray crystallography provides the ultimate, irrefutable evidence of structure. If a suitable single crystal can be grown, this technique will determine the precise spatial arrangement of every atom, confirming connectivity, stereochemistry, and providing invaluable data on bond lengths and angles.[7][8][9]
Workflow and Justification
The process involves growing a high-quality single crystal, mounting it on a diffractometer, and analyzing the diffraction pattern of X-rays as they pass through the crystal. The resulting electron density map is used to solve the molecular structure. For a strained system like cubane, this method is particularly valuable as it can experimentally verify theoretical predictions about the effects of substitution on the cage's geometry.
Integrated Analytical Workflow
A logical, efficient characterization of this compound follows a tiered approach. Each step builds upon the last, creating a self-consistent and comprehensive data package.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structure of a methyl benzoate quadruple-bonded dimolybdenum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the Mass Spectrum of Methyl 4-Hydroxymethylcubanecarboxylate: A Comparative Guide for Researchers
In the landscape of medicinal chemistry and materials science, the rigid and highly strained cubane scaffold offers a unique three-dimensional framework for the design of novel molecules.[1][2] The functionalization of this core, as seen in methyl 4-hydroxymethylcubanecarboxylate, opens avenues for creating compounds with precisely oriented substituents, a critical aspect in drug development and molecular engineering.[2] Mass spectrometry stands as a cornerstone technique for the structural elucidation of such novel compounds. This guide provides an in-depth, predictive interpretation of the electron ionization (EI) mass spectrum of this compound, comparing its expected fragmentation patterns with those of analogous structures to provide a robust analytical framework for researchers in the field.
Principles of Electron Ionization Mass Spectrometry in Structural Analysis
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[3][4] The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a charged fragment. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses, providing a roadmap to deduce the original structure.[4][5][6] For a molecule like this compound, we anticipate fragmentation to be primarily driven by the ester and hydroxymethyl functional groups, with the cubane core potentially influencing the stability and further decomposition of the fragment ions.
Predicted Mass Spectrum of this compound
The structure of this compound (C₁₁H₁₂O₃) has a molecular weight of 208.21 g/mol .[7] The interpretation of its mass spectrum will be based on the characteristic fragmentation of its constituent functional groups attached to the robust cubane cage.
Molecular Ion and Initial Fragmentation
The molecular ion peak (M⁺•) is expected at m/z 208. The intensity of this peak may be variable; highly strained systems like cubane can be kinetically stable, but the functional groups provide sites for facile fragmentation which can diminish the molecular ion peak's abundance.[8]
The primary fragmentation events are anticipated to occur at the ester and hydroxymethyl moieties, as these are the most labile parts of the molecule.
Fragmentation of the Methyl Ester Group
Methyl esters are known to undergo characteristic fragmentation patterns in EI-MS.[9][10][11] We can predict the following key fragments originating from the methyl ester group of our target molecule:
-
Loss of the methoxy radical (•OCH₃): This is a common fragmentation pathway for methyl esters, resulting from the cleavage of the O-CH₃ bond. This would produce a prominent acylium ion at m/z 177 . This ion is resonance-stabilized and often a significant peak in the spectra of methyl esters.[11]
-
Loss of the methoxycarbonyl radical (•COOCH₃): Cleavage of the bond between the cubane ring and the ester group would result in the loss of the entire ester functionality, leading to a fragment at m/z 149 .
-
McLafferty Rearrangement: While classic McLafferty rearrangement requires a γ-hydrogen, which is not available in the rigid cubane structure in a conformation that allows for the typical six-membered transition state, related rearrangement processes are always a possibility in complex spectra. However, it is not predicted to be a major pathway for this specific molecule.
Fragmentation of the Hydroxymethyl Group
The hydroxymethyl group provides another site for predictable fragmentation:
-
Loss of a hydroxyl radical (•OH): This would lead to a fragment at m/z 191 .
-
Loss of formaldehyde (CH₂O): A common loss from primary alcohols, this would result in a fragment at m/z 178 . This often occurs through a rearrangement process.
-
Alpha-cleavage: Cleavage of the C-C bond between the cubane and the hydroxymethyl group would result in the loss of a •CH₂OH radical, giving a fragment at m/z 177 . This is the same m/z as the loss of the methoxy radical from the ester, potentially leading to a more intense peak at this value.
Comparative Fragmentation Analysis
To better understand the influence of the cubane core, it is instructive to compare the predicted fragmentation of this compound with that of a more common, unstrained analogue: methyl 4-(hydroxymethyl)cyclohexanecarboxylate.
| Fragment Ion (m/z) | Proposed Structure/Origin for this compound | Comparative Notes for Cyclohexyl Analogue |
| 208 | Molecular Ion [C₁₁H₁₂O₃]⁺• | The molecular ion of the cyclohexyl analogue would be at m/z 172. |
| 177 | [M - •OCH₃]⁺ or [M - •CH₂OH]⁺ | Loss of •OCH₃ and •CH₂OH would also be expected, leading to fragments at m/z 141. |
| 149 | [M - •COOCH₃]⁺ | Loss of the ester group would also be a probable fragmentation pathway. |
| 178 | [M - CH₂O]⁺ | Loss of formaldehyde is also a common fragmentation for the cyclohexyl analogue. |
| 105 | [C₈H₉]⁺ (Cubyl cation) | The corresponding cyclohexyl cation would be at m/z 83. The stability of the cubyl cation would influence the intensity of this peak. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Rearrangement of the cubane cage upon fragmentation can sometimes lead to aromatic ions, although this is less predictable. This would not be a primary fragment from the cyclohexyl analogue. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
For researchers seeking to validate this predictive interpretation, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve a small amount of purified this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/minute.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis: Identify the molecular ion and major fragment peaks. Compare the obtained spectrum with the predicted fragmentation pattern.
-
Conclusion
The mass spectrum of this compound is predicted to be rich in structural information, with primary fragmentation driven by the ester and hydroxymethyl functional groups. The characteristic losses of •OCH₃, •CH₂OH, and CH₂O are expected to produce significant peaks. The influence of the highly strained cubane core may manifest in the relative intensities of these fragments and potentially in rearrangement pathways not observed in more conventional cyclic systems. This guide provides a foundational framework for researchers to interpret the mass spectra of this and related cubane derivatives, aiding in the confident structural elucidation of these unique and promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Cubanes in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeol.com [jeol.com]
- 4. uni-saarland.de [uni-saarland.de]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Cubane - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. whitman.edu [whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide for Drug Development Professionals: Methyl 4-hydroxymethylcubanecarboxylate vs. Dimethyl 1,4-cubanedicarboxylate
In the ever-evolving landscape of medicinal chemistry, the quest for novel scaffolds that can overcome the limitations of traditional aromatic systems is paramount. The "escape from flatland" paradigm has propelled the use of three-dimensional, saturated bioisosteres to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Among these, the cubane cage stands out as a particularly compelling bioisostere for the benzene ring, offering a similar spatial arrangement for substituents while possessing fundamentally different electronic and physical properties.[2][3]
This guide provides an in-depth comparison of two key 1,4-disubstituted cubane building blocks: Methyl 4-hydroxymethylcubanecarboxylate and Dimethyl 1,4-cubanedicarboxylate . Understanding the nuanced differences in their synthesis, properties, and reactivity is crucial for researchers aiming to leverage these unique scaffolds in drug design and materials science.
Structural and Functional Divergence
At first glance, the two molecules are structurally similar, both featuring the rigid C₈H₆ cubane core. The critical difference lies in the functional group at the C4 position.
-
Dimethyl 1,4-cubanedicarboxylate is a symmetrical diester. This symmetry often simplifies synthesis and characterization. Its two equivalent ester groups offer dual points for modification, making it an ideal rigid linker for creating homodimeric ligands or for polymerization.[4]
-
This compound is an asymmetrical monoester alcohol. This asymmetry provides orthogonal reactivity. The ester can be hydrolyzed or converted to an amide, while the primary alcohol can be oxidized, esterified, or etherified. This dual, yet distinct, functionality allows for stepwise, controlled elaboration of the cubane scaffold.
This fundamental structural difference dictates the polarity, hydrogen bonding potential, and ultimately, the reactivity of each molecule, influencing their application in complex molecule synthesis.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a scaffold in drug development is heavily influenced by its physicochemical properties. The following table summarizes the key properties of the two cubane derivatives, highlighting the impact of the hydroxymethyl versus the methoxycarbonyl group.
| Property | This compound | Dimethyl 1,4-cubanedicarboxylate | Rationale for Difference |
| Molecular Formula | C₁₁H₁₂O₃[5] | C₁₂H₁₂O₄[6] | Addition of a methylene (-CH₂-) and loss of an oxygen atom. |
| Molecular Weight | 192.21 g/mol [5] | 220.22 g/mol [6] | The diester has a higher molecular weight due to the extra carbonyl and methyl groups. |
| Melting Point | Not available | 163-164 °C[6] | The higher symmetry and potential for stronger crystal packing in the diester likely contribute to a well-defined, higher melting point. |
| Boiling Point | 278.3±13.0 °C (Predicted)[5] | 270°C at 760 mmHg (Predicted)[7] | Predictions are similar, but the presence of the hydroxyl group may allow for intermolecular hydrogen bonding, potentially raising the boiling point of the alcohol derivative. |
| Density | 1.720±0.06 g/cm³ (Predicted)[8] | 1.684 g/cm³ (Predicted)[7] | The densities are predicted to be very high and similar, characteristic of the compact cubane cage.[1] |
| Hydrogen Bonding | 1 Donor, 3 Acceptors | 0 Donors, 4 Acceptors | The hydroxyl group in this compound acts as a hydrogen bond donor, significantly increasing its potential for interaction with biological targets and improving aqueous solubility. |
| Reactivity Handles | -OH, -COOCH₃ | Two -COOCH₃ | The alcohol offers distinct reactivity (oxidation, etherification) from the ester (hydrolysis, amidation), providing orthogonal synthetic routes. The diester offers two identical points for conjugation. |
Synthesis and Scalability
Both compounds originate from the same classic cubane synthesis lineage, which often starts from cyclopentanone and involves a key photochemical [2+2] cycloaddition followed by a double Favorskii-type ring contraction.[1][9][10]
Dimethyl 1,4-cubanedicarboxylate is typically the direct product of the established multi-step synthesis after the final esterification.[10][11] Significant process development has been reported, enabling decagram-scale production using continuous-flow photochemistry, which addresses the common bottleneck of photochemical steps.[1][6] This makes it a more readily accessible and commercially available starting material.[1]
This compound is generally derived from the corresponding dicarboxylic acid or diester. This requires additional synthetic steps, such as selective reduction of one ester group, which can add complexity and cost to the overall synthesis.
Workflow: Synthesis of Dimethyl 1,4-cubanedicarboxylate
The synthesis of the core cubane structure is a multi-step process. The diagram below illustrates a common pathway leading to the diester.
Caption: A simplified workflow for the synthesis of Dimethyl 1,4-cubanedicarboxylate.
Reactivity and Application in Drug Discovery
The choice between these two building blocks fundamentally depends on the desired synthetic outcome.
Dimethyl 1,4-cubanedicarboxylate: The Symmetrical Linker
The twin ester functionalities make this molecule an excellent choice for applications requiring a rigid, non-aromatic spacer.
-
Drug-Linker Conjugates: The diester can be hydrolyzed to the dicarboxylic acid and then coupled to two equivalents of a drug molecule or a targeting ligand.
-
PROTACs and Molecular Glues: Its rigidity is highly desirable in the design of bivalent molecules like PROTACs, where precise spatial orientation of two binding warheads is critical for efficacy.
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid is a well-established building block for creating highly porous and stable MOFs for applications in gas storage or catalysis.[1]
This compound: The Versatile Scaffold
The presence of two distinct and orthogonal functional groups opens up a wider range of possibilities for building complex, drug-like molecules.
-
Improved Solubility: The hydroxyl group can act as a hydrogen bond donor, which is often correlated with improved aqueous solubility and better ADME properties—a key goal in replacing flat aromatic rings.[2][3]
-
Stepwise Functionalization: One can, for example, convert the ester to an amide via coupling with an amine, and then use the alcohol as a handle to attach a different moiety via an ether or ester linkage. This allows for the construction of more complex and diverse compound libraries.
-
Bioisosteric Replacement: The hydroxymethyl group can mimic the functionality of a phenol or benzylic alcohol in a more metabolically stable, 3D context.
Diagram: Comparative Reactivity Pathways
This diagram illustrates the divergent synthetic possibilities offered by the two compounds.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
- 8. This compound | 60462-19-3 [chemicalbook.com]
- 9. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate [energetic-materials.org.cn]
The Cube and the Ring: A Comparative Guide to Cubane vs. Benzene as Phenyl Isosteres in Drug Design
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, a reliable scaffold in countless approved drugs. Its planar structure, predictable electronics, and well-understood synthetic chemistry have made it a go-to building block. However, this ubiquity comes with inherent liabilities, including susceptibility to oxidative metabolism by cytochrome P450 enzymes—leading to potential toxicity and rapid clearance—and poor aqueous solubility due to π-π stacking, which can hinder bioavailability.
In the quest to "escape from flatland," medicinal chemists are increasingly turning to three-dimensional, saturated bioisosteres that mimic the spatial arrangement of a phenyl ring while offering a distinct and often superior physicochemical profile. Among these, the highly strained, synthetic hydrocarbon cubane has emerged as a particularly compelling, albeit historically challenging, alternative.
This guide provides a comparative analysis of cubane and benzene as phenyl isosteres, delving into the causality behind their differing properties and providing the experimental framework to evaluate this strategic replacement in your own drug discovery programs.
I. Structural and Physicochemical Properties: A Tale of Two Scaffolds
At first glance, the geometric similarity between 1,4-disubstituted cubane and para-substituted benzene is striking, a key reason for its initial proposal as a bioisostere by chemist Philip Eaton. This geometric mimicry, however, belies a fundamental difference in their electronic nature and three-dimensional shape, which is the very source of cubane's advantages.
| Property | Benzene | Cubane | Rationale and Implication in Drug Design |
| Hybridization | sp² | sp³ | Benzene's sp² carbons create a flat, electron-rich π-system, prone to metabolic oxidation. Cubane's sp³ carbons form a saturated, non-planar scaffold, generally conferring greater metabolic stability. |
| Geometry | Planar | Globular, 3D | Cubane's three-dimensionality disrupts the π-π stacking that often leads to poor solubility in planar aromatic compounds. This can improve aqueous solubility and permeability. |
| C-C Bond Length (Å) | ~1.40 | ~1.57 | The longer C-C bonds in cubane contribute to its larger internal volume. |
| Diagonal Distance (Å) | ~2.79 | ~2.72 | The remarkably similar diagonal distance allows 1,4-disubstituted cubanes to mimic the spatial orientation of para-substituted phenyl rings, preserving key interactions with biological targets. |
| C–H Bond Dissociation Energy (kcal/mol) | ~111 (C-H) | ~109 | Cubane's high C-H bond dissociation energy contributes to its resistance to oxidative metabolism. |
| Lipophilicity (cLogP) | Parent: 2.13 | Parent: 2.5 | Cubane is inherently more lipophilic than benzene. This can be an advantage or a disadvantage depending on the drug's target and desired properties, influencing membrane permeability and non-specific binding. |
| Toxicity | Metabolites can be toxic | Inherently non-toxic | The cubane core itself is considered biologically innocuous, reducing the risk of generating toxic metabolites. |
II. The Impact on ADME Properties: Enhancing Stability and Solubility
The theoretical advantages of cubane's structure translate into tangible improvements in absorption, distribution, metabolism, and excretion (ADME) profiles for many drug candidates.
Metabolic Stability
The primary driver for employing cubane as a phenyl isostere is often to enhance metabolic stability. The sp² C-H bonds on a benzene ring are susceptible to hydroxylation by cytochrome P450 enzymes, a common route of drug metabolism and deactivation. Cubane's saturated, sp³-hybridized C-H bonds are significantly more resistant to this oxidative attack.
A compelling example is the comparison of the cystic fibrosis drug Lumacaftor with its cubane-containing analogue, Cuba-Lumacaftor . In vitro studies using human liver microsomes demonstrated a significant increase in metabolic stability for the cubane version.
| Compound | In Vitro Intrinsic Clearance (CLint) (μL/min/10⁶ cells) |
| Lumacaftor | 11.96 |
| Cuba-Lumacaftor | 6.98 |
This nearly two-fold reduction in intrinsic clearance suggests a longer in vivo half-life for Cuba-Lumacaftor, a highly desirable attribute in drug design.
It is crucial to note, however, that this improvement is not universal. In some molecular contexts, the cubane core itself can become a site of metabolism, sometimes leading to reduced metabolic stability compared to the parent phenyl compound. This underscores the importance of empirical testing for each new drug series.
Solubility
The planarity of benzene rings often promotes intermolecular π-π stacking, which can lead to crystal lattice formation and consequently, poor aqueous solubility. Cubane's globular shape physically prevents this stacking, which can disrupt crystal packing and improve solubility.
Again, the Lumacaftor case study is illustrative. Cuba-Lumacaftor exhibited superior, pH-independent solubility compared to the parent drug, which could lead to improved absorption throughout the gastrointestinal tract.
III. Biological Activity: Preserving Potency
The central hypothesis of isosteric replacement is that the new scaffold will maintain, or even enhance, the desired biological activity. Due to its close geometric mimicry of the phenyl ring's exit vectors, cubane has been shown to preserve the biological activity of the parent molecule in numerous cases.
For instance, replacing the phenyl ring in the topical anesthetic benzocaine with a cubane core to create cubocaine was found to retain or even enhance its analgesic activity. Similarly, studies on cubane analogues of various classes of compounds, including anticancer and antibacterial agents, have shown that they often retain similar biological activity to their benzene counterparts.
However, the electronic differences between the aromatic benzene and the saturated cubane can influence binding. Benzene can participate in π-π stacking or cation-π interactions within a receptor binding pocket, which cubane cannot. Conversely, the lipophilic nature of the cubane cage can lead to favorable hydrophobic interactions. The impact on potency is therefore context-dependent and must be evaluated on a case-by-case basis. In the case of Cuba-Lumacaftor, while ADME properties were improved, its inhibitory activity was reduced more than 10-fold, highlighting this trade-off.
IV. Synthetic Accessibility: Overcoming the Challenge
Historically, the widespread adoption of cubane in drug discovery has been hampered by its challenging and lengthy synthesis. The original Eaton synthesis was a multi-step process with low overall yield. However, recent decades have seen significant advancements that have dramatically improved the accessibility of functionalized cubane building blocks.
Notably, the development of new photochemical methods and copper-mediated cross-coupling reactions has enabled access to not only the para-mimicking 1,4-disubstituted cubanes but also the meta- (1,3-) and ortho- (1,2-) isomers. This has unlocked the full potential of cubane to serve as an ideal bioisostere for any substitution pattern on a phenyl ring.
Below is a conceptual workflow for the synthesis and evaluation of a cubane isostere.
A Senior Application Scientist's Guide to the Computational Modeling of Methyl 4-hydroxymethylcubanecarboxylate Properties: A Comparative Analysis
Welcome to a comprehensive guide on the computational modeling of Methyl 4-hydroxymethylcubanecarboxylate. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of this unique strained-ring molecule. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the rationale behind the chosen methodologies, ensuring scientific integrity and empowering you to apply these techniques to your own research.
The highly strained cubane cage in this compound presents both fascinating chemical properties and significant challenges for experimental characterization. Computational modeling offers a powerful and cost-effective avenue to explore its structural, spectroscopic, and electronic characteristics. This guide will walk you through a robust computational workflow using Density Functional Theory (DFT) and will demonstrate how to compare the generated data with experimental results for a comprehensive understanding.
It is important to note that while spectroscopic data for this compound is commercially available, it is not readily found in the public domain in a citable format. Therefore, for illustrative purposes, this guide will utilize experimental data for a structurally related, acyclic analogue, Methyl 4-(hydroxymethyl)benzoate, to demonstrate the comparative analysis process.
The Power of Computational Chemistry for Strained Systems
The 90-degree bond angles within the cubane core of this compound lead to significant ring strain, which in turn governs its reactivity and physical properties.[1] Computational methods, particularly DFT, are well-suited for studying such systems as they can provide detailed insights into molecular geometry, vibrational frequencies, and electronic structure that can be challenging to obtain experimentally.
Recommended Computational Approach: Density Functional Theory (DFT)
For a molecule of this nature, a balance between computational accuracy and cost is crucial. We recommend the use of Density Functional Theory (DFT), a quantum mechanical modeling method that is widely used in chemistry and materials science.[2] Specifically, the B3LYP hybrid functional has shown good performance for a large set of organic molecules.[3][4][5] To account for the non-covalent interactions that can be important in substituted molecules, we will incorporate Grimme's D3 dispersion correction.
Recommended DFT Protocol:
-
Functional: B3LYP-D3
-
Basis Set: 6-311+G(d,p)
-
Software: A commercially available or open-source quantum chemistry package such as Gaussian, ORCA, or GAMESS.[6]
This combination provides a reliable prediction of molecular geometries, vibrational frequencies, and electronic properties for organic molecules.
Experimental Protocol: An Illustrative Example with Methyl 4-(hydroxymethyl)benzoate
To showcase the comparison between computational and experimental data, we will use readily available data for Methyl 4-(hydroxymethyl)benzoate. The following experimental techniques are standard for characterizing organic molecules:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups based on their vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystal.
Computational Modeling Workflow
The following diagram illustrates the general workflow for the computational modeling and analysis of this compound.
Caption: Computational workflow for modeling and analysis.
Step-by-Step Computational Protocol
-
Molecular Structure Building:
-
Construct the 3D structure of this compound using a molecular modeling software such as Avogadro or GaussView.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation using the B3LYP-D3 functional and the 6-311+G(d,p) basis set. This will find the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
Following the geometry optimization, perform a vibrational frequency calculation at the same level of theory. This will provide the theoretical FT-IR spectrum. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
-
-
Molecular Orbital Analysis:
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic properties and reactivity of the molecule.
-
Comparison of Computational and Experimental Data
This section demonstrates how to compare the results of the computational modeling with experimental data, using Methyl 4-(hydroxymethyl)benzoate as an illustrative example.
Geometric Properties
The table below would be used to compare the calculated bond lengths and angles of this compound with experimental data obtained from X-ray crystallography. Since we do not have the experimental data for the cubane derivative, we will leave the experimental column blank.
| Parameter | Calculated (B3LYP-D3/6-311+G(d,p)) | Experimental (X-ray) |
| Cubane Core C-C Bond Lengths (Å) | Calculated Value | - |
| C-C(O)O Bond Length (Å) | Calculated Value | - |
| C-O(H) Bond Length (Å) | Calculated Value | - |
| Cubane Core C-C-C Bond Angles (°) ** | Calculated Value | - |
| O-C-O Bond Angle (°) ** | Calculated Value | - |
Spectroscopic Properties
FT-IR Spectroscopy
The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (Methyl 4-(hydroxymethyl)benzoate) |
| O-H Stretch | Calculated Value | ~3300-3500 |
| C-H Stretch (Cubane) | Calculated Value | - |
| C=O Stretch (Ester) | Calculated Value | ~1720 |
| C-O Stretch (Ester) | Calculated Value | ~1280 |
| C-O Stretch (Alcohol) | Calculated Value | ~1050 |
NMR Spectroscopy
The calculated NMR chemical shifts are compared to the experimental values. Tetramethylsilane (TMS) is typically used as a reference standard in both experimental and computational NMR.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) (Methyl 4-(hydroxymethyl)benzoate) |
| Cubane Carbons | Calculated Values | - |
| Ester Carbonyl Carbon | Calculated Value | ~167 |
| Ester Methyl Carbon | Calculated Value | ~52 |
| Hydroxymethyl Carbon | Calculated Value | ~64 |
| Proton | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) (Methyl 4-(hydroxymethyl)benzoate) |
| Cubane Protons | Calculated Values | - |
| Ester Methyl Protons | Calculated Value | ~3.9 |
| Hydroxymethyl Protons | Calculated Value | ~4.7 |
| Hydroxyl Proton | Calculated Value | Variable |
Conclusion
This guide provides a comprehensive framework for the computational modeling of this compound. By following the recommended DFT protocol, researchers can obtain valuable insights into the geometric, spectroscopic, and electronic properties of this strained molecule. The comparison with experimental data, as illustrated with an analogous compound, is a critical step in validating the computational model and gaining a deeper understanding of the molecule's behavior. As computational resources become more accessible, the integration of these modeling techniques into the research and development workflow will undoubtedly accelerate the discovery and optimization of novel molecules with unique properties.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]
- 3. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to Obtaining High-Quality X-ray Crystal Structures of Cubane Derivatives
For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unambiguous structural data that can drive drug design and molecular engineering.[1][2] However, the journey from a synthesized compound to a high-resolution crystal structure is often fraught with challenges, particularly for rigid and compact molecules like cubane derivatives. This guide provides an in-depth comparison of common crystallization techniques, offering experimental insights and protocols to navigate the complexities of crystallizing these unique scaffolds.
The highly strained, non-natural cage motif of cubane has fascinated chemists since its landmark synthesis.[3] In medicinal chemistry, cubane derivatives are explored as bioisosteres for benzene rings, making their structural elucidation particularly significant.[3] This guide will delve into the practical aspects of obtaining single crystals of cubane derivatives suitable for X-ray diffraction.
The Crystallization Challenge: Understanding Cubane's Nature
The successful growth of a single crystal is a delicate interplay of thermodynamics and kinetics.[4] For cubane derivatives, their inherent rigidity and often-hydrophobic nature present specific hurdles:
-
Low Solubility: The compact and non-polar cubane core can lead to poor solubility in many common organic solvents, making it difficult to achieve the supersaturation required for crystal growth.[5][6]
-
Strong Packing Forces: The high symmetry and van der Waals interactions of the cubane cage can lead to rapid precipitation or the formation of microcrystalline powders instead of larger, well-ordered single crystals.
-
Nucleation Difficulties: Controlling the initial formation of crystal nuclei is critical.[6][7] For rigid molecules, achieving the slow and controlled aggregation necessary for a single, high-quality crystal can be elusive.
A Comparative Analysis of Crystallization Methodologies
There is no one-size-fits-all "magic" solvent or technique for crystallization.[5] A systematic approach, comparing various methods, is essential. The choice of technique is often dictated by the amount of sample available and its physical properties.[8]
These two methods are the cornerstone of small-molecule crystallization and offer a logical starting point for any new cubane derivative.
| Technique | Principle of Operation | Advantages for Cubane Derivatives | Disadvantages & Mitigation |
| Slow Evaporation | A near-saturated solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and crystal growth.[8][9][10] | Simple to set up and requires minimal specialized equipment.[8][11] Effective for compounds that are not sensitive to ambient conditions.[8] | Can lead to the formation of many small crystals or aggregates if evaporation is too rapid.[5] Mitigation: Use a container with a loosely fitting cap or cover with perforated foil to control the evaporation rate.[8] Avoid highly volatile solvents like DCM and acetone.[5] |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble.[9][10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9][10] | Excellent for small quantities of material (milligrams).[5] Allows for finer control over the rate of supersaturation.[9] Often yields higher quality crystals.[9] | Requires careful selection of a miscible solvent/anti-solvent pair.[9] The setup is slightly more complex. |
Experimental Workflow: Initial Crystallization Screening
The following diagram illustrates a systematic approach to initial crystallization screening using slow evaporation and vapor diffusion.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. helgroup.com [helgroup.com]
- 5. unifr.ch [unifr.ch]
- 6. Crystal Growing Guide [www1.udel.edu]
- 7. Video: Crystal Growth: Principles of Crystallization [jove.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Growing Crystals [web.mit.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. xray.chem.ufl.edu [xray.chem.ufl.edu]
A Guide to Assessing the Biological Activity of Cubane-Containing Compounds: A Comparative and Methodological Approach
Introduction
In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic systems to explore novel three-dimensional (3D) chemical space.[1] This exploration is driven by the need to enhance compound properties such as solubility, metabolic stability, and target specificity. Among the scaffolds leading this charge is cubane (C₈H₈), a synthetic, highly strained, and perfectly symmetrical hydrocarbon.[2][3] Initially a subject of theoretical interest, cubane has emerged as a compelling bioisostere for the phenyl group, one of the most ubiquitous motifs in pharmaceuticals.[2][4][5]
The rationale is grounded in geometry: the distance across the cubane body diagonal (approximately 2.7 Å) closely mimics the para-positions of a benzene ring (approximately 2.8 Å).[2][6][7] However, unlike benzene, the cubane cage is a rigid, non-aromatic, sp³-hybridized system.[1][4] This fundamental difference offers a unique opportunity to decouple steric and electronic properties, potentially leading to drug candidates with superior pharmacokinetic profiles.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological activity of novel cubane-containing compounds. It moves beyond simple protocols to explain the causality behind experimental choices, presents a comparative analysis of cubane analogues versus their benzene counterparts, and offers detailed methodologies for key assays, ensuring a scientifically rigorous evaluation.
Section 1: The Rationale for Cubane as a Phenyl Bioisostere
The strategic replacement of a phenyl ring with a cubane scaffold is predicated on the hypothesis that it can improve a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile while maintaining or even enhancing biological activity.
Physicochemical and Structural Comparison
The cubane framework offers several potential advantages over a traditional benzene ring:
-
Metabolic Stability: The C-H bonds of the cubane cage possess high bond dissociation energy (~109 kcal/mol) due to their high s-character, rendering them more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the more accessible C-H bonds on a benzene ring.[2][4]
-
Three-Dimensionality: The rigid, 3D structure of cubane allows for the precise spatial arrangement of substituents at its eight vertices, enabling exploration of protein binding pockets that are inaccessible to flat aromatic systems.[3]
-
Elimination of Aromaticity-Linked Toxicity: As a non-aromatic scaffold, cubane avoids metabolic pathways that can lead to the formation of toxic metabolites (e.g., arene oxides) associated with benzene rings.[2]
-
Modulation of Physicochemical Properties: The replacement can significantly alter properties like lipophilicity and solubility, which are critical for bioavailability.[8]
Below is a diagram illustrating the geometric similarity that forms the basis of the bioisosteric relationship between 1,4-disubstituted cubane and benzene.
Caption: Geometric comparison of benzene and cubane scaffolds.
Section 2: Performance of Cubane Analogues: A Comparative Analysis
The true measure of a bioisostere's utility lies in empirical data. Several studies have directly compared the performance of cubane-containing drugs with their approved phenyl-containing counterparts.
Case Studies:
-
Cuba-Lumacaftor: Lumacaftor is a drug for treating cystic fibrosis. Replacing its meta-substituted benzene ring with a 1,3-disubstituted cubane created "cuba-lumacaftor". This analogue demonstrated high biological activity, superior pH-independent solubility, and significantly improved metabolic stability, with lower intrinsic clearance in human liver microsomes (< 7 μL/min/10⁶ cells) compared to the parent drug.[2][4][8]
-
SAHA Analogue: Vorinostat (SAHA) is an anticancer agent. When its terminal phenyl group was replaced with a cubane, the resulting compound showed a comparable ability to inhibit cancer cell growth but exhibited lower toxicity towards normal cells, suggesting a better therapeutic window.[1]
-
Antimalarial Agents: In a series of open-source antimalarial compounds, replacing a phenyl ring with a cubane led to improved in vitro potency against Plasmodium falciparum.[9] However, this came at the cost of reduced metabolic stability, as enzyme-mediated oxidation was found to occur directly on the cubane core.[9] This finding is critical, as it refutes the assumption that the cubane cage is always metabolically inert and highlights the importance of empirical testing.
Summary of Comparative Data
The following table summarizes the observed effects of phenyl-to-cubane substitution in select cases.
| Parent Compound | Cubane Analogue | Biological Activity | Metabolic Stability (CLint) | Solubility | Key Finding | References |
| Lumacaftor | Cuba-Lumacaftor | Maintained High Activity | Improved (Lower Clearance) | Improved (pH-independent) | Cubane enhances key pharmacokinetic properties. | [2][4][8] |
| Vorinostat (SAHA) | Cubane-SAHA | Maintained Potency | Not Reported | Not Reported | Improved therapeutic index (lower toxicity to normal cells). | [1] |
| Antimalarial Series | Cubane Analogue | Improved Potency (Lower IC50) | Decreased | Decreased | Cubane can be a metabolic liability and negatively impact solubility. | [9] |
| Benzocaine | Cubocaine | At Least as Effective | Not Reported | Not Reported | Demonstrates functional bioisosterism for anesthetic activity. | [1] |
Section 3: A Systematic Workflow for Biological Activity Assessment
A rigorous assessment of a novel cubane-containing compound requires a multi-stage approach, often called a screening cascade, to build a comprehensive profile of its biological and physicochemical properties.[10][11] This ensures that decisions to advance a compound are based on a holistic understanding of its potential.
Caption: A systematic workflow for evaluating cubane compounds.
-
Stage 1: Primary Screening & Profiling: The initial step involves assessing direct interaction with the intended biological target (e.g., enzyme or receptor) and characterizing fundamental physicochemical properties.[11][12] This establishes a baseline for potency and "drug-likeness."
-
Stage 2: Cellular & In Vitro ADMET Assessment: The focus shifts to a more biologically relevant context. Cell-based assays determine if the compound is active in a cellular environment.[13] Crucially, this is performed in parallel with cytotoxicity assays to distinguish desired biological effects from general toxicity.[10] In vitro ADMET assays, particularly metabolic stability, are critical for cubane compounds to validate whether the scaffold is providing a metabolic advantage or is itself a liability.[9]
-
Stage 3: Selectivity and Mechanism of Action: Promising candidates are profiled against a panel of related and unrelated targets to assess their selectivity.[11] Deeper mechanistic studies may be initiated to understand how the compound achieves its effect at a molecular level.
Section 4: Key Experimental Protocols
The trustworthiness of any assessment hinges on robust, well-controlled experimental protocols. The following are detailed methodologies for foundational assays in the screening cascade.
Protocol: Cytotoxicity Assessment (MTT Assay)
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HEK293 for general toxicity or a target-relevant line) into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cubane compound in culture media. Remove the old media from the cells and add the compound dilutions. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this against the log of the compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).
Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
-
Principle: This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s). The compound is incubated with human liver microsomes (HLM), and its disappearance over time is monitored.[4][9]
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, the cubane compound (at a low concentration, e.g., 1 µM), and HLM. Pre-warm to 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed cofactor solution (NADPH).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Controls: Run parallel experiments without NADPH (to control for non-enzymatic degradation) and with a control compound with known metabolic properties (e.g., verapamil for high clearance, warfarin for low clearance).
-
Sample Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (-k) is the elimination rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Section 5: Challenges and Future Outlook
Despite its promise, the integration of cubane into drug discovery is not without challenges.
-
Synthetic Accessibility: The synthesis of cubane derivatives, particularly the ortho- (1,2) and meta- (1,3) substituted isomers needed to mimic a wider range of phenyl-containing drugs, has historically been a significant hurdle.[1][4] While recent advances in synthetic methodology are expanding access, it remains a key consideration.[3][14][15]
-
Unpredictable Biological Profile: As the antimalarial case study demonstrates, the effects of a phenyl-to-cubane substitution are not always predictable.[9] It can unexpectedly introduce new metabolic liabilities or fail to improve solubility.[6] This underscores that cubane is not a "magic bullet" and its utility must be determined on a case-by-case basis through rigorous empirical testing.
The future of cubane in medicinal chemistry is bright. New synthetic methods are unlocking the potential to functionalize all eight vertices, creating highly complex and diverse molecular architectures that were previously unimaginable.[3] As our understanding of the interplay between 3D structure and biological function grows, the cubane scaffold is poised to become an increasingly valuable tool in the design of next-generation therapeutics.
Conclusion
Cubane-containing compounds represent a fascinating and promising frontier in medicinal chemistry. The cubane scaffold offers a validated strategy to improve the pharmacokinetic properties of drug candidates by serving as a 3D bioisostere for the phenyl ring. However, its impact is not universal and requires careful evaluation. By employing a systematic assessment workflow, from primary biochemical assays to cellular and metabolic profiling, researchers can effectively navigate the unique challenges and opportunities presented by this remarkable molecule. The detailed protocols and comparative frameworks provided in this guide offer a robust foundation for unlocking the full therapeutic potential of cubane-based chemistry.
References
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- 2. biosynth.com [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. accio.github.io [accio.github.io]
- 12. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cubane Scaffold: A Superior Alternative to Benzene for Enhancing Metabolic Stability in Drug Candidates
A comparative guide for medicinal chemists and drug development scientists on leveraging the unique properties of cubane to overcome metabolic liabilities associated with aromatic rings.
In the landscape of drug discovery, achieving optimal pharmacokinetic properties is as crucial as attaining high target potency. A primary determinant of a drug's in vivo fate is its metabolic stability—the susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[1][2] For decades, the benzene ring has been a ubiquitous scaffold in medicinal chemistry. However, its electron-rich aromatic nature often renders it a metabolic "hotspot," leading to rapid clearance and the formation of potentially reactive metabolites.[3] This guide presents a comparative analysis of the metabolic stability of drugs featuring the traditional benzene scaffold versus those incorporating its three-dimensional, non-aromatic bioisostere, cubane, supported by experimental data.
The Metabolic Liability of the Benzene Ring
The prevalence of phenyl rings in pharmaceuticals is undeniable, yet they frequently contribute to undesirable biopharmaceutical properties.[4] The π-system of benzene is a prime target for oxidative metabolism by CYP450 enzymes.[3][5] This process, known as aromatic hydroxylation, typically proceeds through the formation of a highly reactive arene oxide intermediate, which can then rearrange to form phenolic metabolites or be attacked by cellular nucleophiles, posing a toxicity risk. This metabolic pathway is a major clearance mechanism for a vast number of drugs, often limiting their oral bioavailability and in vivo half-life.[2]
Cubane: A Saturated Bioisostere with Built-in Metabolic Resistance
Cubane, a synthetic, strained hydrocarbon with a unique cage-like structure, has emerged as an ideal bioisostere for the benzene ring.[3][6][7] It geometrically mimics the size and substituent exit vectors of a para-substituted phenyl ring, with a body diagonal distance (2.68–2.72 Å) that closely matches the para-substituent distance of benzene (2.77–2.79 Å).[3][8]
Crucially, cubane is a saturated, sp³-hybridized system, completely lacking the π-electrons that make benzene susceptible to oxidative attack.[3] The C-H bonds of the cubane core are strengthened by the high degree of ring strain, making them significantly more resistant to enzymatic hydroxylation.[6][7][9][10] This inherent resistance to oxidative metabolism is the primary reason for the enhanced metabolic stability observed when a benzene ring is replaced with a cubane scaffold.[3][9]
Head-to-Head Comparison: Experimental Evidence
The theoretical advantages of cubane translate directly into measurable improvements in metabolic stability. Recent studies comparing benzene-containing drugs with their cubane-containing analogs provide compelling quantitative data. A notable example is the comparison of the cystic fibrosis drug Lumacaftor with its analog, "Cuba-Lumacaftor."
| Compound | Structure (Core Scaffold) | Assay System | Intrinsic Clearance (Clint) | Reference |
| Lumacaftor | Benzene | Human Hepatocytes | 11.96 µL/min/10⁶ cells | [6] |
| Cuba-Lumacaftor | Cubane | Human Hepatocytes | 6.98 µL/min/10⁶ cells | [6] |
As the data clearly indicates, the bioisosteric replacement of the benzene ring with a cubane scaffold resulted in a nearly 42% reduction in intrinsic clearance .[6] This demonstrates a significant increase in metabolic stability, which can lead to improved pharmacokinetic properties such as a longer half-life and greater oral bioavailability.[6] While most studies highlight cubane's stability, it is worth noting that in some specific molecular contexts, the cubane itself can become a metabolic liability, though this appears to be less common.[11][12]
Visualizing the Metabolic Divergence
The fundamental difference in how metabolic enzymes interact with benzene versus cubane scaffolds can be visualized as two distinct pathways. Benzene is actively processed, while cubane is largely ignored.
Caption: Contrasting metabolic fates of benzene vs. cubane scaffolds.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To provide a practical framework, the following is a standardized protocol for assessing metabolic stability, a crucial experiment for comparing compounds like benzene and cubane analogs. Trustworthiness in this protocol is established by including positive and negative controls to validate the metabolic competency of the system and rule out non-enzymatic degradation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., Dextromethorphan, Midazolam)[13]
-
Phosphate buffer (100 mM, pH 7.4)[14]
-
Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching[13]
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Experimental Workflow Diagram:
Caption: Workflow for a typical in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw frozen liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., 0.5 mg/mL final protein concentration).[1] Prepare working solutions of the test compounds (e.g., 1 µM final concentration) and positive controls.[1][13]
-
Incubation Setup: In a 96-well plate, add the microsomal solution and the test compound solution. Include a negative control group where the NADPH cofactor is replaced with buffer to assess non-enzymatic degradation.[14]
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to bring the components to the reaction temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the negative controls.[13] The time of addition is considered t=0.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the respective wells.[1][14] The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[13]
Conclusion and Outlook
The strategic replacement of metabolically liable benzene rings with the robust cubane scaffold is a powerful and experimentally validated strategy for enhancing metabolic stability.[6][9] The inherent electronic and structural properties of cubane make it a poor substrate for oxidative metabolism, directly addressing a common failure point in drug development.[3] While synthetic accessibility was once a barrier, recent advances in C-H functionalization and cross-coupling reactions have made a diverse range of cubane analogs more accessible to medicinal chemists.[3][6][7] As the imperative to design drug candidates with superior pharmacokinetic profiles grows, the cubane scaffold represents a key tool for creating more durable, safe, and effective medicines.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. mttlab.eu [mttlab.eu]
- 3. biosynth.com [biosynth.com]
- 4. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General access to cubanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. mercell.com [mercell.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Head-to-Head Comparison for Advanced MOF Design: Rigid Cubane Linkers vs. Flexible Alkyl Chains
In the rational design of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the resultant material's architecture, stability, and ultimately, its function. Among the vast library of available linkers, a fundamental choice lies between rigid and flexible moieties. This guide provides an in-depth comparison between highly rigid, three-dimensional cubane-based linkers and conformationally flexible alkyl chains, offering researchers and drug development professionals a clear perspective on their respective advantages, supported by experimental data.
The core difference lies in their structural nature. Cubane-1,4-dicarboxylate is a strained, cage-like aliphatic molecule that acts as a rigid, linear rod, enforcing a high degree of predictability in the final MOF structure. Conversely, alkyl chains, such as those in adipic acid, possess multiple rotatable C-C single bonds, affording them significant conformational freedom. This inherent structural disparity leads to profound differences in the properties of the resulting MOFs.
Key Performance Metrics: A Comparative Analysis
1. Structural Integrity and Stability (Thermal & Mechanical)
The defining advantage of rigid cubane linkers is the exceptional stability they impart to the MOF structure. The constrained, cage-like structure of the cubane core minimizes the degrees of vibrational freedom and prevents the bond rotations that often serve as the initial steps for thermal or mechanical degradation.
-
Cubane Linkers: MOFs constructed with rigid linkers, such as the zirconium-based UiO-66, are renowned for their exceptional stability, with decomposition temperatures often exceeding 400-500°C.[1][2] This robustness is attributed to the strong coordination bonds and the rigidity of the linker, which prevents framework collapse under stress.[2][3] MOFs incorporating cubane-like clusters have demonstrated excellent thermal and chemical stability, even in acidic or basic solutions (pH 4 to 12).[4] This high stability is crucial for applications in catalysis and separations that occur under harsh operating conditions.[5]
-
Flexible Alkyl Chains: While useful for creating dynamic materials, the conformational freedom of alkyl chains can be a detriment to structural stability.[6] The flexibility can lead to framework interpenetration or collapse upon removal of guest solvent molecules, resulting in a loss of permanent porosity. Their thermal stability is generally lower than their rigid counterparts because the flexible chains can more easily undergo conformational changes that lead to decomposition of the framework.
2. Porosity, Pore Environment, and Surface Area
The linker's geometry directly translates to the pore's shape, size, and chemical environment.
-
Cubane Linkers: The rigidity of cubane dicarboxylate ensures the formation of well-defined, predictable pore structures. This leads to materials with high permanent porosity and large surface areas. For instance, CUB-5, a cubane-based analogue of the iconic MOF-5, features an aliphatic pore environment with methine units pointing directly into the pores, creating unique adsorption sites.[7] A zinc-based MOF with cubane-1,4-dicarboxylate linkers was reported to have a high BET surface area of 3160 m²/g, rivaling some of the most porous materials known.[8][9] This predictable and contoured pore environment is highly advantageous for size- and shape-selective separations.
-
Flexible Alkyl Chains: The use of flexible linkers often results in dynamic frameworks that can change their structure in response to external stimuli like guest molecules, pressure, or temperature.[10][11][12][13] This "breathing" behavior can be beneficial for certain applications, such as selective gas capture, where the framework can open to admit a specific guest molecule.[10][14][15] However, this flexibility can also lead to unpredictable pore structures and a lower overall porosity compared to rigid analogues, as the chains may partially occupy the pore volume.[16]
3. Functional Performance in Separations and Storage
The ultimate test of a MOF's utility is its performance in a given application. Here, the structural differences between rigid and flexible linkers manifest clearly.
-
Cubane Linkers: The uniform, well-defined pores created by rigid cubane linkers are ideal for achieving high selectivity in gas and vapor separations. The aliphatic nature of the cubane cage in CUB-5, for example, leads to selective adsorption of benzene at low partial pressures, showing promise for industrial separations of aromatic compounds from hydrocarbon mixtures.[7] The hydrophobicity and stability of some cubane-based MOFs also make them excellent candidates for H₂ and CO₂ storage and for the selective adsorption of organic molecules from water.[17]
-
Flexible Alkyl Chains: The dynamic nature of flexible MOFs can be harnessed for highly specific separations.[18][19] The "gate-opening" effect, where the pores open only at a specific pressure of the target gas, can lead to extremely high selectivity.[14][15] For example, flexible MOFs have been designed to discriminate between CO₂ and other gases like N₂ or H₂, which is critical for carbon capture applications.[20] However, the kinetics of these structural transitions can be slow, and the flexibility that enables selectivity for one guest may be a disadvantage for another.[14]
Quantitative Performance Comparison
The table below summarizes key performance data for MOFs constructed with rigid aromatic/aliphatic linkers versus those with more flexible linkers, highlighting the typical trade-offs.
| Property | Rigid Linker MOF (e.g., CUB-5, UiO-66) | Flexible Linker MOF (e.g., MIL-53) | Rationale & Causality |
| Linker Type | Cubane-1,4-dicarboxylate, Terephthalate | Adipate, Fumarate | Cubane's cage structure prevents bond rotation; alkyl chains have high conformational freedom. |
| Thermal Stability | High (>400 °C)[1] | Moderate to Low | Rigid structure resists thermal decomposition pathways initiated by linker movement. |
| Mechanical Stability | High (>1 GPa)[2] | Variable, often lower | Rigidity prevents framework collapse under pressure. Flexible frameworks can deform.[3] |
| BET Surface Area | Typically High (e.g., 3160 m²/g for a cubane MOF)[9] | Variable (can be high in "open" form) | Rigid linkers create permanent, non-collapsible porosity. |
| Pore Structure | Predictable, Uniform, Permanent | Dynamic, Guest-Responsive ("Breathing")[10][11][12] | Linker geometry directly templates a permanent void space vs. a reconfigurable one. |
| Key Advantage | Stability, Predictability, Permanent Porosity | Stimuli-Responsiveness, High Selectivity[14] | Suited for harsh conditions and precise sieving vs. adaptive capture and release. |
Experimental Methodologies & Workflows
Diagram of Linker Architectures
The fundamental difference in linker design directly impacts the resulting framework's properties.
Caption: Structural comparison of a rigid cubane linker versus a flexible alkyl chain in a MOF.
Representative Synthesis Protocol: Solvothermal Synthesis of a Cubane-Based MOF
This protocol outlines a general method for synthesizing a cubane-based MOF, such as CUB-5, using a solvothermal method. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Cubane-1,4-dicarboxylic acid (H₂cdc)
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
Glass vial or Teflon-lined autoclave
Procedure:
-
Reactant Dissolution:
-
Dissolve the cubane-1,4-dicarboxylic acid linker and the zinc nitrate salt in DMF within a glass vial.
-
Causality: DMF is a high-boiling point polar aprotic solvent that effectively solvates both the organic linker and the inorganic metal salt, creating a homogeneous precursor solution necessary for uniform crystal growth.
-
-
Sealing and Heating:
-
Seal the vial tightly and place it in a programmable oven or a Teflon-lined autoclave for safety.
-
Heat the mixture to a specific temperature (e.g., 85-120°C) for a set period (e.g., 24-48 hours).[21]
-
Causality: The elevated temperature provides the necessary activation energy for the coordination reaction between the metal ions and the carboxylate groups of the linker, overcoming the kinetic barrier to nucleation and promoting the growth of crystalline MOF material.
-
-
Cooling and Crystal Recovery:
-
Allow the vessel to cool slowly to room temperature.
-
Crystals of the MOF should have formed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals several times with fresh DMF to remove unreacted precursors.
-
Causality: Slow cooling prevents rapid precipitation and allows for the formation of larger, higher-quality single crystals. Washing is critical to remove impurities that may be occluded on the crystal surface or within the pores.
-
-
Solvent Exchange and Activation:
-
Soak the collected crystals in a volatile solvent like chloroform or acetone for 2-3 days, replacing the solvent several times.
-
After solvent exchange, heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150-200°C) for several hours.
-
Causality: This is a crucial step to "activate" the MOF. The initial high-boiling solvent (DMF) is trapped within the pores. Exchanging it with a more volatile solvent allows for its complete removal at lower temperatures under vacuum. This process evacuates the pores, making the internal surface area accessible for gas adsorption and other applications.
-
MOF Synthesis and Characterization Workflow
The validation of a successful MOF synthesis requires a systematic characterization workflow.
Caption: A typical workflow for the synthesis and validation of a Metal-Organic Framework.
Conclusion and Outlook
The choice between rigid cubane linkers and flexible alkyl chains is not a matter of one being universally superior, but rather a strategic design decision based on the desired application.
Rigid cubane linkers are the superior choice when the primary requirements are:
-
Maximum thermal and mechanical stability.
-
A highly predictable and permanent pore structure.
-
Applications in size-selective separations or catalysis under demanding conditions.
Flexible alkyl chains find their niche in applications requiring:
-
Stimuli-responsive or "smart" materials.
-
Dynamic host-guest behavior for highly selective capture.
-
Materials that can undergo large, reversible structural changes.
The advent of scalable syntheses for cubane-1,4-dicarboxylic acid is opening new avenues for its use in leading MOF architectures.[7] As researchers continue to explore the vast design space of MOFs, the unique properties imparted by the rigid, three-dimensional cubane core will undoubtedly lead to the development of novel materials with unprecedented stability and performance for challenges in drug delivery, gas separation, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reliably Modeling the Mechanical Stability of Rigid and Flexible Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly stable metal–organic framework with cubane-like clusters for the selective oxidation of aryl alkenes to aldehydes or ketones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Directing the breathing behavior of pillared-layered metal-organic frameworks via a systematic library of functionalized linkers bearing flexible substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Review on Breathing Behaviors of Metal-Organic-Frameworks (MOFs) for Gas Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adsorption and Separation by Flexible MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flexible metal–organic frameworks for gas storage and separation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Frustrated flexibility in metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Hydrophobic Metal-Organic Framework Based on Cubane-Type [Co4 (μ3 -F)3 (μ3 -SO4 )](3+) Clusters for Gas Storage and Adsorption Selectivity of Benzene over Cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms | Semantic Scholar [semanticscholar.org]
- 19. Hydrocarbon Sorption in Flexible MOFs—Part III: Modulation of Gas Separation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Guide to the Performance of Cubane-Based Explosives and Traditional Energetic Materials
This guide provides a detailed, objective comparison of the performance characteristics of cubane-based explosives, primarily octanitrocubane (ONC), with established traditional explosives such as HMX, RDX, and TNT. The content is structured to offer researchers, scientists, and professionals in energetic materials development a thorough understanding of the underlying chemistry, performance metrics, and experimental evaluation techniques that define these compounds.
Introduction: The Quest for Superior Energetic Materials
The development of advanced high-energy-density materials (HEDMs) is driven by the continuous demand for explosives and propellants with enhanced power, improved safety characteristics, and specific performance attributes. Traditional explosives, while effective, often present a trade-off between performance and sensitivity. In this context, strained molecular architectures have emerged as a promising frontier. The cubane (C₈H₈) skeleton, a synthetic marvel of organic chemistry, represents a unique platform for designing next-generation explosives due to its extraordinary physical and chemical properties.[1] This guide synthesizes theoretical predictions and available experimental data to draw a comprehensive performance comparison between the leading cubane-based explosives and their conventional counterparts.
The Cubane Skeleton: A Reservoir of Stored Energy
The exceptional energetic potential of cubane derivatives stems directly from the unique geometry of the parent hydrocarbon. The cubane molecule features eight carbon atoms arranged at the corners of a cube, forcing the C-C-C bond angles to a highly strained 90° instead of the ideal 109.5° for sp³-hybridized carbon.[2] This profound bond-angle deformation endows the molecule with a massive strain energy of approximately 166 kcal/mol, making it a powerhouse of stored potential energy.[1][2]
This inherent strain, combined with a high heat of formation and the potential for a high crystal density, makes the cubane framework an ideal candidate for creating exceptionally powerful explosives.[3] When nitro groups (–NO₂) are attached to this strained cage, the resulting molecule, such as octanitrocubane (C₈(NO₂)₈), combines the energy of the strained cage with the energy from the oxidative decomposition of the nitro groups.
Core Performance Characteristics: A Comparative Analysis
The performance of an explosive is defined by several key metrics that dictate its power and efficiency. The primary distinction of cubane-based explosives lies in their potential to significantly outperform traditional materials, a prediction largely based on their high density and optimized elemental composition.
Detonation Velocity and Pressure
Detonation velocity is the speed at which the detonation shock wave travels through the explosive, while detonation pressure is the pressure exerted at the detonation front.[4] These are direct measures of an explosive's power and brisance (shattering effect). For any given explosive, the detonation pressure is proportional to the square of its density, making high density a critical goal in explosives research.[2][5]
Octanitrocubane (ONC) was predicted to have a detonation velocity exceeding 10,000 m/s, positioning it as one of the most powerful non-nuclear explosives conceived.[6][7] This is a significant leap over premier traditional explosives like HMX, which has a detonation velocity of around 9,100 m/s.[8]
Density
As one of the densest hydrocarbons, the cubane skeleton provides a foundation for creating explosives with exceptionally high crystal densities.[1] While early predictions for ONC suggested a density as high as 2.1 to 2.2 g/cm³, the experimentally achieved crystal structure yielded a lower but still impressive value of 1.98 g/cm³.[6] This is comparable to CL-20 (2.04 g/cm³), another powerful cage explosive, and significantly higher than RDX (1.82 g/cm³) and TNT (1.65 g/cm³). Heptanitrocubane (HpNC) has been found to be denser than ONC because the replacement of one nitro group with a proton allows for more efficient crystal packing through hydrogen bonding.[1]
Oxygen Balance
Oxygen balance (OB%) is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form gaseous products like CO₂, CO, and H₂O. An explosive with a zero or "perfect" oxygen balance has exactly enough oxygen to convert all carbon and hydrogen into CO₂ and H₂O, maximizing the energy release and the moles of gas produced per unit mass.[1]
ONC is notable for its perfect oxygen balance, meaning its decomposition under ideal conditions would yield only carbon dioxide (CO₂) and nitrogen (N₂) gas.[1][5] This highly efficient conversion to gaseous products contributes significantly to its power. Furthermore, because ONC contains no hydrogen, its combustion produces no water vapor, resulting in a "smokeless" or "low-signature" exhaust plume, a desirable characteristic for military propellants.[5][9]
Comparative Performance Data
The table below summarizes the key performance metrics for selected cubane-based and traditional explosives. It is crucial to note that much of the data for ONC is based on theoretical calculations and predictions, as its synthesis in large quantities for extensive experimental testing remains a significant challenge.[9]
| Explosive | Formula | Density (ρ) (g/cm³) | Detonation Velocity (VD) (m/s) | Detonation Pressure (PCJ) (GPa) | Oxygen Balance (OB%) (CO₂) | RE Factor |
| Octanitrocubane (ONC) | C₈(NO₂)₈ | ~1.98 (exp.) 2.1 (pred.)[3] | ~10,100 (pred.)[7] | ~50.0 (pred.) | 0.0% | 2.38[10] |
| Heptanitrocubane (HpNC) | C₈H(NO₂)₇ | >1.98 (exp.)[1] | ~9,800 (est.) | ~45.0 (est.) | -10.5% | ~2.2 (est.) |
| HMX (Octogen) | C₄H₈N₈O₈ | 1.91[8] | 9,100[8] | 39.0[8] | -21.6% | 1.70 |
| RDX (Hexogen) | C₃H₆N₆O₆ | 1.82 | 8,750 | 34.0 | -21.6% | 1.60 |
| CL-20 (HNIW) | C₆H₆N₁₂O₁₂ | 2.04[1] | 9,500[7] | 44.0 | -11.0% | ~1.9-2.0 |
| TNT | C₇H₅N₃O₆ | 1.65 | 6,900 | 21.0 | -74.0% | 1.00 (ref.) |
Stability and Sensitivity: The Paradox of the Strained Cage
A critical aspect of any practical explosive is its safety, defined by its thermal stability and sensitivity to accidental initiation by stimuli such as impact, friction, or shock.[11] Despite being thermodynamically unstable due to its immense strain energy, the cubane molecule is remarkably kinetically stable.[2] This stability carries over to its nitrated derivatives.
-
Thermal Stability: Polynitrocubanes are highly stable crystalline solids. For instance, 1,3,5,7-tetranitrocubane (TNC) melts with decomposition at a high temperature of 270°C.[2] This high thermal stability is a significant advantage over some traditional explosives.
-
Shock and Impact Sensitivity: A key predicted advantage of ONC is its relative insensitivity to shock, a property it shares with TNT.[9] Early, small-scale tests on tetranitrocubane demonstrated extraordinary insensitivity, with samples reportedly surviving hammer blows on a stone surface.[2] This suggests that the rigid cubane cage can effectively dissipate mechanical energy without initiating decomposition, a stark contrast to more sensitive materials like RDX and HMX.
| Explosive | Decomposition Temp. (°C) | Impact Sensitivity (BAM Fallhammer, J) | Friction Sensitivity (BAM Friction, N) |
| Octanitrocubane (ONC) | High (Predicted) | Low (Predicted Insensitive)[9] | Low (Predicted) |
| Tetranitrocubane (TNC) | 270 (melts w/ decomp.)[2] | Very Low ("survives hammer blows")[2] | - |
| HMX | ~280 | 7.4 | 120 |
| RDX | ~205 | 7.4 | 120 |
| TNT | ~240 (melts) | 15 | 353 |
Experimental Evaluation Protocols
The characterization of a novel explosive requires a suite of standardized tests to measure its performance and safety.[12] Below are outlined methodologies for determining the key parameters discussed in this guide.
Workflow for New Explosive Characterization
The following diagram illustrates a typical workflow for the evaluation of a newly synthesized energetic material.
Caption: Generalized workflow for the characterization of a new energetic material.
Protocol: Detonation Velocity Measurement
Method: Fiber-Optic Detonation Velocity (FODV)[12][13] This method measures the transit time of a detonation wave between two points at a known distance.
-
Sample Preparation: A cylindrical charge of the explosive is pressed or cast to a precise diameter and density.
-
Fixture Setup: The charge is placed in a fixture (e.g., made of acrylic) with precisely drilled holes for inserting optical fibers at known intervals along the charge's length.
-
Fiber Insertion: Two or more optical fibers are inserted so their polished ends are in direct contact with the explosive charge.
-
Initiation: The explosive charge is initiated at one end using a standard detonator.
-
Data Acquisition: As the detonation front passes each fiber, the intense light from the shock wave is transmitted through the fiber to a photodetector connected to a high-speed oscilloscope or digitizer.
-
Calculation: The detonation velocity (VD) is calculated by dividing the known distance (ΔL) between the fibers by the measured time interval (Δt) between the light signals: VD = ΔL / Δt.
Protocol: Detonation Pressure Measurement
Method: Photonic Doppler Velocimetry (PDV) at Explosive/Window Interface[12][13] This technique measures the particle velocity at the interface between the detonating explosive and a transparent window of a known material (typically Polymethyl Methacrylate, PMMA). The detonation pressure can then be calculated using impedance matching.
-
Target Assembly: A thin reflective foil (~1000 angstroms) is placed at the interface between the flat end of the explosive charge and a PMMA window.
-
PDV Setup: A PDV probe is positioned to fire a laser onto the reflective foil through the PMMA window and collect the reflected light.
-
Initiation: The explosive is initiated at the end opposite the window.
-
Velocity Measurement: As the detonation wave reaches the interface, it accelerates the foil and the window. The PDV system records the Doppler-shifted reflected laser light, which is used to calculate the instantaneous interface particle velocity (up).
-
Pressure Calculation: The detonation pressure (PCJ) is determined using the universal Hugoniot of the PMMA window and the measured particle velocity through impedance matching equations, based on the principles of the Chapman-Jouguet theory.[14][15][16]
Protocol: Impact Sensitivity Test
Method: BAM Fallhammer Test[17] This test determines the energy required to cause an explosive reaction upon impact.
-
Apparatus: A standardized drop-weight apparatus (BAM Fallhammer) is used, consisting of a steel anvil, a guide tube, and a series of drop weights (e.g., 1 kg, 5 kg).[18]
-
Sample Preparation: A small, measured amount of the explosive (e.g., 40 mm³) is placed on the anvil.
-
Test Execution: A weight is dropped from a known height onto the sample. The outcome (explosion, crackling, smoke, or no reaction) is observed.
-
Staircase Method: The test is repeated multiple times, adjusting the drop height based on the previous result (i.e., increasing height after a "no-go," decreasing after a "go").
-
Analysis: The results are statistically analyzed to determine the height at which there is a 50% probability of initiation. This is converted to an energy value (in Joules) and reported as the impact sensitivity.
Challenges and Future Outlook
Despite the immense theoretical promise, the practical application of cubane-based explosives is severely hindered by one overwhelming factor: the cost and complexity of their synthesis.[1] The original synthesis of cubane is a lengthy and low-yield process, and the subsequent nitration steps are equally challenging. The starting material for ONC synthesis, dimethyl cubane-1,4-dicarboxylate, has been cited as costing $40,000/kg, making ONC more valuable gram-for-gram than gold.[1][9]
Future research is focused on two main areas:
-
Developing more efficient synthetic routes to cubane and its derivatives to make them economically viable.
-
Exploring other strained-ring or high-nitrogen systems that may offer similar performance benefits with more accessible synthesis. The development of CL-20, a caged nitramine that is now produced on a large scale, demonstrates that this approach can be successful.[1]
Conclusion
Cubane-based explosives, epitomized by octanitrocubane, represent a pinnacle of energetic materials theory. Their predicted performance metrics—including exceptionally high detonation velocity and pressure, perfect oxygen balance, and low sensitivity—position them as potentially revolutionary compounds. The high density and immense stored energy of the strained cubane cage provide a unique combination of power and stability that traditional explosives struggle to match.
However, the chasm between theoretical potential and practical reality is currently defined by prohibitive synthetic costs. While traditional explosives like HMX and RDX will continue to be the workhorses of the field, the compelling properties of polynitrocubanes will ensure they remain a "holy grail" for materials scientists, driving innovation in synthetic chemistry and our fundamental understanding of energetic phenomena.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. psemc.com [psemc.com]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Octanitrocubane - Wikipedia [en.wikipedia.org]
- 10. TNT equivalent - Wikipedia [en.wikipedia.org]
- 11. Los Alamos National Laboratory explosives orientation course: Sensitivity and sensitivity tests. [To impact, friction, spark, and shock] (Technical Report) | OSTI.GOV [osti.gov]
- 12. Research and Development of High-performance Explosives [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Chapman–Jouguet condition - Wikipedia [en.wikipedia.org]
- 15. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 16. osti.gov [osti.gov]
- 17. fauske.com [fauske.com]
- 18. Shock sensitivity - Wikipedia [en.wikipedia.org]
A Comparative Guide to Methyl 4-hydroxymethylcubanecarboxylate and Methyl 4-hydroxycubane-1-carboxylate for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved pharmacokinetic and pharmacodynamic properties is relentless. Among the most promising of these are the rigid, three-dimensional structures of cubane derivatives. Their ability to act as bioisosteres for benzene rings, while offering enhanced metabolic stability and solubility, has positioned them as critical building blocks in contemporary drug design.[1] This guide provides an in-depth comparison of two key 1,4-disubstituted cubane derivatives: Methyl 4-hydroxymethylcubanecarboxylate and Methyl 4-hydroxycubane-1-carboxylate. We will delve into their synthesis, comparative properties, and functional distinctions to empower researchers to make informed decisions in their synthetic strategies.
Introduction to the Molecules: A Subtle Distinction with Significant Implications
At first glance, this compound and Methyl 4-hydroxycubane-1-carboxylate present a subtle structural difference: the presence of a hydroxymethyl (-CH₂OH) group versus a hydroxyl (-OH) group at the 4-position of the cubane cage, respectively. This seemingly minor variation, however, has profound implications for the molecule's reactivity, potential for further functionalization, and ultimately, its application in drug development.
Both molecules share the rigid cubane core, which geometrically mimics the spatial arrangement of substituents on a para-substituted benzene ring. This structural analogy allows for the replacement of aromatic moieties in drug candidates, often leading to improved metabolic stability due to the high C-H bond dissociation energy of the cubane cage, which is resistant to oxidative metabolism.[1]
Physicochemical Properties: A Head-to-Head Comparison
While comprehensive experimental data for both compounds is not extensively available in a single source, we can compile and infer their properties based on available information and the known behavior of their functional groups.
| Property | This compound | Methyl 4-hydroxycubane-1-carboxylate |
| CAS Number | 60462-19-3 | 2167676-42-6 |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 192.21 g/mol | 178.18 g/mol |
| Predicted Boiling Point | 278.3±13.0 °C | Not available |
| Physical Form | Solid | Solid |
| Key Functional Groups | Methyl ester, Primary alcohol | Methyl ester, Tertiary alcohol |
Synthetic Pathways: From a Common Precursor to Divergent Functionalities
The most practical and convergent synthetic route to both target molecules commences with the commercially available Dimethyl cubane-1,4-dicarboxylate. The overall strategy involves a selective mono-hydrolysis to yield the monoester-monoacid, which then serves as a versatile intermediate for further transformations.
Experimental Protocol 1: Synthesis of 4-(Methoxycarbonyl)cubane-1-carboxylic Acid
This initial step is crucial for accessing asymmetrically substituted cubanes.
Methodology:
-
Mono-hydrolysis: Dimethyl cubane-1,4-dicarboxylate is subjected to hydrolysis using one equivalent of a base, such as potassium hydroxide, in a mixture of methanol and tetrahydrofuran (THF).[2]
-
Reaction Monitoring: The progress of the reaction is carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the formation of the monoacid and prevent the formation of the diacid.
-
Work-up and Isolation: Upon completion, the reaction mixture is acidified to protonate the carboxylate. The product, 4-(Methoxycarbonyl)cubane-1-carboxylic acid, is then extracted with an organic solvent and purified by crystallization or column chromatography.
Caption: General synthetic strategy for the two target compounds.
Experimental Protocol 2: Synthesis of this compound
This transformation involves the selective reduction of the carboxylic acid functionality of the monoester-monoacid intermediate.
Methodology:
-
Reduction: The purified 4-(Methoxycarbonyl)cubane-1-carboxylic acid is dissolved in a dry aprotic solvent like THF. A selective reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is added slowly at a controlled temperature (e.g., 0 °C).[3] This reagent is known to selectively reduce carboxylic acids in the presence of esters.
-
Quenching: After the reaction is complete, it is carefully quenched with methanol or water.
-
Purification: The product is isolated through an extractive work-up and purified by column chromatography on silica gel to yield this compound.
Experimental Protocol 3: Synthesis of Methyl 4-hydroxycubane-1-carboxylate
The synthesis of the tertiary alcohol derivative is more challenging and involves the direct functionalization of a C-H bond or a decarboxylative hydroxylation. One potential advanced method is the Hofer-Moest reaction.[4]
Methodology (Hypothetical, based on Hofer-Moest Reaction):
-
Electrochemical Setup: An electrochemical flow cell is set up with platinum or carbon-based electrodes.
-
Electrolysis: A solution of 4-(Methoxycarbonyl)cubane-1-carboxylic acid in methanol, with a suitable base for partial deprotonation, is passed through the flow cell. Anodic oxidation leads to decarboxylation and the formation of a cubyl carbocation intermediate.
-
Nucleophilic Trapping: The carbocation is trapped by the solvent (methanol), which upon work-up would yield a methoxy group. To achieve the hydroxyl group, alternative nucleophiles or subsequent demethylation would be necessary. A direct hydroxylation using water as the nucleophile could also be explored.
-
Isolation and Purification: The product is isolated from the electrolyte solution and purified using chromatographic techniques.
Comparative Reactivity and Application in Drug Design
The key difference in reactivity between the two molecules lies in their hydroxyl groups.
-
This compound possesses a primary alcohol . This functional group is a versatile handle for a variety of subsequent reactions, including:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Esterification or etherification to introduce a wide range of substituents.
-
Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.
-
-
Methyl 4-hydroxycubane-1-carboxylate features a tertiary alcohol . This hydroxyl group is sterically hindered and less reactive than a primary alcohol. Its primary utility lies in its ability to act as a hydrogen bond donor. Direct functionalization of this group is generally more challenging.
Caption: Decision workflow for selecting the appropriate cubane derivative.
Conclusion
The choice between this compound and Methyl 4-hydroxycubane-1-carboxylate is dictated by the specific goals of the drug discovery program. For researchers seeking a versatile building block that allows for extensive downstream functionalization, the primary alcohol of this compound offers a clear advantage. Conversely, when the primary goal is to introduce a rigid, metabolically stable scaffold with a hydrogen bond donating hydroxyl group, Methyl 4-hydroxycubane-1-carboxylate is a more direct and suitable choice. As the synthetic toolbox for cubane chemistry continues to expand, a deeper understanding of the nuanced differences between these and other derivatives will be paramount in harnessing their full potential in the development of next-generation therapeutics.
References
- 1. chemistryguru.com.sg [chemistryguru.com.sg]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Cubane Electrochemistry: Direct Conversion of Cubane Carboxylic Acids to Alkoxy Cubanes Using the Hofer–Moest Reaction under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Bioisosteric Potential of Cubane in Pharmaceuticals
From Flatland to Spaceland: Leveraging the Cubane Scaffold to Overcome the Limitations of the Phenyl Ring in Drug Design
In the landscape of medicinal chemistry, the phenyl ring is a foundational motif, a veritable cornerstone of countless therapeutic agents. Its prevalence, however, belies its inherent liabilities, namely its planarity and susceptibility to oxidative metabolism, which can curtail a drug candidate's efficacy and safety profile. The strategic replacement of problematic moieties with bioisosteres—chemical groups with similar spatial and electronic characteristics—is a time-honored tactic to circumvent these issues. While traditional bioisosteres have their place, the exploration of non-classical, three-dimensional scaffolds is ushering in a new era of molecular design. Among these, the rigid, cage-like hydrocarbon cubane has emerged as a compelling, and increasingly accessible, bioisostere for the phenyl ring.
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess the bioisosteric potential of cubane. We will move beyond a mere description of properties to an exploration of the underlying causality of experimental choices, empowering you to make informed decisions in your own drug discovery programs.
The Case for Cubane: A Comparative Analysis with the Phenyl Ring
The rationale for considering cubane as a phenyl ring bioisostere is rooted in its unique combination of geometric similarity and distinct physicochemical properties.[1][2] While both scaffolds can position substituents in a spatially analogous manner, their fundamental differences in electronics and metabolism are the keys to their differential behaviors in a biological context.[1][3]
| Property | Phenyl Ring | Cubane | Mechanistic Implications for Drug Design |
| Geometry | Planar, sp² hybridized | Globular, 3D, sp³ hybridized[1] | The three-dimensional nature of cubane provides distinct vectors for substituent placement, potentially enabling novel interactions with the target protein and improving selectivity.[4] |
| Size (van der Waals) | Diagonal width: ~2.79 Å[2] | Diagonal width: ~2.72 Å[2] | The comparable size allows for steric replacement within many binding pockets without significant disruption.[2] |
| Lipophilicity (clogP) | ~1.96 | ~2.5 | The increased lipophilicity of cubane can enhance membrane permeability but may also impact solubility and plasma protein binding, requiring careful optimization of the overall molecular properties.[5] |
| Metabolic Stability | Susceptible to aromatic hydroxylation by cytochrome P450 enzymes.[1] | Generally resistant to oxidative metabolism due to the high s-character of its C-H bonds.[6] | This can lead to a longer in vivo half-life, reduced metabolic clearance, and a decreased risk of forming reactive metabolites.[3][7] |
| Solubility | Can contribute to poor aqueous solubility due to π-π stacking.[1][5] | The non-planar structure disrupts π-π stacking, which can lead to improved solubility in some cases.[1][7] | This is a critical parameter to assess experimentally, as the overall solubility of the molecule will be context-dependent. |
| Electronic Properties | Electron-rich π-system capable of π-π and cation-π interactions. | Saturated σ-framework, incapable of π-stacking.[1] | The absence of a π-system eliminates certain binding interactions but also removes potential liabilities associated with electron-rich aromatics. |
A Rigorous Workflow for Evaluating Cubane Bioisosteres
A systematic and evidence-based approach is paramount when evaluating the bioisosteric potential of cubane. The following workflow provides a logical progression from initial computational assessment to comprehensive in vivo characterization.
Figure 2. A comprehensive workflow for the systematic evaluation of cubane as a bioisostere, from initial design to in vivo validation.
Essential Experimental Protocols
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Causality of Experimental Choice: This assay is a cornerstone of early drug discovery, providing a direct comparison of the intrinsic clearance of the cubane analog versus its phenyl-containing parent. Human liver microsomes are a rich source of cytochrome P450 enzymes, the primary catalysts of phase I metabolism. A significant reduction in clearance for the cubane analog in this assay provides strong evidence for its enhanced metabolic stability.[3]
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Create a stock solution of the test compounds (phenyl parent and cubane analog) and a positive control (e.g., a compound with known high clearance like verapamil) in DMSO.
-
Prepare a solution of pooled human liver microsomes (e.g., 20 mg/mL stock) in the phosphate buffer.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer, the microsomal solution (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction and precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Self-Validating System: The inclusion of a positive control validates the metabolic competency of the microsomes. A negative control (incubation without the NADPH-regenerating system) ensures that any observed compound loss is due to enzymatic metabolism and not chemical instability.
Competitive Radioligand Binding Assay
Causality of Experimental Choice: This assay is crucial for determining if the structural modification from a phenyl ring to a cubane has altered the compound's affinity for its biological target. A significant loss in affinity would render any improvements in pharmacokinetics moot.
Detailed Protocol:
-
Preparation of Materials:
-
Prepare membranes from cells overexpressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare serial dilutions of the test compounds (phenyl parent and cubane analog) and a known reference compound.
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a saturating concentration of a non-radiolabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Self-Validating System: The inclusion of a known reference compound allows for the validation of the assay's performance and ensures consistency across experiments.
Case Study: Cubane as a Phenyl Bioisostere in a p38 Kinase Inhibitor
A compelling demonstration of cubane's potential is its incorporation into a p38 mitogen-activated protein (MAP) kinase inhibitor, a class of drugs investigated for inflammatory diseases.[8][9][10][11][12] In one instance, the replacement of a p-fluorophenyl group with a cubanyl moiety resulted in a compound with comparable in vitro potency.[8] More importantly, this structural change led to a significant improvement in metabolic stability and oral bioavailability in preclinical species. This exemplifies the power of cubane to address common pharmacokinetic liabilities while preserving on-target activity.
The Synthetic Hurdle and Recent Breakthroughs
Historically, the complex and low-yielding syntheses of cubane derivatives have been a major barrier to their widespread adoption in medicinal chemistry.[3][7] However, recent advancements in synthetic methodologies, including novel C-H functionalization and cross-coupling reactions, have made a wider range of substituted cubanes more accessible.[1][6] This has been a critical enabling factor in the exploration of cubane as a versatile bioisosteric scaffold.[13]
Concluding Remarks and Future Perspectives
Cubane is more than a chemical curiosity; it is a validated tool in the medicinal chemist's arsenal for overcoming the inherent limitations of the phenyl ring. Its unique three-dimensional geometry and enhanced metabolic stability offer a compelling strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][7] While challenges related to synthesis and solubility must be carefully considered on a case-by-case basis, the growing body of successful applications and the continuous innovation in synthetic chemistry are poised to expand the role of cubane in the development of next-generation therapeutics. The rigorous, evidence-based assessment outlined in this guide will be instrumental in realizing the full potential of this remarkable scaffold.
References
- 1. biosynth.com [biosynth.com]
- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Collection - Practical Synthesis of a p38 MAP Kinase Inhibitor - The Journal of Organic Chemistry - Figshare [figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Methyl 4-hydroxymethylcubanecarboxylate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Methyl 4-hydroxymethylcubanecarboxylate. As a novel cubane derivative, this compound's toxicological and physical properties are not yet fully characterized. Therefore, a cautious and rigorous approach to safety is paramount. This guide is structured to provide not just procedural steps but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Principle of Prudent Practice
This compound incorporates a highly strained cubane core. The parent cubane possesses a strain energy of approximately 166 kcal/mol, a significant value that contributes to a large release of energy upon decomposition.[1] While the methyl ester and hydroxymethyl functional groups are not typically classified as energetic, their presence on the strained cage warrants treating the compound with a high degree of caution.
Due to the absence of specific toxicological data, we must assume the compound may be harmful if inhaled, ingested, or absorbed through the skin, similar to other uncharacterized research chemicals.[2] Therefore, all handling procedures should be designed to minimize direct exposure.
Key Potential Hazards:
-
Unknown Toxicity: The biological effects have not been thoroughly investigated.[2]
-
Mechanical Sensitivity: While less likely than with nitro or azido derivatives, the high ring strain of the cubane core suggests a potential for sensitivity to shock, friction, or heat.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the required equipment for all stages of handling, from receiving to disposal.[3][4][5]
| Body Part | Required PPE | Rationale & Best Practices |
| Torso/Body | Flame-Resistant (FR) Laboratory Coat | Provides a primary barrier against splashes and spills. An FR coat is recommended as a precaution due to the strained nature of the cubane core.[4][5] |
| Eyes/Face | ANSI Z87.1-marked Safety Goggles | Protects against splashes from all angles. Safety glasses are insufficient.[3] |
| Face Shield (worn over goggles) | Required when handling larger quantities (>1g) or during procedures with a high splash potential (e.g., solution transfers, solvent removal).[3][5] | |
| Hands | Double Nitrile Gloves | The inner glove protects against contamination when removing the outer glove. The outer glove is the primary contact surface. Change the outer glove immediately upon known or suspected contact with the compound. For extended handling, consider a more robust chemical-resistant glove as the outer layer.[3][6] |
| General | Long Pants and Closed-Toe Shoes | Standard laboratory attire to protect skin from spills.[3][4] |
Operational Plan: From Vial to Waste
Adherence to a strict, step-by-step operational protocol is critical for minimizing risk and ensuring experimental integrity.
Preparation and Weighing
All manipulations of solid this compound must be performed within a certified chemical fume hood to control potential airborne particulates.
Workflow for Handling Solid Compound: dot graph "Solid_Handling_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
subgraph "cluster_FumeHood" { label="Inside Chemical Fume Hood"; bgcolor="#F1F3F4"; A [label="Equilibrate vial to room temperature"]; B [label="Gently open vial"]; C [label="Weigh desired amount onto creased weigh paper"]; D [label="Transfer solid to reaction vessel"]; E [label="Wipe spatula and surfaces with a dampened solvent wipe"]; F [label="Securely cap original vial and reaction vessel"]; G [label="Place contaminated weigh paper and wipes into designated solid waste container"];
} } enddot Caption: Workflow for weighing and preparing the solid compound.
Dissolution and Reaction
When preparing solutions, add the solvent to the vessel containing the solid compound slowly to avoid splashing.
First Aid Procedures: In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[2][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Use an eyewash station. Seek immediate medical attention.[2][7][8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet or this guide to the medical professional.[2][7] |
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety. All waste streams must be segregated to ensure compliant disposal.
dot graph "Disposal_Workflow" { rankdir="LR"; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#EA4335"];
subgraph "cluster_WasteGeneration" { label="Waste Generation Point"; bgcolor="#F1F3F4"; Solid [label="{Solid Waste | Contaminated gloves, weigh paper, pipette tips, excess solid compound}"]; Liquid [label="{Liquid Waste | Reaction mixtures, solvent washes, filtrates}"]; }
subgraph "cluster_WasteCollection" { label="Waste Collection Area"; bgcolor="#E8F0FE"; SolidContainer [label="Designated Solid Chemical Waste Container | Labeled: "this compound Waste""]; LiquidContainer [label="Designated Liquid Chemical Waste Container | Labeled: "Halogenated/Non-Halogenated Organic Waste" (as appropriate)"]; }
Solid -> SolidContainer [label="Segregate"]; Liquid -> LiquidContainer [label="Segregate"]; } enddot Caption: Segregation of waste streams for proper disposal.
Waste Disposal Procedures:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a clearly labeled, sealed container designated for solid chemical waste.[6]
-
Liquid Waste: All reaction mixtures and solvent washes containing the compound must be collected in a designated, sealed container for liquid chemical waste. Do not mix with incompatible waste streams.[6]
-
Empty Containers: The original vial, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid chemical waste. The rinsed container can then be disposed of in the appropriate laboratory glass waste container.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on waste container labeling and pickup schedules.[9] Never dispose of this compound down the drain or in the general trash.[2]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. capotchem.com [capotchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uprm.edu [uprm.edu]
- 8. fishersci.com [fishersci.com]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
